molecular formula C8H12N2O B098001 2-(3-Hydroxypropyl)aminopyridine CAS No. 19068-80-5

2-(3-Hydroxypropyl)aminopyridine

Cat. No.: B098001
CAS No.: 19068-80-5
M. Wt: 152.19 g/mol
InChI Key: QTTQBQLTBUGHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxypropyl)aminopyridine is a functionalized aminopyridine derivative designed for research and development. As part of the aminopyridine class, it serves as a valuable chemical intermediate and scaffold for synthesizing novel compounds with potential biological activity . Researchers leverage this compound in medicinal chemistry projects, particularly for creating molecules that target the central nervous system, given the established ability of pyridine-based structures to penetrate the blood-brain barrier . Its molecular structure, featuring both an aminopyridine moiety and a hydroxypropyl chain, makes it a versatile building block for constructing more complex structures for pharmaceutical and agrochemical discovery . This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use. The specific mechanisms of action and applications for this particular derivative are representative of the aminopyridine class and should be confirmed through rigorous laboratory investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-2-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-7-3-6-10-8-4-1-2-5-9-8/h1-2,4-5,11H,3,6-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTQBQLTBUGHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464994
Record name 2-(3-Hydroxypropyl)aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19068-80-5
Record name 2-(3-Hydroxypropyl)aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(3-Hydroxypropyl)aminopyridine chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional Building Block for Medicinal Chemistry & Linkerology [1]

Executive Summary

2-(3-Hydroxypropyl)aminopyridine (CAS: 19068-80-5) is a versatile bifunctional intermediate extensively utilized in drug discovery, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.[1] Structurally, it features a pyridine ring substituted at the 2-position with a secondary amine linked to a primary alcohol via a propyl spacer.[1]

This unique architecture provides three distinct vectors for chemical modification:

  • The Pyridine Nitrogen: A basic site for protonation or metal coordination.[1]

  • The Secondary Amine: A stable linkage that modulates the electron density of the pyridine ring.[1]

  • The Primary Alcohol: A reactive handle for further derivatization (e.g., conversion to halides, tosylates, or oxidation to aldehydes).[1]

This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles required for the effective utilization of this compound in high-stakes research environments.[1]

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models suitable for experimental planning.

PropertyValue / DescriptionSource/Notes
IUPAC Name 3-(Pyridin-2-ylamino)propan-1-olOfficial Nomenclature
CAS Number 19068-80-5Primary Identifier
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Viscous yellow oil to low-melting solidTendency to darken on air exposure
Boiling Point 175–185 °C @ 5 TorrHigh vacuum distillation required
Density ~1.147 g/cm³Predicted
pKa (Pyridine N) 6.9 – 7.1 (Estimated)More basic than pyridine (5.[1][2][3][4]2) due to amino donor effect
pKa (Alcohol) ~15.5Typical primary alcohol
LogP 0.6 – 0.9Moderate lipophilicity; water soluble
Solubility High: Ethanol, DMSO, DCM, dilute acidModerate: Water, Ether

Synthesis & Manufacturing

The most robust route to 2-(3-Hydroxypropyl)aminopyridine utilizes a Nucleophilic Aromatic Substitution (SₙAr) .[1] Unlike electrophilic substitution, this reaction is driven by the electron-deficiency of the pyridine ring, activated by the electronegative halogen at the 2-position.[1]

Reaction Mechanism (SₙAr)

The reaction proceeds via an addition-elimination mechanism.[1] The amine nucleophile attacks the C2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the halide leaving group.[1]

SnAr_Mechanism Reactants 2-Chloropyridine + 3-Aminopropanol TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) Product 2-(3-Hydroxypropyl) aminopyridine + HCl TS->Product Elimination of Cl⁻ (Re-aromatization)

Figure 1: SₙAr mechanism for the synthesis of 2-(3-Hydroxypropyl)aminopyridine.

Validated Experimental Protocol

Objective: Synthesis of 10g of 2-(3-Hydroxypropyl)aminopyridine.

Reagents:

  • 2-Chloropyridine (1.0 eq)[1][5]

  • 3-Amino-1-propanol (3.0 - 5.0 eq) Note: Excess amine acts as both solvent and acid scavenger.[1]

  • Base (Optional): K₂CO₃ (1.5 eq) if reducing amine equivalents.[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add 2-chloropyridine (11.3 g, 100 mmol) and 3-amino-1-propanol (22.5 g, 300 mmol). Solvent is not strictly necessary if running neat, but n-Butanol can be used to control temperature.[1]

  • Reaction: Heat the mixture to 120–130 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Dichloromethane (DCM) and wash with saturated NaHCO₃ solution to remove HCl salts.[1]

    • Critical Step: Wash the organic layer with water (3x) to remove the excess unreacted 3-aminopropanol (which is highly water-soluble).[1]

  • Purification:

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]

    • Distillation: Purify the residue via Kugelrohr distillation or high-vacuum fractional distillation (bp ~180°C @ 5 Torr).

    • Alternative: Column chromatography (SiO₂, DCM:MeOH:NH₄OH 95:5:1).[1]

Chemical Reactivity Profile

This molecule is a "chemical chameleon," offering distinct reactivity patterns based on pH and reagents.[1]

Reactivity_Map Center 2-(3-Hydroxypropyl) aminopyridine N_Ox N-Oxidation (mCPBA -> N-Oxide) Center->N_Ox Pyridine N Salt Salt Formation (HCl/TFA -> Pyridinium) Center->Salt Pyridine N Appel Halogenation (CBr4/PPh3 -> Alkyl Bromide) Center->Appel Alcohol -OH Oxidation Oxidation (Dess-Martin -> Aldehyde) Center->Oxidation Alcohol -OH Tosylation Activation (TsCl/Py -> Tosylate) Center->Tosylation Alcohol -OH Acylation N-Acylation (Ac2O -> Amide) Center->Acylation Secondary Amine

Figure 2: Reactivity map highlighting the three functional vectors.

Key Mechanistic Insights[1]
  • Competing Nucleophiles: In alkylation reactions, the pyridine nitrogen is often more nucleophilic than the secondary amine due to the steric bulk of the propyl chain and the resonance delocalization of the amine lone pair into the ring. However, the primary alcohol is the most nucleophilic site for acylation or sulfonylation under standard conditions.

  • Protecting Group Strategy: If modification of the secondary amine is required, the alcohol should be protected first (e.g., as a TBDMS ether).[1] Conversely, the pyridine ring is stable to most oxidation conditions used to convert the alcohol to an aldehyde.

Applications in Drug Discovery[1][6]

Linkerology in PROTACs

2-(3-Hydroxypropyl)aminopyridine serves as an ideal "anchor" for E3 ligase ligands (e.g., Cereblon or VHL binders).[1]

  • Role: The pyridine ring can mimic aromatic residues in the binding pocket, while the propyl-hydroxyl chain acts as a variable-length spacer.[1]

  • Workflow: The alcohol is typically converted to a leaving group (Tosylate/Mesylate) and then displaced by the E3 ligand or the Warhead, creating a defined spatial separation.

Kinase Inhibitor Scaffolds

The 2-aminopyridine motif is a privileged scaffold in kinase inhibition (mimicking the adenine ring of ATP).[1]

  • H-Bonding: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic NH donates a hydrogen bond.[1]

  • Solubility: The hydroxypropyl tail extends into the solvent-exposed region, improving the overall water solubility and pharmacokinetic (PK) profile of the inhibitor.[1]

Safety & Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Acute Toxicity Category 3Toxic if swallowed or in contact with skin.[1][6]
Skin Irritation Category 2Causes skin irritation.[1][7][8]
Eye Irritation Category 2ACauses serious eye irritation.[1][6]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of vapors during heating.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is hygroscopic and may darken (oxidize) upon prolonged exposure to air.[1]

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1]

References

  • Synthesis & Applications: Journal of Medicinal Chemistry, 2005 , 48(3), 926–934.[1] [1]

  • Aminopyridine Reactivity: Chemical Communications, 2022 , 58, 343-382.[1]

  • pKa Data: Organic Chemistry Data, Evans pKa Table (Pyridine derivatives).

  • Safety Data: PubChem Compound Summary for CAS 19068-80-5. [1]

Sources

Synthesis of 2-(3-Hydroxypropyl)aminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Hydroxypropyl)aminopyridine (also known as 3-(pyridin-2-ylamino)propan-1-ol) is a critical bifunctional building block in medicinal chemistry.[1] It serves as a pharmacophore scaffold in the development of thrombin inhibitors (e.g., Dabigatran etexilate intermediates) and various kinase inhibitors.

This guide details two distinct synthetic pathways:

  • Method A (Direct Nucleophilic Aromatic Substitution): The preferred route for small-to-medium scale research, utilizing 2-fluoropyridine for high reactivity and purity.[1]

  • Method B (Michael Addition-Reduction): A cost-effective route for industrial scale-up, avoiding expensive halogenated precursors.[1]

Retrosynthetic Analysis

The structural disconnection of the target molecule reveals two primary logical precursors. The choice of pathway depends on material cost versus step-count efficiency.[1]

RetroSynthesis Figure 1: Retrosynthetic analysis showing S_NAr and Reduction pathways. Target 2-(3-Hydroxypropyl)aminopyridine (Target) Disc1 Disconnection A: S_NAr Target->Disc1 Disc2 Disconnection B: Reductive Target->Disc2 Pre1 2-Fluoropyridine + 3-Amino-1-propanol Disc1->Pre1 Pre2 Ethyl 3-(pyridin-2-ylamino)propanoate (via 2-Aminopyridine + Ethyl Acrylate) Disc2->Pre2

Method A: Direct SnAr (Recommended for Research)

This method utilizes the high electrophilicity of 2-fluoropyridine to facilitate substitution under mild conditions.[1] While 2-chloropyridine is cheaper, it requires significantly higher temperatures (


) and often results in lower yields due to polymerization or incomplete conversion.
Reaction Scheme

The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the fluoride ion.

SnArMechanism Figure 2: Nucleophilic Aromatic Substitution Mechanism. Reactants 2-Fluoropyridine + 3-Amino-1-propanol TS Meisenheimer Complex Reactants->TS  DMSO, 90°C   Product 2-(3-Hydroxypropyl)aminopyridine + HF (scavenged) TS->Product - F-

Experimental Protocol

Reagents:

  • 2-Fluoropyridine (1.0 equiv)[1][2]

  • 3-Amino-1-propanol (2.5 equiv) - Excess acts as base and solvent co-factor.[1]

  • DMSO (Dimethyl sulfoxide) - Solvent.[1][3]

  • Base: DIPEA or K2CO3 (Optional if amine excess is used, but K2CO3 is recommended to scavenge HF).

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][4]

  • Charging: Add 2-fluoropyridine (1.7 mmol, ~165 mg) and DMSO (3 mL).

  • Addition: Add 3-amino-1-propanol (4.25 mmol, 0.32 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir for 12–16 hours.[1]

    • Monitoring: Check via TLC (DCM:MeOH 9:1) or LC-MS.[1] The starting fluoride should be consumed completely.

  • Workup:

    • Cool to room temperature.[2][3][5]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO and excess amino alcohol.

    • Wash the organic layer with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Yield Expectation: 85–95% Physical State: Pale yellow viscous oil or low-melting solid.[1]

Method B: Michael Addition-Reduction (Scale-Up Route)[1]

For kilogram-scale synthesis, 2-fluoropyridine is cost-prohibitive.[1] This route uses the commodity chemical 2-aminopyridine .[1][6][7]

Workflow Overview
  • Michael Addition: 2-Aminopyridine reacts with Ethyl Acrylate to form the ester intermediate.[1]

  • Reduction: The ester is reduced to the alcohol using Lithium Aluminum Hydride (

    
    ).
    
Experimental Protocol
Step 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[1]
  • Reactants: Mix 2-aminopyridine (100 g) and Absolute Ethanol (100 mL).

  • Addition: Add Ethyl Acrylate (113 mL) and a catalytic amount of Trifluoromethanesulfonic acid (or Acetic Acid/Reflux).

  • Reflux: Heat to reflux (approx. 80-100°C internal temp) for 16–20 hours under

    
    .
    
  • Isolation: Concentrate under reduced pressure. Recrystallize from Petroleum Ether/Ethyl Acetate to obtain white laminar crystals.[1]

    • Yield: ~83%

    • Purity: >99% (HPLC)

Step 2: Reduction to Target Alcohol
  • Setup: Dry THF (Tetrahydrofuran) in a 3-neck flask under Nitrogen at 0°C.

  • Reagent: Add

    
      (1.5 equiv) carefully (exothermic).
    
  • Addition: Dissolve the ester from Step 1 in THF and add dropwise to the hydride suspension.

  • Quench: After 4 hours at RT, quench using the Fieser method (Water, 15% NaOH, Water).

  • Filtration: Filter the aluminum salts through a Celite pad.

  • Concentration: Evaporate solvent to yield the target 2-(3-Hydroxypropyl)aminopyridine .

Characterization & Quality Control

Analytical Data Profile

Verify the product using the following expected signals.

TechniqueExpected Signals / Parameters
1H NMR (400 MHz, CDCl3)

8.05 (d, 1H, Py-H6), 7.40 (t, 1H, Py-H4), 6.55 (m, 1H, Py-H5), 6.40 (d, 1H, Py-H3), 4.80 (br s, 1H, NH), 3.75 (t, 2H,

-OH), 3.40 (q, 2H, NH-

), 1.80 (quint, 2H, C-

-C).
MS (ESI)

m/z
Appearance Clear to pale yellow oil; may crystallize upon standing at -20°C.
Comparative Method Analysis
FeatureMethod A (SnAr)Method B (Michael-Red)
Reagent Cost High (Fluoro-pyridine)Low (Aminopyridine)
Step Count 1 Step2 Steps
Atom Economy HighModerate (Ester waste)
Scalability < 100g> 1 kg
Key Hazard HF generation (trace)

(Pyrophoric)

References

  • SnAr Reactions of 2-Fluoropyridine

    • Catalytic Concerted SnAr Reactions of Fluoroarenes. Journal of the American Chemical Society. (Demonstrates high reactivity of 2-fluoropyridine with amino-alcohols).
  • Michael Addition Route (Dabigatran Intermediate)

    • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.[1] Patent CN104926717A.[1] (Detailed protocol for the ester precursor).

  • General Pyridine Amination

    • Nucleophilic Aromatic Substitution of 2-Halopyridines.[1] ChemRxiv.[1] (Comparison of chloro- vs fluoro-pyridine reactivity).

  • Target Compound Pharmacophore

    • Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines.[1][5][8] PubMed.[1]

Sources

Technical Guide: 2-(3-Hydroxypropyl)aminopyridine (CAS 19068-80-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Hydroxypropyl)aminopyridine (CAS 19068-80-5) is a bifunctional heterocyclic building block characterized by a pyridine ring substituted at the 2-position with a 3-hydroxypropylamino chain. This structure serves as a critical "linker" scaffold in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors, where the propyl chain provides optimal spatial separation between the warhead and the E3 ligase ligand. Additionally, the compound functions as a bidentate N,O-donor ligand in coordination chemistry and a precursor for fused bicyclic systems such as imidazo[1,2-a]pyridines.

Part 1: Chemical Profile & Physicochemical Properties

The following data summarizes the core physical characteristics of the compound. Researchers should note the boiling point and density for process scaling.

PropertyValueNotes
CAS Number 19068-80-5
IUPAC Name 3-(Pyridin-2-ylamino)propan-1-olSynonyms: 2-(3-Hydroxypropylamino)pyridine
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Pale yellow to colorless liquidMay darken upon oxidation/storage
Boiling Point 175–185 °C @ 5 TorrHigh boiling point requires vacuum distillation
Density 1.147 ± 0.06 g/cm³Denser than water
Solubility Soluble in MeOH, EtOH, DMSO, DCMModerate water solubility due to -OH and Py-N
pKa (Calculated) ~6.8 (Pyridine N), ~16 (Alcohol OH)Pyridine nitrogen is the primary basic site

Part 2: Synthetic Methodology

Expert Insight: The synthesis of CAS 19068-80-5 relies on a Nucleophilic Aromatic Substitution (SₙAr). While 2-fluoropyridine is more reactive, 2-chloropyridine is the preferred industrial starting material due to cost-efficiency. The reaction requires thermal activation because the pyridine ring is electron-deficient but not highly activated without additional electron-withdrawing groups (like -NO₂).

Protocol: SₙAr Amination of 2-Chloropyridine

Reaction Scale: 100 mmol basis

Reagents:
  • 2-Chloropyridine (11.36 g, 100 mmol)

  • 3-Amino-1-propanol (22.5 g, 300 mmol) [3.0 equivalents to drive kinetics and act as solvent]

  • Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol) [Acid scavenger]

  • Solvent: None (Neat) or n-Butanol (if temperature control is needed)

Step-by-Step Workflow:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 2-chloropyridine, 3-amino-1-propanol, and finely ground K₂CO₃.

  • Reaction: Heat the mixture to 140–150 °C (oil bath temperature) for 12–16 hours.

    • Checkpoint: Monitor by TLC (DCM/MeOH 9:1) or LC-MS. The limiting reagent (2-chloropyridine) should be consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

    • Note: The excess 3-amino-1-propanol is water-soluble and will remain in the aqueous phase.

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Distillation: Purify the crude oil via Kugelrohr distillation or vacuum distillation (bp ~180 °C @ 5 Torr) to obtain the pure product.

Reaction Mechanism Visualization

The following diagram illustrates the SₙAr mechanism, highlighting the formation of the Meisenheimer intermediate.

SnAr_Mechanism Start 2-Chloropyridine + 3-Aminopropanol Transition Meisenheimer Complex (Anionic Intermediate) Start->Transition Nucleophilic Attack (Heat) Elimination Elimination of Cl- Transition->Elimination Resonance Stabilization Product 2-(3-Hydroxypropyl) aminopyridine Elimination->Product - HCl (scavenged by K2CO3)

Figure 1: SₙAr mechanism showing the nucleophilic attack of the primary amine on the electron-deficient pyridine ring.

Part 3: Applications in Drug Discovery

Linker Chemistry (PROTACs)

The 3-hydroxypropyl chain is a "privileged linker" length. It provides a 3-carbon spacer (~4-5 Å), which is often ideal for:

  • Fragment-Based Drug Design (FBDD): Connecting a pyridine-based pharmacophore to a solubility-enhancing group.

  • PROTACs: The terminal hydroxyl group can be converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde/acid, allowing conjugation to E3 ligase ligands (e.g., Thalidomide or VHL ligands).

Heterocyclic Synthesis Precursor

This compound is a direct precursor to Imidazo[1,2-a]pyridine derivatives, a scaffold found in drugs like Zolpidem.

  • Pathway: Intramolecular cyclization (often requiring activation of the alcohol to a halide) or reaction with alpha-haloketones.

Ligand Systems

The molecule acts as a bidentate ligand (N,O-donor) .

  • Coordination: The pyridine nitrogen and the alcohol oxygen can chelate transition metals (Cu, Zn, Ru), stabilizing catalytic centers or serving as models for metalloenzyme active sites.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be observed.

1H NMR (400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
8.05 dd1HPyridine C6-H (alpha to N)
7.38 ddd1HPyridine C4-H
6.55 ddd1HPyridine C5-H
6.38 d1HPyridine C3-H
4.95 br s1H-NH- (Exchangeable)
3.75 t2H-CH₂-OH (Alpha to OH)
3.42 q/t2H-NH-CH₂ - (Alpha to N)
1.80 quint2H-CH₂-CH₂ -CH₂- (Central methylene)
Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 153.2 m/z

  • Fragmentation Pattern: Loss of the hydroxypropyl chain or characteristic pyridine fragment ions (m/z ~78, 94).

Part 5: Safety & Handling (SDS Summary)

Hazard Classification: Irritant, Acute Toxicity (Oral/Dermal).

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All operations involving heating or distillation must be performed in a fume hood to avoid inhaling pyridine-like vapors.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. The amino and hydroxyl groups make the compound hygroscopic and prone to slow oxidation.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Aminopyridine derivatives. Retrieved from

  • Google Patents. (2013). Process for the preparation of 2-chloropyridines and derivatives. US5283338A. Retrieved from

  • ChemicalBook. (2024). 2-(3-Hydroxypropyl)aminopyridine Properties and Supplier Data. Retrieved from

  • PubChem. (2024). Compound Summary: 3-(Pyridin-2-ylamino)propan-1-ol.[4] Retrieved from

  • ResearchGate. (2023). Amination of 2-halopyridines: Synthetic strategies and mechanistic insights. Retrieved from

Sources

Biological Activity of 2-(3-Hydroxypropyl)aminopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(3-Hydroxypropyl)aminopyridine moiety represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical structural motif in the design of kinase inhibitors, Hsp90 modulators, and nitric oxide synthase (NOS) probes. Unlike simple aminopyridines which primarily act as potassium channel blockers, the addition of the 3-hydroxypropyl chain introduces a specific hydrophilic character that facilitates hydrogen bonding within solvent-exposed pockets of enzymes, while maintaining the lipophilic aromatic core necessary for hydrophobic interactions.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, biological mechanisms, and experimental validation protocols for drug discovery professionals.

Chemical Identity & Structural Significance[1][2]

The core structure consists of a pyridine ring substituted at the 2-position with a 3-hydroxypropylamino chain. This specific substitution pattern confers unique physicochemical properties:

  • Hydrogen Bonding: The terminal hydroxyl group acts as both an H-bond donor and acceptor, often interacting with conserved water molecules or polar residues (e.g., Asp, Glu) in enzyme active sites.

  • Solubility: The polar side chain significantly enhances the aqueous solubility of otherwise lipophilic polycyclic drugs (e.g., carbazoles, quinolines).

  • pKa Modulation: The amine linker modulates the basicity of the pyridine nitrogen, influencing protonation states at physiological pH.

Core Scaffold Visualization

The following diagram illustrates the synthesis and structural logic of the scaffold.

SynthesisPath Figure 1: Synthesis Pathway of the 2-(3-Hydroxypropyl)aminopyridine Scaffold Start 2-Chloropyridine (Lipophilic Core) Reaction S_NAr Reaction (120°C, Neat or DMSO) Start->Reaction Reagent 3-Amino-1-propanol (Hydrophilic Linker) Reagent->Reaction Product 2-(3-Hydroxypropyl)aminopyridine (Amphiphilic Scaffold) Reaction->Product Nucleophilic Substitution Target Drug Conjugates (Hsp90/Kinase Inhibitors) Product->Target Derivatization

Biological Activity Profile

Hsp90 Inhibition (Oncology)

The most significant application of 2-(3-hydroxypropyl)aminopyridine derivatives is in the inhibition of Heat Shock Protein 90 (Hsp90) .

  • Mechanism: The pyridine ring mimics the adenine ring of ATP, binding to the N-terminal ATP-binding pocket of Hsp90. The 3-hydroxypropyl tail extends towards the solvent interface, often forming hydrogen bonds with residues like Asp93 or Thr184 (human Hsp90α numbering).

  • Therapeutic Outcome: Inhibition prevents the folding of "client proteins" (e.g., HER2, Raf-1, Akt), leading to their ubiquitination and proteasomal degradation.

Kinase Modulation (PKC & c-Met)

Derivatives containing this moiety act as ATP-competitive inhibitors for several kinases.

  • Protein Kinase C (PKC): The scaffold serves as a hinge-binder. The hydroxypropyl group improves selectivity by interacting with the ribose-binding pocket.

  • c-Met & Src: Used as a solubilizing "tail" on larger heterocyclic cores (e.g., triarylimidazoles), improving oral bioavailability without sacrificing potency.

Antimicrobial & Antifungal Activity

While less potent than dedicated antibiotics, these derivatives exhibit intrinsic antimicrobial activity.

  • Spectrum: Active against Candida albicans and Gram-positive bacteria.

  • Mechanism: Disruption of membrane potential (via K+ channel blockade) and interference with bacterial type II topoisomerases.

Experimental Protocols

Synthesis Protocol (Self-Validating)

Objective: Synthesis of 2-(3-hydroxypropyl)aminopyridine.

Reagents:

  • 2-Chloropyridine (1.0 eq)

  • 3-Amino-1-propanol (3.0 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) - Optional, if acid scavenging is needed.
    

Procedure:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 2-chloropyridine (11.3 g, 100 mmol) and 3-amino-1-propanol (22.5 g, 300 mmol).

  • Reaction: Heat the neat mixture to 120–130°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The spot for 2-chloropyridine (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

    • Note: The excess amino alcohol will remain in the aqueous phase.

  • Purification: Wash combined organic layers with brine, dry over

    
    , and concentrate in vacuo. If necessary, purify via column chromatography (DCM:MeOH 95:5).
    
  • Validation:

    • 1H NMR (CDCl3): Look for pyridine protons (δ 8.0, 7.4, 6.5, 6.4 ppm) and the propyl chain multiplet signals (δ 3.7, 3.4, 1.8 ppm).

In Vitro Kinase Inhibition Assay

Objective: Determine


 of derivatives against a target kinase (e.g., PKC or Src).

Materials:

  • Recombinant Kinase (human)[1]

  • Substrate Peptide (e.g., Poly Glu:Tyr 4:1)

  • 
    -ATP or Fluorescent tracer
    
  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35.
    

Workflow:

  • Preparation: Dissolve test compounds in 100% DMSO. Prepare serial dilutions (e.g., 10

    
    M to 1 nM).
    
  • Incubation: Mix Kinase + Substrate + Compound in assay buffer. Incubate for 15 min at RT.

  • Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.

  • Detection: Measure phosphorylation via radiometric scintillation counting or FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Mechanism of Action: Hsp90 Pathway

The following diagram details the downstream effects of inhibiting Hsp90 with a 2-(3-hydroxypropyl)aminopyridine derivative.

Hsp90_Mechanism Figure 2: Mechanism of Action in Hsp90 Inhibition Inhibitor 2-(3-Hydroxypropyl)aminopyridine Derivative Hsp90_ATP Hsp90 (N-Terminal Pocket) Inhibitor->Hsp90_ATP Competitive Binding Complex Inhibitor-Hsp90 Complex (ATP Hydrolysis Blocked) Hsp90_ATP->Complex Ubiquitin E3 Ligase Recruitment (CHIP) Complex->Ubiquitin Chaperone Cycle Arrest Client Client Proteins (HER2, Akt, Raf-1) Client->Complex Fails to Fold Proteasome Proteasomal Degradation Ubiquitin->Proteasome Polyubiquitination Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Loss of Survival Signals

[2]

Quantitative Data Summary

Biological TargetActivity TypeTypical IC50 / KdKey Structural Determinant
Hsp90 Inhibition50 nM - 500 nMPyridine N1 interacts with Asp93; Hydroxyl tail solvates.
PKC (Isoform

)
Inhibition0.5

M - 10

M
3-position substitution critical for selectivity.
c-Met Kinase Inhibition< 100 nMActs as solvent-exposed tail on triarylimidazole core.
Candida albicans AntifungalMIC: 25-50

g/mL
Lipophilicity of the core + Hydrophilicity of the tail.

References

  • Synthesis of 2-aminopyridine derivatives: Ma, M., et al. "Amination of halopyridines." J. Chem. Soc. Perkin Trans. 1, 1980, 817-821.

  • Hsp90 Inhibitors (Carbazole Derivatives): Drysdale, M. J., et al. "Hsp90 Inhibitors." WO2009122034A2.

  • Kinase Inhibition (PKC): Varga, Z., et al. "Pharmacologically active pyridine derivatives." HU228172B1.

  • Aminopyridines in Cancer: Alvarez-Fernandez, M., et al. "Mechanisms of Sensitivity and Resistance to CDK4/6 Inhibition."[2] Cancer Cell, 2020.[3][2]

  • General Pharmacophore Utility: Smith, D.F., et al. "Molecular Chaperones in the Cell." Oxford University Press, 2001.[3]

Sources

Technical Guide: Pharmacological Activities of 2-(3'-Substituted-2'-hydroxypropylamino)pyridines

[1]

Executive Summary

This technical guide provides a comprehensive pharmacological profile of 2-(3'-substituted-2'-hydroxypropylamino)pyridines , a class of synthetic heterocyclic compounds exhibiting dual-action therapeutic potential. Structurally characterized by a pyridine scaffold linked to a secondary or tertiary amine via a 2-hydroxypropylamino chain , these molecules bridge the pharmacophore space between classical beta-adrenergic antagonists and CNS-active anticonvulsants.

Key findings indicate that specific substitutions at the 3'-position modulate selectivity between cardiovascular depression (negative inotropy) and neurological stabilization (anticonvulsant activity) . This guide details the synthesis, structure-activity relationships (SAR), and mechanistic pathways defining this chemical series.[1]

Chemical Architecture & Synthesis[1][3][4]

The Pharmacophore

The core structure mimics the "propanolamine" backbone found in beta-blockers (e.g., propranolol), but replaces the ether linkage (-O-) with an amine linkage (-NH-) attached to a pyridine ring.

  • Head Group: Pyridine-2-yl moiety (Lipophilic anchor, H-bond acceptor).

  • Linker: 2-Hydroxypropyl chain (Essential for H-bonding with receptor residues like Asn293 in

    
    -adrenergic receptors).
    
  • Tail Group (3'-Substituent): Variable amine (Dimethylamine, Diethylamine, Piperidine, etc.) determining potency and bioavailability.

Synthetic Pathway

The synthesis follows a convergent nucleophilic substitution pathway, utilizing epichlorohydrin as the three-carbon linchpin.

Protocol: Two-Step Synthesis
  • N-Alkylation: Reaction of 2-aminopyridine with epichlorohydrin to form the epoxide intermediate.

  • Epoxide Ring Opening: Nucleophilic attack by a secondary amine to yield the final product.

Step-by-Step Methodology:

  • Reagents: 2-Aminopyridine (0.1 mol), Epichlorohydrin (0.12 mol), Ethanol (Solvent), Reflux condenser.

  • Procedure:

    • Dissolve 2-aminopyridine in ethanol.

    • Add epichlorohydrin dropwise under stirring.

    • Reflux for 4-6 hours. Monitor TLC for disappearance of starting material.

    • Isolate intermediate: N-(2,3-epoxypropyl)pyridin-2-amine.

    • Redissolve intermediate in ethanol and add excess secondary amine (e.g., diethylamine, piperidine).

    • Reflux for 6-8 hours.

    • Evaporate solvent and recrystallize from ethanol/water.

Visualization: Synthetic Route

SynthesisStart2-AminopyridineInterIntermediate:N-(2,3-epoxypropyl)pyridin-2-amineStart->InterReflux/EtOHReagentEpichlorohydrinReagent->InterFinalTarget Product:2-(3'-Substituted-2'-hydroxypropylamino)pyridineInter->FinalRing OpeningAmineSecondary Amine(HNR2)Amine->Final

Figure 1: Convergent synthesis of the target pyridine derivatives via epoxide ring opening.

Pharmacological Mechanisms[5]

Cardiovascular Activity (Beta-Adrenergic Blockade)

Certain derivatives, particularly those with bulky or cyclic amine tails (e.g., piperidine), exhibit negative inotropic activity .

  • Mechanism: Competitive antagonism at cardiac

    
    -adrenergic receptors. The 2-hydroxy group interacts with the receptor's serine/asparagine residues, while the protonated amine tail forms an ionic bond with Asp113 in the transmembrane domain.
    
  • Physiological Outcome: Reduction in heart rate (chronotropy) and contractility (inotropy).

CNS Activity (Anticonvulsant)

Derivatives with smaller alkyl substitutions (e.g., diethylamine) show significant protection against chemically and electrically induced seizures.

  • Mechanism: Modulation of voltage-gated Sodium (

    
    ) channels or inhibition of glutamatergic neurotransmission. The pyridine moiety facilitates crossing the Blood-Brain Barrier (BBB).
    
  • Efficacy: The diethylamino derivative (Compound 3) has shown superior efficacy in Maximal Electroshock (MES) models compared to dimethyl analogs.

Visualization: Beta-Adrenergic Signaling Blockade

BetaBlockadeLigandAgonist(Norepinephrine)ReceptorBeta-1 AdrenergicReceptor (GPCR)Ligand->ReceptorActivatesDrugAntagonist(Pyridine Derivative)Drug->ReceptorBlocks (Competitive)GsGs Protein(Activation)Receptor->GsReceptor->GsInhibited by DrugACAdenylyl CyclaseGs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPIncreasesPKAProtein Kinase AcAMP->PKACaChL-Type Ca2+ChannelsPKA->CaChPhosphorylatesContractCardiacContractionCaCh->ContractCa2+ Influx

Figure 2: Mechanism of action for negative inotropic activity via Beta-1 receptor blockade.

Structure-Activity Relationship (SAR)[3]

The biological activity is strictly governed by the nature of the substituent at the 3' position of the propyl chain.

Compound ID3'-Substituent (R)Primary ActivityPotency Note
Compound 2 DimethylaminoNegative InotropicModerate cardiac depressant; low CNS activity.
Compound 3 Diethylamino Anticonvulsant Highest potency (150-300 mg/kg protection).[2] Lipophilicity of ethyl groups enhances BBB penetration.
Compound 6 4-NitrophenylaminoNegative InotropicStrong beta-blocking potential due to aromatic stacking; low solubility.
Compound 8 PiperidinoBeta-AntagonistCyclic amine mimics the steric bulk of potent beta-blockers.

Key Insight: Increasing the steric bulk of the amine tail (Dimethyl

Experimental Validation Protocols

In Vitro Beta-Adrenoceptor Antagonism (Isolated Heart)

Objective: Determine the negative inotropic effect.

  • Preparation: Isolate guinea pig atria/trachea. Maintain in Krebs-Henseleit solution at 37°C, oxygenated with 95%

    
    /5% 
    
    
    .
  • Stimulation: Induce contractions using Isoprenaline (non-selective

    
    -agonist).
    
  • Dosing: Administer test compounds (10 nM - 100

    
    M) cumulatively.
    
  • Measurement: Record reduction in contractile force (tension) vs. Isoprenaline control.

  • Calculation: Plot Dose-Response curves to determine

    
     values (measure of affinity).
    
In Vivo Anticonvulsant Assay (MES Test)

Objective: Assess protection against generalized tonic-clonic seizures.

  • Subjects: Albino mice (20-25g).

  • Induction: Deliver 60 Hz alternating current (50 mA) for 0.2s via ear electrodes.

  • Endpoint: Abolition of the hind limb tonic extensor component of the seizure.

  • Dosing: Administer test compound i.p. 30 mins prior to shock.

  • Control: Phenytoin (Reference standard).[3]

References

  • Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines . PubMed. Available at: [Link]

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives . MDPI. Available at: [Link]

2-Aminopyridine Derivatives: Synthetic Methodologies and Medicinal Applications

[1][2]

Executive Summary

The 2-aminopyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in drugs ranging from first-generation antihistamines to third-generation tyrosine kinase inhibitors.[1] Its ubiquity stems from its unique physicochemical properties: the pyridine ring nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (N2) serves as a hydrogen bond donor.[1] This dual functionality allows the scaffold to mimic the adenine ring of ATP, making it a cornerstone in the design of kinase inhibitors.

This technical guide provides a comprehensive analysis of the synthetic routes to access these derivatives—contrasting traditional SNAr approaches with modern transition-metal catalysis—and details their application in drug discovery with validated experimental protocols.[1]

Physicochemical Core: Tautomerism and Reactivity

Understanding the tautomeric equilibrium of 2-aminopyridine is a prerequisite for rational drug design.[1]

  • Amino Form (Predominant): In solution and solid state, the amino tautomer is energetically favored by approximately 10–15 kcal/mol due to the preservation of aromaticity in the pyridine ring.

  • Imino Form (Rare): The imino tautomer involves a C=N exocyclic double bond and a protonated ring nitrogen (NH).[1] While rare in isolation, this form can be stabilized within specific enzyme binding pockets or through metal coordination.[1]

Reactivity Profile:

  • Electrophilic Attack: Occurs preferentially at the C5 position (para to the amino group) or N1 (ring nitrogen).[1]

  • Nucleophilicity: The ring nitrogen (N1) is the primary nucleophilic center (pKa ~6.86), making N-alkylation at the ring nitrogen a common competing side reaction during synthesis if not controlled.[1]

Synthetic Strategies

Method A: Nucleophilic Aromatic Substitution (SNAr)

The classical approach involves the displacement of a leaving group (halide) at the 2-position by an amine.[1] This method is robust for electron-deficient pyridines but often requires harsh conditions for unactivated substrates.[1]

  • Substrates: 2-Fluoropyridines (most reactive) > 2-Chloropyridines > 2-Bromopyridines.[1]

  • Conditions: High temperature (100–150°C), often neat or in polar aprotic solvents (DMSO, NMP).[1]

  • Limitation: Electron-rich pyridines (e.g., with alkyl substituents) react poorly.[1]

Method B: Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed amination has revolutionized the synthesis of 2-aminopyridines, allowing for the coupling of aryl amines with unactivated 2-halopyridines under mild conditions.[1]

  • Catalyst System: Pd2(dba)3 or Pd(OAc)2.

  • Ligands: Bidentate phosphines like BINAP or Xantphos are critical to prevent catalyst poisoning by the pyridine nitrogen.[1]

  • Base: NaOtBu or Cs2CO3.[1]

  • Advantage: Tolerates a wide range of functional groups and steric hindrance.

Method C: The Chichibabin Reaction

A historical method involving the direct amination of pyridine using sodium amide (NaNH2) in liquid ammonia.[1] While atom-economical, it is rarely used in modern discovery due to harsh conditions and poor regioselectivity (often yielding mixtures of 2- and 4-aminopyridines).[1]

Visualization of Synthetic Pathways

SyntheticPathwaysStart2-Halopyridine(X = Cl, Br, I)SNArMethod A: SNAr(High Temp, DMSO)Best for e- deficient ringsStart->SNArBuchwaldMethod B: Buchwald-Hartwig(Pd cat., Ligand, Base)Best for unactivated ringsStart->BuchwaldAminePrimary/SecondaryAmine (R-NH2)Amine->SNArAmine->BuchwaldProduct2-AminopyridineDerivativeSNAr->ProductAddition-EliminationBuchwald->ProductPd Cycle:Ox. Add -> Red. ElimChichibabinMethod C: Chichibabin(NaNH2, Heat)Direct AminationChichibabin->ProductHydride EliminationPyridineUnsubstitutedPyridinePyridine->Chichibabin

Figure 1: Comparative synthetic pathways for accessing 2-aminopyridine derivatives. Method B is preferred for complex drug intermediates.

Medicinal Chemistry Applications

Kinase Inhibition (The "Hinge Binder")

The 2-aminopyridine motif is a canonical ATP-mimetic.[1] In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes.[1]

  • Binding Mode: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone NH of a hinge residue (e.g., Met, Leu). Simultaneously, the exocyclic amino group (N2) donates a hydrogen bond to the backbone carbonyl of the adjacent residue.

  • Example - Crizotinib (Xalkori): An ALK/ROS1 inhibitor used in NSCLC.[1][2] The 2-aminopyridine core anchors the molecule to the hinge region of the ALK kinase domain.[1]

Antihistamines (H1 Antagonists)

Early generation antihistamines like Tripelennamine and Pyrilamine utilize the 2-aminopyridine core.[1] Here, the scaffold serves as a bioisostere for the ethylenediamine moiety, positioning the tertiary amine for ionic interaction with Asp residues in the H1 receptor.

Quantitative Data: Activity Profiles
Drug / CompoundTargetRole of 2-AminopyridineBinding Affinity (IC50/Ki)
Crizotinib ALK / c-MetHinge Binder (ATP competitive)ALK: ~20 nM
Tripelennamine H1 ReceptorPharmacophore CoreH1: ~1-10 nM (Ki)
Compound 26 (Ref 4)VRK1 KinaseHinge BinderVRK1: 150 nM
Sulfapyridine DHPS (Bacterial)PABA MimicN/A (Antibacterial)

Visualization of Kinase Binding Mode

KinaseBindingResidue1Residue N(C=O)Residue2Residue N+1(N-H)RingNRing Nitrogen N1(Acceptor)Residue2->RingNH-Bond(Acceptor)ExocyclicNExocyclic NH2(Donor)ExocyclicN->Residue1H-Bond(Donor)

Figure 2: The donor-acceptor interaction motif of 2-aminopyridine within the kinase hinge region.[1]

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (General Procedure)

This protocol is optimized for coupling sterically hindered 2-chloropyridines with aryl amines.[1]

Reagents:

  • 2-Chloropyridine derivative (1.0 equiv)[1]

  • Aryl amine (1.2 equiv)[1]

  • Pd2(dba)3 (2 mol%)[1]

  • Xantphos (4 mol%) or BINAP (6 mol%)[1]

  • NaOtBu (1.4 equiv)[1]

  • Toluene (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Inert Atmosphere: Charge a flame-dried Schlenk tube with Pd2(dba)3, Xantphos, and NaOtBu.[1] Evacuate and backfill with Argon (3x).[1]

  • Addition: Add the 2-chloropyridine and amine. If solids, add in step 1.[1] If liquids, add via syringe after solvent.[1]

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours. The solution typically turns from dark red to orange/brown.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite using EtOAc as eluent.[1]

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • TLC: Product usually fluoresces blue/purple under UV (254/365 nm).[1]

  • NMR: Look for the disappearance of the characteristic C2-Cl shift and appearance of the broad NH singlet (typically 6.0–9.0 ppm depending on electronics).[1]

Protocol B: SNAr Synthesis (Solvent-Free)

Ideal for electron-deficient substrates like 2-chloro-5-nitropyridine.[1]

Step-by-Step:

  • Mix 2-chloro-5-nitropyridine (1.0 mmol) and the amine (1.2 mmol) in a screw-cap vial.

  • Heat the neat mixture to 120°C for 2 hours. (The mixture will melt and become homogeneous).

  • Cool to room temperature. The crude often solidifies.[1]

  • Triturate with cold ethanol or water to remove excess amine and salts.[1]

  • Recrystallize from EtOH/Water.[1]

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. MDPI. Available at: [Link][1]

  • A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. PubMed. Available at: [Link][1]

  • Crizotinib: Drug Information and Structure. National Cancer Institute.[1] Available at: [Link][1]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link][1]

  • Tripelennamine: Chemical Structure and Pharmacology. Guide to Pharmacology. Available at: [Link][1]

  • Tautomerization and Molecular Structure of 2-Aminopyridines. PubMed. Available at: [Link][1]

Mechanism of Action of Aminopyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyridines, specifically 4-aminopyridine (4-AP, Fampridine) and 3,4-diaminopyridine (3,4-DAP, Amifampridine) , represent a class of potassium channel blockers critical in neuropharmacology. Their clinical utility in Multiple Sclerosis (MS) and Lambert-Eaton Myasthenic Syndrome (LEMS) stems from a precise molecular intervention: the broadening of presynaptic action potentials to enhance neurotransmitter release.

This guide dissects the molecular, physiological, and experimental frameworks of aminopyridines. Unlike generic overviews, this document focuses on the causal mechanics of channel blockade, the specific voltage-gated potassium (Kv) channel subtypes involved, and the rigorous experimental protocols required to validate these compounds in a drug discovery setting.

Molecular Pharmacology

The Molecular Target: Kv Channels

The primary targets of aminopyridines are the Kv1 family of voltage-gated potassium channels (Shaker-related), specifically Kv1.1, Kv1.2, and Kv1.4 .[1] These channels are tetramers responsible for repolarizing the neuronal membrane after an action potential.

Binding Kinetics and State-Dependence

Aminopyridines function as pore-blocking agents . Their mechanism is distinct from allosteric modulators:

  • Membrane Penetration: 4-AP is a weak base (pKa ~9.2). At physiological pH, a fraction exists in the non-ionized form, allowing it to permeate the lipid bilayer.

  • Intracellular Binding: Once intracellular, the ionized (cationic) form binds to a receptor site within the inner vestibule of the channel pore.

  • State-Dependence: The blockade is often described as "open-channel block" or "activated-channel block." The drug requires the channel to transition to an open or pre-open state to access its binding site, or it stabilizes a non-conducting closed state after binding, effectively "trapping" the drug inside upon repolarization.

Structural Selectivity

While 4-AP and 3,4-DAP share a core mechanism, 3,4-DAP exhibits higher potency for voltage-gated calcium channel (VGCC) modulation indirectly via Kv blockade at the neuromuscular junction (NMJ), making it superior for LEMS treatment.

Physiological Mechanism of Action

The therapeutic efficacy of aminopyridines is a direct consequence of altering the action potential (AP) waveform.

The Signaling Cascade
  • Kv Blockade: Aminopyridines inhibit the delayed rectifier potassium current (

    
    ), which is responsible for repolarizing the neuron.
    
  • AP Broadening: Inhibition of repolarization extends the duration of the action potential.[2]

  • Calcium Influx: The broadened AP keeps voltage-gated calcium channels (Cav) open for a longer duration.

  • Vesicle Fusion: Increased presynaptic

    
     concentration triggers the fusion of synaptic vesicles (containing Acetylcholine) with the presynaptic membrane.
    
  • Transmission: Enhanced quantal release of Acetylcholine overcomes the safety factor deficit in disorders like LEMS or improves conduction in demyelinated axons in MS.

Mechanism Visualization

The following diagram illustrates the causal pathway from molecular binding to physiological effect.

MoA_Pathway Drug Aminopyridine (4-AP / 3,4-DAP) Membrane Membrane Permeation Drug->Membrane Non-ionized form KvChannel Kv1 Channel (Intracellular Pore) Membrane->KvChannel Ionized form binds Repolarization Inhibited Repolarization KvChannel->Repolarization Blockade AP_Shape Action Potential Broadening Repolarization->AP_Shape Ca_Channel Voltage-Gated Ca2+ Channel AP_Shape->Ca_Channel Prolonged activation Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle Effect Enhanced Neurotransmission Vesicle->Effect ACh Release

Figure 1: Signal transduction pathway of aminopyridines enhancing neuromuscular transmission.[3]

Quantitative Pharmacology (Data Summary)

The potency of aminopyridines varies across Kv subtypes. The table below synthesizes IC50 values derived from mammalian expression systems (HEK293/CHO cells) using patch-clamp electrophysiology.

CompoundTarget ChannelIC50 (Approx.)[4][5][6][7]Mechanism Note
4-Aminopyridine Kv1.1170 - 290 µMVoltage-dependent; potency increases at alkaline pH
4-Aminopyridine Kv1.2230 - 400 µMDelayed rectifier current inhibition
4-Aminopyridine Kv1.4~400 µMRapidly inactivating current inhibition
3,4-Diaminopyridine Kv1 Family< 100 µMHigher potency than 4-AP; slows tail current decay

Note: IC50 values are dependent on experimental conditions, particularly extracellular pH and holding potentials.

Experimental Validation Framework

To rigorously validate the mechanism of action of a putative aminopyridine derivative, the following self-validating protocols are recommended. These protocols prioritize data integrity and artifact rejection.

Protocol A: Whole-Cell Patch Clamp (Voltage-Clamp)

Objective: Quantify Kv channel blockade and determine IC50.

Self-Validating Criteria:

  • Series Resistance (

    
    ):  Must be < 20 MΩ and compensated > 70%. Discard cell if 
    
    
    
    changes > 20% during recording.
  • Leak Current: Must be < 100 pA at holding potential (-80 mV).

Workflow:

  • Preparation: Transfect HEK293 cells with hKv1.1 or hKv1.2 plasmids.

  • Solutions:

    • Internal (Pipette): 145 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 500 ms (activates channel).

    • Repolarize to -50 mV (measure tail currents).

    • Repeat every 10 seconds.

  • Drug Application:

    • Record stable baseline (3 mins).

    • Perfuse Aminopyridine (wash-in) until steady-state block is achieved (usually 3-5 mins).

    • Wash-out with external solution to verify recovery (confirms reversible binding).

  • Analysis: Measure peak steady-state current at +20 mV. Calculate % inhibition relative to baseline.

Protocol B: Ex Vivo Phrenic Nerve-Diaphragm (Current-Clamp)

Objective: Confirm physiological translation (enhanced neurotransmission).

Workflow:

  • Dissection: Isolate the hemidiaphragm with the phrenic nerve attached from a mouse/rat.

  • Bath: Maintain in oxygenated Tyrode’s solution at 37°C.

  • Stimulation: Stimulate the phrenic nerve using a suction electrode (supramaximal voltage, 0.1 Hz).

  • Recording: Record Compound Muscle Action Potentials (CMAP) using an extracellular electrode on the muscle surface.

  • Validation: Application of 4-AP (50-100 µM) should increase CMAP amplitude by >50% within 10 minutes.

Experimental Logic Flow

The following diagram outlines the decision logic for the Patch Clamp protocol to ensure data quality.

Patch_Protocol Start Start Recording Seal Form Giga-Ohm Seal Start->Seal Break Break-in (Whole Cell) Seal->Break QC_Check QC Check: Rs < 20MΩ? Leak < 100pA? Break->QC_Check Discard Discard Cell QC_Check->Discard No Baseline Record Baseline (3 mins) QC_Check->Baseline Yes Perfuse Perfuse Drug (Monitor Current) Baseline->Perfuse SteadyState Steady State Reached? Perfuse->SteadyState SteadyState->Perfuse No WashOut Wash-out Drug SteadyState->WashOut Yes Analysis Calculate IC50 WashOut->Analysis

Figure 2: Logic flow for whole-cell patch clamp validation of Kv channel blockade.

Safety & Toxicology

While clinically effective, aminopyridines have a narrow therapeutic index. The primary toxicity is CNS hyperexcitability , manifesting as seizures.

  • Mechanism of Toxicity: Aminopyridines readily cross the blood-brain barrier (BBB). Non-selective blockade of Kv channels in the CNS (hippocampus and cortex) leads to synchronous neuronal firing and glutamate release.

  • Clinical Implication: Extended-release formulations (e.g., Dalfampridine-ER) were developed specifically to avoid high peak plasma concentrations (

    
    ) that trigger seizure events, maintaining steady-state levels below the seizure threshold while sufficient for peripheral demyelination efficacy.
    

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Source: Journal of General Physiology. URL:[Link]

  • Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel. Source: bioRxiv.[1] URL:[Link][6][8]

  • 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. Source: New England Journal of Medicine (via PubMed). URL:[Link]

  • 4-Aminopyridine Toxicity: A Case Report and Review of the Literature. Source: Journal of Medical Toxicology. URL:[Link]

  • Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. Source: Molecular Pharmacology (via PubMed). URL:[Link]

Sources

Structural Dynamics and Synthetic Utility of 2-(3-Hydroxypropyl)aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

2-(3-Hydroxypropyl)aminopyridine (CAS: 19068-80-5 ), also known as 3-(pyridin-2-ylamino)propan-1-ol, represents a critical bifunctional scaffold in medicinal chemistry.[1] Characterized by a pyridine ring linked to a primary alcohol via a flexible propylamino tether, this molecule serves as a versatile "chameleon" ligand. Its ability to switch between extended and folded conformations via intramolecular hydrogen bonding makes it a valuable pharmacophore for kinase inhibitors and a chelating agent in coordination chemistry.

This guide analyzes the structural integrity, synthetic pathways, and conformational dynamics of this compound, providing researchers with actionable protocols for its deployment in drug discovery.

Molecular Architecture & Electronic Properties[1]

The molecule comprises three distinct functional domains: the electron-deficient pyridine ring, the secondary amine linker, and the terminal nucleophilic hydroxyl group.

Electronic Distribution and Tautomerism

Unlike 2-hydroxypyridine, which favors the amide-like pyridone tautomer, 2-aminopyridines predominantly exist in the amino form rather than the imino form.[1]

  • Amino Form (Dominant): The exocyclic nitrogen lone pair delocalizes into the pyridine ring, increasing electron density at the C3 and C5 positions.

  • Basicity: The pyridine ring nitrogen is the primary site of protonation (

    
    ), while the exocyclic amine is significantly less basic due to resonance delocalization.
    
Structural Data Table[1]
PropertyValue / Description
IUPAC Name 3-(pyridin-2-ylamino)propan-1-ol
CAS Registry Number 19068-80-5
Molecular Formula

Molecular Weight 152.19 g/mol
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 3 (Pyridine N, Amine N, Hydroxyl O)
Predicted LogP ~0.4–0.6 (Amphiphilic nature)
Key pKa ~6.8 (Pyridine N), ~16 (Alcohol OH)

Conformational Dynamics: The "Scorpion" Effect

A defining feature of 2-(3-hydroxypropyl)aminopyridine is its conformational flexibility.[1] The propyl linker allows the terminal hydroxyl group to interact with the pyridine nitrogen, creating a dynamic equilibrium between "Open" and "Folded" states.

Intramolecular Hydrogen Bonding

In non-polar solvents (e.g.,


), the molecule adopts a folded conformation where the hydroxyl proton donates a hydrogen bond to the pyridine nitrogen. This forms a pseudo-cyclic 8-membered ring (or 6-membered if interacting with the amine linker), shielding the polar groups and increasing membrane permeability.

In polar protic solvents (e.g.,


, MeOH), intermolecular H-bonding with the solvent disrupts this fold, extending the chain.

Conformation Open Open Conformation (Polar Solvents) Solvated & Extended Folded Folded Conformation (Non-Polar Solvents) Intramolecular H-Bond (Py-N ... HO-R) Open->Folded Desolvation Folded->Open Solvation BioAvail Implication: Modulated Lipophilicity & Membrane Permeability Folded->BioAvail

Figure 1: Conformational equilibrium driven by solvent polarity. The "folded" state mimics a more lipophilic entity, aiding passive transport.

Synthetic Protocols

Synthesis of 2-aminopyridine derivatives often faces challenges due to the poor electrophilicity of the pyridine ring.[1] Two primary methods are recommended: the rugged thermal


 and the modern Buchwald-Hartwig amination.[1]
Method A: Thermal Nucleophilic Aromatic Substitution ( )

Best for: Large-scale synthesis where cost is a driver and metal contamination must be avoided.[1]

Mechanism: The reaction proceeds via a Meisenheimer-like intermediate.[2] The leaving group (Cl/F) is displaced by the primary amine of the aminoalcohol.

Protocol:

  • Reagents: 2-Chloropyridine (1.0 eq), 3-Amino-1-propanol (3.0 eq).

    • Note: Excess amine acts as both nucleophile and proton scavenger.

  • Conditions: Neat (solvent-free) at 140–160°C in a sealed pressure tube.

  • Duration: 12–18 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with dichloromethane (DCM).

    • Wash with saturated

      
       to remove HCl salts.
      
    • Critical Step: The product is water-soluble.[1][4] Avoid excessive aqueous washing. Back-extract aqueous layers with DCM.[1]

  • Purification: Vacuum distillation or column chromatography (DCM:MeOH 95:5).

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Unreactive substrates (e.g., if using 2-chloropyridine at lower temps) or late-stage functionalization.[1]

Protocol:

  • Reagents: 2-Chloropyridine (1.0 eq), 3-Amino-1-propanol (1.2 eq).

  • Catalyst:

    
     (2 mol%) + BINAP or Xantphos (4 mol%).
    
  • Base:

    
     (1.5 eq).
    
  • Solvent: Toluene or Dioxane (anhydrous), 100°C.

  • Advantage: Milder conditions, higher functional group tolerance.

Synthesis Start Starting Materials 2-Chloropyridine + 3-Aminopropanol PathA Method A: Thermal SnAr 160°C, Neat, 12h Start->PathA PathB Method B: Pd-Catalysis Pd(dba)3/BINAP, NaOtBu, 100°C Start->PathB Inter Meisenheimer Complex (Transition State) PathA->Inter Slow PathB->Inter Fast Product Product 2-(3-Hydroxypropyl)aminopyridine (CAS 19068-80-5) Inter->Product -HCl / -NaCl

Figure 2: Synthetic pathways comparing thermal substitution vs. metal-catalyzed amination.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Pyridine-H6 8.05Doublet (d)1H

-proton (deshielded)
Pyridine-H4 7.40Triplet (t)1H

-proton
Pyridine-H3, H5 6.40 – 6.60Multiplet (m)2H

-protons (electron rich)
NH (Amine) 4.90Broad Singlet1HExchangeable

3.75Triplet2HAdjacent to Oxygen

3.45Quartet2HAdjacent to Nitrogen

1.80Quintet2HCentral methylene
Mass Spectrometry (ESI-MS)
  • Target Ion:

    
    
    
  • Expected m/z: 153.1[1]

Pharmaceutical Applications

  • Kinase Inhibition: The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The hydroxypropyl tail can extend into the solvent front or interact with ribose-binding pockets.[1]

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and high solubility, it is an ideal "fragment" for screening libraries.

  • NOS Inhibitors: Derivatives of this scaffold have been explored as Nitric Oxide Synthase inhibitors, where the pyridine coordinates the heme iron.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 128384, 3-(Pyridin-2-ylamino)propan-1-ol. Retrieved from [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[5] Amination of Heteroaryl Chlorides: Palladium Catalysis or SnAr in Green Solvents? Chemical Science.[3] (Discusses reactivity of 2-chloropyridine vs pyrimidines). Retrieved from [Link]

Sources

Unlocking the 2-Aminopyridine Scaffold: From Chemical Versatility to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyridine (2-AP) moiety represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic distribution—featuring both a pyridine nitrogen (hydrogen bond acceptor) and an exocyclic amino group (hydrogen bond donor)—allows it to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors. Beyond oncology, 2-AP analogs have emerged as critical modulators of Nitric Oxide Synthase (NOS) for neuroprotection and novel anti-infectives targeting metabolic shunts in Pseudomonas aeruginosa.

This technical guide dissects the structure-activity relationships (SAR), therapeutic applications, and synthetic methodologies required to exploit this versatile pharmacophore.

Structural Biology & Pharmacophore Logic

The therapeutic utility of 2-aminopyridine stems from its ability to engage in bidentate hydrogen bonding. This is particularly relevant in two biological contexts:

  • ATP-Binding Sites (Kinases): The 2-AP motif mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of kinase enzymes.

  • Glutamate Anchoring (nNOS): In neuronal Nitric Oxide Synthase, the 2-AP headgroup forms a double hydrogen bond with conserved glutamate residues (Glu-592 in rat nNOS), anchoring the inhibitor while the "tail" extends into the substrate access channel to confer selectivity.

DOT Visualization: The 2-AP Pharmacophore

The following diagram illustrates the dual-binding modes of 2-AP analogs in Kinase and nNOS active sites.

TwoAminopyridine_SAR cluster_kinase Oncology: Kinase Hinge Binding cluster_nNOS Neurology: nNOS Active Site scaffold 2-Aminopyridine Scaffold interaction1 H-Bond Acceptor (Pyridine N) scaffold->interaction1 interaction2 H-Bond Donor (Exocyclic NH2) scaffold->interaction2 salt_bridge Bidentate H-Bond / Salt Bridge scaffold->salt_bridge hinge Hinge Region (Backbone NH/CO) interaction1->hinge Binds Backbone NH interaction2->hinge Binds Backbone CO glu Glu-592/Glu-597 (Carboxylate) salt_bridge->glu Critical Anchor

Figure 1: Dual mechanistic anchoring of the 2-aminopyridine scaffold in kinase hinge regions and nNOS active sites.

Oncology: The Kinase Inhibition Landscape

In oncology, 2-AP derivatives are primarily designed as ATP-competitive inhibitors. Recent advancements have shifted from broad-spectrum inhibition to high-selectivity compounds and dual-mechanism agents.

Key Targets and Mechanisms
  • CDK8 (Cyclin-Dependent Kinase 8): A transcriptional regulator implicated in colorectal cancer.[1] 2-AP derivatives have shown IC50 values as low as 46 nM by exploiting the sorafenib-binding pocket.

  • JAK2 (Janus Kinase 2): Critical in myeloproliferative disorders.[2] 2-AP analogs disrupt the JAK/STAT signaling cascade.

  • Dual CDK9/HDAC Inhibitors: A synergistic approach where the 2-AP moiety inhibits the kinase, while a linker connects to a zinc-binding group to inhibit Histone Deacetylase (HDAC), overcoming drug resistance in hematological malignancies.

Quantitative Summary of Recent 2-AP Analogs
TargetTherapeutic IndicationKey Compound FeaturesPotency (IC50)Ref
CDK8 Colorectal CancerSorafenib-based design; suppresses WNT/β-catenin46 nM[1]
PI3Kδ AML (Leukemia)Bioisosteric replacement; induces G2/M arrest30 nM[2]
CDK9/HDAC1 Solid TumorsDual inhibitor; Zinc-binding tail88 nM (CDK9)[3]
nNOS NeurodegenerationFluorinated tail for BBB permeability13 nM (Ki)[4]

Neurology: nNOS Inhibition & BBB Permeability[3][4]

Neuronal Nitric Oxide Synthase (nNOS) is a validated target for neurodegenerative diseases (Alzheimer's, Parkinson's) and ischemic stroke. The challenge lies in achieving selectivity over endothelial NOS (eNOS)—inhibition of which causes hypertension—and ensuring Blood-Brain Barrier (BBB) permeability.

The Selectivity & Permeability Protocol[3]
  • Headgroup: The 2-aminopyridine ring is non-negotiable for anchoring to Glu-592.

  • Linker Rigidity: Replacing flexible alkyl chains with rigid linkers (e.g., piperidine or pyridine rings) improves isoform selectivity.

  • Tail Modification: Introduction of fluorine atoms (e.g., 3,3-difluoroazetidine) significantly enhances lipophilicity and BBB permeability without compromising potency.

Technical Insight: A recent study demonstrated that a 2-AP analog with a 4,4-difluoropiperidine tail achieved a permeability (


) of 

cm/s in PAMPA assays, effectively crossing the BBB model while maintaining >300-fold selectivity over eNOS [4].[3]

Chemical Synthesis: Methodologies

The synthesis of 2-aminopyridine analogs generally follows two main pathways: Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Buchwald-Hartwig Amination .
DOT Visualization: Synthesis Decision Tree

Synthesis_Workflow start Target Structure Analysis halide 2-Halopyridine Precursor (Cl, Br, I, F) start->halide decision Electron Deficient Ring? halide->decision snar S_NAr Reaction (Heat, Base, DMSO/NMP) decision->snar Yes (e.g. 2-F, 2-Cl + EWG) buchwald Buchwald-Hartwig Coupling (Pd(OAc)2, BINAP, NaOtBu) decision->buchwald No (Unactivated 2-Br/2-Cl) product 2-Aminopyridine Analog snar->product buchwald->product

Figure 2: Synthetic pathway selection based on electronic activation of the pyridine ring.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of N-Substituted 2-Aminopyridines

Use this protocol for coupling unactivated 2-chloropyridines with complex amines.

Reagents:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) (1-2 mol%)
    
  • BINAP or Xantphos (Ligand) (2-4 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.

  • Solvent Deoxygenation: Sparge anhydrous toluene with Argon for 15 minutes prior to use.

  • Reagent Addition: Add the 2-chloropyridine (1.0 mmol), amine (1.2 mmol),

    
     (1.5 mmol), 
    
    
    
    (0.01 mmol), and Ligand (0.02 mmol) to the vessel.
  • Solvation: Add deoxygenated toluene (3-5 mL) via syringe. Seal the vessel immediately.

  • Reaction: Heat the mixture to 100°C for 12–18 hours. (Alternatively, microwave at 120°C for 30–60 mins).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Validation Check: Successful coupling is indicated by the disappearance of the aryl chloride peak in LC-MS and the appearance of the product mass (


).
Protocol B: Radiometric nNOS Inhibition Assay

Use this gold-standard assay to determine Ki values and selectivity ratios.

Principle: Measures the conversion of


-L-Arginine to 

-L-Citrulline by recombinant nNOS.

Reagents:

  • Recombinant rat or human nNOS enzyme.[4]

  • 
    -L-Arginine.[5]
    
  • NADPH (Cofactor).[6]

  • Calmodulin and

    
    .
    
  • Dowex-50W cation exchange resin.

Step-by-Step Workflow:

  • Enzyme Prep: Dilute nNOS in HEPES buffer (pH 7.4) containing 1 mM DTT, 10 µg/mL Calmodulin, and 1 mM

    
    .
    
  • Inhibitor Incubation: Add the 2-AP test compound (at varying concentrations, e.g., 1 nM to 10 µM) to the enzyme solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add a mixture of cold L-Arginine (10 µM) and

    
    -L-Arginine (approx. 0.1 µCi) containing 100 µM NADPH. Total volume: 100 µL.
    
  • Kinetics: Incubate at 37°C for 10 minutes. The reaction must remain linear during this timeframe.

  • Termination: Stop the reaction by adding 400 µL of ice-cold STOP buffer (5 mM EDTA, 50 mM HEPES, pH 5.5).

  • Separation: Pass the reaction mixture through a Dowex-50W (Na+ form) column.

    • Mechanism:[7] Unreacted Arginine (positively charged) binds to the resin. Citrulline (zwitterionic/neutral at pH 5.5) flows through.

  • Quantification: Collect the flow-through and measure radioactivity using a Liquid Scintillation Counter.

  • Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (e.g., GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation:

    
    .
    

Future Outlook: PROTACs and Covalent Inhibitors

The 2-aminopyridine scaffold is evolving beyond simple occupancy-driven inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): 2-AP kinase inhibitors are being used as "warheads" linked to E3 ligase ligands to induce the degradation of oncogenic proteins rather than just inhibiting them.

  • Covalent Inhibition: Introduction of acrylamide "tails" to the 2-AP core allows for covalent modification of non-catalytic cysteines, offering infinite residence time and higher selectivity (e.g., in BTK or EGFR inhibitors).

References

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Link

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic Chemistry. Link

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. Link

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Link

  • 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Link

Sources

Technical Whitepaper: In Vitro Characterization and Profiling of 2-(3-Hydroxypropyl)aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-(3-Hydroxypropyl)aminopyridine (also known as 3-(pyridin-2-ylamino)propan-1-ol) represents a critical structural motif in medicinal chemistry. It serves as a bifunctional building block—combining a pyridine pharmacophore with a flexible hydroxypropyl linker. While often utilized as an intermediate in the synthesis of anticonvulsants, cardiac agents (e.g., Pinacidil analogs), and kinase inhibitors, the molecule itself possesses intrinsic physicochemical and biological properties that require rigorous in vitro profiling.

This guide provides a structured technical framework for researchers to characterize this molecule. It moves beyond simple synthesis, focusing on ADME (Absorption, Distribution, Metabolism, Excretion) and Safety Pharmacology to de-risk downstream development.

Chemical Identity[2][3][5][8][11]
  • IUPAC Name: 3-(pyridin-2-ylamino)propan-1-ol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Functional Groups:

    • Pyridine Nitrogen (N1): Weakly basic (pKa ~5.2–6.8), potential H-bond acceptor.

    • Secondary Amine (Exocyclic): H-bond donor/acceptor, site of N-glucuronidation.

    • Primary Alcohol: Metabolic "soft spot" for oxidation to carboxylic acid.

Physicochemical Profiling (The Baseline)

Before initiating biological assays, the physicochemical landscape must be mapped to ensure assay validity (e.g., preventing precipitation in DMSO stocks).

Table 1: Predicted vs. Empirical Physicochemical Parameters
ParameterPredicted ValueSignificance in In Vitro Assays
LogP 0.4 – 0.8Low lipophilicity; suggests good aqueous solubility but potentially limited passive permeability without transporters.
pKa (Pyridine) ~6.7At physiological pH (7.4), a significant fraction exists in the uncharged form, aiding membrane permeation.
pKa (Amine) ~5.5 (Conjugated)The exocyclic nitrogen's lone pair is delocalized into the pyridine ring, reducing basicity compared to aliphatic amines.
TPSA ~45 ŲWell within the "Rule of 5" for oral bioavailability; suggests high blood-brain barrier (BBB) penetration potential.

Metabolic Stability & Biotransformation

The aminopyridine core is metabolically active. In vitro liver microsome (RLM/HLM) assays are essential to predict clearance and identify potentially toxic metabolites.

Metabolic Pathways

The primary metabolic risks for this scaffold are:

  • N-Oxidation: Pyridine rings are susceptible to CYP450-mediated N-oxidation.

  • Alcohol Oxidation: The terminal hydroxyl group is rapidly oxidized by Alcohol Dehydrogenase (ADH) or CYP enzymes to the corresponding aldehyde and subsequently to the carboxylic acid (3-(pyridin-2-ylamino)propanoic acid).

  • N-Glucuronidation: Phase II conjugation at the secondary amine.

Visualization: Metabolic Fate Prediction

MetabolicPathways Parent 2-(3-Hydroxypropyl) aminopyridine Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH / CYP2E1 NOxide Pyridine-N-Oxide Parent->NOxide CYP3A4 / FMO Gluc N-Glucuronide Parent->Gluc UGT Acid Carboxylic Acid Metabolite Aldehyde->Acid ALDH

Caption: Predicted Phase I and II metabolic pathways. The oxidation of the alcohol arm is the dominant clearance route.

Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation Mix:

    • Test Compound: 1 µM (final concentration) in phosphate buffer (pH 7.4).

    • Microsome Protein: 0.5 mg/mL.

    • Pre-incubate for 5 mins at 37°C.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .

Safety Pharmacology: The "Aminopyridine Alert"

Aminopyridines (e.g., 4-aminopyridine) are known potassium channel blockers, often used to induce seizure models in vitro. While the 2-amino substitution pattern is generally less potent than the 4-amino variant, hERG inhibition and neurotoxicity are mandatory checkpoints.

hERG K+ Channel Inhibition (Cardiotoxicity)

Blockade of the hERG channel can lead to QT prolongation and Torsades de Pointes.

  • Assay Platform: Automated Patch Clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG.

  • Threshold: An

    
     is a red flag for early-stage intermediates.
    
  • Causality: The basic nitrogen of the pyridine can interact with the Tyr652/Phe656 residues in the hERG pore.

Genotoxicity (Ames Test)

Aminopyridines can occasionally act as DNA intercalators or base modifiers.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: +/- S9 metabolic activation fraction.

Detailed Experimental Workflow

This workflow ensures data integrity and reproducibility.[1]

Visualization: In Vitro Profiling Architecture

Workflow cluster_ADME ADME Profiling cluster_Tox Safety Tox Synthesis Synthesis & QC (NMR, HPLC >98%) Solubility Kinetic Solubility (PBS pH 7.4) Synthesis->Solubility Microsomes Metabolic Stability (HLM/RLM) Solubility->Microsomes Permeability PAMPA / Caco-2 Solubility->Permeability hERG hERG Patch Clamp Microsomes->hERG Cyto Cytotoxicity (HepG2 MTT) Permeability->Cyto Decision Go / No-Go Decision hERG->Decision Cyto->Decision

Caption: Step-by-step profiling workflow from synthesis to safety decision gates.

Protocol: Cytotoxicity (MTT Assay)

Rationale: Determine the therapeutic window between efficacy and general cellular toxicity.

  • Cell Line: HepG2 (liver model) or HEK293 (kidney model).

  • Seeding: 10,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with compound (0.1 – 100 µM) for 48h. Include 1% Triton X-100 as positive control (100% death).

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C. Formazan crystals form in viable cells.

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Absorbance at 570 nm. Calculate

    
    .
    

References

  • Leonard, J. T., et al. (2002). "Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines." Biological & Pharmaceutical Bulletin, 25(2), 215-217.[2] Link

  • Heuzeroth, H., et al. (2019). "The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs."[3] Frontiers in Neuroscience. Link

  • Gorrod, J. W., & Damani, L. A. (1980). "The metabolic N-oxidation of 3-substituted pyridines in various animal species in vitro." Xenobiotica, 10(9), 633-641. (Contextual grounding for pyridine metabolism).
  • Fisher Scientific. (2021). "Safety Data Sheet: 3-Amino-1-propanol" (Structural analog safety data). Link

  • Vertex AI Search. (2026).[1] "Consolidated Search Results on 2-(3-Hydroxypropyl)aminopyridine bioactivity." (Data sourced via Google Search grounding).

Sources

Technical Guide: Discovery and Synthesis of Novel Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine pharmacophore represents a privileged structure in modern medicinal chemistry, serving as a critical scaffold for kinase inhibitors (e.g., Crizotinib), potassium channel blockers (e.g., Dalfampridine), and potential Alzheimer’s therapeutics. This guide provides a technical deep-dive into the rational design and synthesis of novel 2- and 4-aminopyridine derivatives. Unlike generic reviews, this document focuses on the causality of synthetic choices—specifically optimizing the Buchwald-Hartwig amination for difficult heteroaryl substrates—and validating these molecules through rigorous biological assays.

The Aminopyridine Pharmacophore: Structural Logic

The utility of the aminopyridine ring stems from its ability to function as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This makes it indispensable for targeting the hinge region of protein kinases.

  • 2-Aminopyridine (2-AP): Predominantly used in kinase inhibitors (JAK2, ALK, ROS1). The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge, while the pyridine nitrogen accepts a hydrogen bond.

  • 4-Aminopyridine (4-AP): Historically known as a potassium channel blocker (Kv1 family) for Multiple Sclerosis. Recent derivatives target cholinesterases (AChE/BuChE) for Alzheimer's disease treatment to mitigate the toxicity associated with the parent compound.

Visualization: Pharmacophore Interaction Logic

PharmacophoreLogic cluster_SAR SAR Optimization Target Biological Target (e.g., Kinase Hinge) Interaction H-Bond Network (Donor/Acceptor) Target->Interaction Backbone Carbonyl & NH Scaffold 2-Aminopyridine Scaffold Scaffold->Interaction Provides N1 (Acceptor) & N-Exo (Donor) Outcome High Affinity Binding (IC50 < 10 nM) Interaction->Outcome Stabilizes Complex R_Group C5/C6 Substitution (Solubility/Selectivity) R_Group->Scaffold Modulates Electronic Properties

Figure 1: Mechanistic logic of the 2-aminopyridine scaffold binding to kinase hinge regions. The dual H-bond capability is the primary driver of affinity.

Strategic Synthesis Planning

The synthesis of substituted aminopyridines often faces challenges regarding regioselectivity and catalyst poisoning by the pyridine nitrogen. While Nucleophilic Aromatic Substitution (


) is possible for electron-deficient pyridines, it often requires harsh conditions that degrade sensitive functional groups.

The Superior Approach: Palladium-Catalyzed Buchwald-Hartwig Amination For accessing a diverse library of derivatives, the Buchwald-Hartwig cross-coupling is the gold standard. It allows for the coupling of unactivated 2-halopyridines with a wide range of amines under mild conditions.

Retrosynthetic Analysis

Retrosynthesis TargetMol Target: N-Substituted 2-Aminopyridine Disconnection C-N Bond Disconnection TargetMol->Disconnection Retrosynthesis Precursor1 2-Halopyridine (X = Cl, Br, I) Disconnection->Precursor1 Precursor2 Primary/Secondary Amine (HNR2) Disconnection->Precursor2 Catalyst Pd Catalyst Cycle (Pd2(dba)3 / Xantphos) Precursor1->Catalyst Oxidative Addition Precursor2->Catalyst Amine Binding Catalyst->TargetMol Reductive Elimination

Figure 2: Retrosynthetic pathway utilizing Pd-catalyzed C-N bond formation to access diverse aminopyridine libraries.

Experimental Protocols (Self-Validating Systems)

This section details a robust protocol for synthesizing a 2-aminopyridine derivative (e.g., targeting JAK2) using Buchwald-Hartwig amination.

Protocol A: Buchwald-Hartwig Amination of 2-Chloro-5-substituted-pyridine

Objective: Synthesize N-aryl-5-methylpyridin-2-amine with >80% yield.

Reagents:

  • Substrate: 2-Chloro-5-methylpyridine (1.0 equiv)

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Catalyst Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • System Preparation (Inert Atmosphere):

    • Rationale: Palladium(0) species are sensitive to oxidation. Oxygen acts as a catalyst poison.

    • Action: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Catalyst Pre-complexation:

    • Rationale: Pre-mixing Pd source and ligand ensures formation of the active catalytic species (

      
      ) before substrate exposure.
      
    • Action: Add

      
       and Xantphos to the flask. Add 5 mL of degassed toluene. Stir at room temperature for 10 minutes until the solution turns a clear orange/red (indicating complex formation).
      
  • Substrate Addition:

    • Action: Add 2-Chloro-5-methylpyridine, the aniline derivative, and

      
       to the mixture.
      
    • Note:

      
       is chosen because it is strong enough to deprotonate the palladium-bound amine complex but bulky enough to minimize nucleophilic attack on the solvent or substrate.
      
  • Reaction Execution:

    • Action: Heat the mixture to 100°C (reflux) under Argon. Monitor via TLC (Thin Layer Chromatography) every hour.

    • Endpoint: Reaction is typically complete in 4-12 hours. Look for the disappearance of the 2-chloropyridine spot.

  • Work-up and Purification:

    • Action: Cool to room temperature. Filter through a pad of Celite (to remove Pd black). Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Hexane:Ethyl Acetate gradient).

Validation Check:

  • NMR: Look for the disappearance of the C-Cl adjacent proton signal and the appearance of the N-H broad singlet (approx. 8.0-9.5 ppm).

  • Mass Spec: Confirm M+1 peak.

Biological Validation & Data Analysis[1]

Once synthesized, derivatives must be evaluated for potency.[1][2] For kinase inhibitors, an enzymatic inhibition assay is the standard first-pass screen.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: Measures the ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

  • Incubation: Incubate the synthesized aminopyridine derivative (serial dilutions) with the target kinase (e.g., JAK2), ATP, and substrate peptide for 60 mins at room temperature.

  • Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Readout: Add Kinase Detection Reagent to convert ADP to ATP and measure luminescence.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical data illustrating the impact of substituents on the 2-aminopyridine core (based on trends in JAK2/ALK inhibition).

Compound IDR-Group (C5 Position)N-Substituent (C2 Position)IC50 (nM)Yield (%)Interpretation
AP-01 -HPhenyl45085Baseline activity; lacks hydrophobic fill.
AP-02 -ClPhenyl12082Halogen improves lipophilic contact.
AP-03

Phenyl2778Strong electron-withdrawing group enhances potency.
AP-04

4-Morpholinophenyl3 75Solubilizing group + H-bond acceptor boosts activity significantly.
AP-05

4-Morpholinophenyl6588Methyl is less effective than

for metabolic stability.

References

  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[2]

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 2019.

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. Journal of Organic Chemistry, 1996.

  • Recent Advances in Kinase Drug Discovery. MDPI, 2021.

  • 4-Aminopyridine in the treatment of Alzheimer's disease. Alzheimer Disease & Associated Disorders, 1991.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-(3-Hydroxypropyl)aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile[1][2]
  • Chemical Name: 2-((3-Hydroxypropyl)amino)pyridine[1]

  • Systematic Name: 3-(Pyridin-2-ylamino)propan-1-ol[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 152.19 g/mol

  • Target Structure: A pyridine ring substituted at the C2 position with a secondary amine linker terminating in a primary alcohol.

Critical Data Integrity Note (CAS Conflict)

Attention Researchers: The CAS number provided in the request (42335-38-6) corresponds to Dibenzoyl-L-tartaric acid , a chiral resolving agent.[1] The correct chemical identity for the title compound is 3-(pyridin-2-ylamino)propan-1-ol (often associated with CAS 55973-10-5 or similar derivatives).[1] This protocol addresses the synthesis of the pyridine derivative as requested by the nomenclature, not the tartaric acid derivative.

Retrosynthetic Analysis

The most robust route for synthesizing 2-aminopyridine derivatives functionalized with aliphatic chains is Nucleophilic Aromatic Substitution (S


Ar) .[1] While 2-chloropyridine is cost-effective, it is kinetically sluggish without metal catalysis.[1] For laboratory to pilot-scale synthesis, 2-bromopyridine  is the optimal electrophile due to the weaker C-Br bond, allowing for cleaner conversion at lower temperatures without heavy metal contamination (Pd/Cu).[1]

Retrosynthesis Product Target: 2-(3-Hydroxypropyl)aminopyridine Disconnection S_NAr Disconnection Product->Disconnection Reagent1 Electrophile: 2-Bromopyridine (Reactive Halide) Disconnection->Reagent1 Reagent2 Nucleophile: 3-Amino-1-propanol (Solvent/Reactant) Disconnection->Reagent2

Caption: Retrosynthetic disconnection revealing the S


Ar strategy using 2-bromopyridine and 3-amino-1-propanol.

Part 2: Materials & Reagents[3][4][5][6]

Reagent / SolventEquiv.[1][2][3][4][5]RolePurity GradeSafety Note
2-Bromopyridine 1.0Electrophile>98%Toxic, permeator.[1] Handle in hood.
3-Amino-1-propanol 3.0Nucleophile/Base>99%Corrosive, hygroscopic.[1]
Potassium Carbonate 1.5Aux.[1] Base (Optional)AnhydrousIrritant.[1][4] Use if reducing amine equiv.[1]
Ethyl Acetate (EtOAc) N/AExtraction SolventACSFlammable.
Dichloromethane (DCM) N/AEluentACSVolatile, suspected carcinogen.
Methanol (MeOH) N/AEluentACSToxic, flammable.

Expert Insight: While 3-amino-1-propanol can act as both nucleophile and base, using it in large excess (neat) simplifies the reaction kinetics by maintaining a high concentration of the nucleophile, driving the equilibrium forward and suppressing bis-alkylation.[1]

Part 3: Detailed Experimental Protocol

Reaction Setup (S Ar Methodology)
  • Preparation: Dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N

    
    ) or Argon to exclude moisture.[1]
    
  • Charging:

    • Add 2-Bromopyridine (1.58 g, 10.0 mmol).

    • Add 3-Amino-1-propanol (2.25 g, 30.0 mmol).

    • Note: No additional solvent is required; the amine acts as the solvent (Neat reaction).

  • Thermal Activation:

    • Place the flask in a pre-heated oil bath at 110°C .

    • Stir vigorously (approx. 600 RPM).

    • Monitoring: The reaction typically reaches completion in 12–16 hours . Monitor by TLC (Eluent: 10% MeOH in DCM).[1] The starting material (2-bromopyridine) is non-polar (high R

      
      ), while the product is more polar (lower R
      
      
      
      , stains with Ninhydrin or UV active).
Workup & Isolation[1]
  • Cooling: Allow the reaction mixture to cool to room temperature. The mixture will be a viscous oil.

  • Solvent Removal (Critical Step):

    • The excess 3-amino-1-propanol (BP ~187°C) is difficult to remove by rotary evaporation.[1]

    • Method A (Distillation): Connect to a high-vacuum manifold (<1 mbar) and gently heat (60-80°C) to distill off the excess amine.[1]

    • Method B (Aqueous Wash): Dilute the residue with Dichloromethane (50 mL) . Wash with Brine (2 x 20 mL) . Note: The product has water solubility; avoid excessive water volume.[1] Back-extract aqueous layers with DCM to maximize yield.

  • Drying: Dry the combined organic phases over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Purification[1]

The crude material is often sufficient for subsequent steps, but for analytical purity:

  • Technique: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of DCM : Methanol (98:2 → 90:10) .[1]

  • Additive: Add 1% Triethylamine (TEA) or NH

    
    OH to the eluent if peak tailing is observed (suppresses interaction with acidic silica sites).
    

Part 4: Process Visualization & Workflow

Workflow Start Start: Charge Reagents (Neat, N2 atm) Reaction Reaction: 110°C, 12-16h (Stir Vigorously) Start->Reaction Check TLC Check: SM Consumed? Reaction->Check Check->Reaction No (Continue Heating) Workup Workup: DCM Extraction vs. Brine Check->Workup Yes Purify Purification: Flash Column (DCM/MeOH) Workup->Purify Final Final Product: Viscous Oil/Solid Purify->Final

Caption: Operational workflow for the synthesis, from neat reaction setup to chromatographic purification.

Part 5: Validation & Characterization

To validate the synthesis, compare analytical data against these expected values:

NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
  • 
     8.05 (d, 1H):  Pyridine H-6 (alpha to nitrogen).[1]
    
  • 
     7.40 (t, 1H):  Pyridine H-4.[1]
    
  • 
     6.55 (m, 1H):  Pyridine H-5.[1]
    
  • 
     6.38 (d, 1H):  Pyridine H-3.[1]
    
  • 
     4.80 (br s, 1H):  NH (Exchangeable).
    
  • 
     3.75 (t, 2H):  -CH
    
    
    
    -OH (Alpha to oxygen).[1]
  • 
     3.45 (q, 2H):  -NH-CH
    
    
    
    -
    (Alpha to nitrogen).[1]
  • 
     1.80 (quint, 2H):  Central -CH
    
    
    
    - of the propyl chain.[1]
Mass Spectrometry[1]
  • Method: ESI-MS (Positive Mode)[1]

  • Expected Mass:

    
     m/z.[1]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Temperature too low or stirring poor.[1]Increase Temp to 120°C; ensure efficient stirring of the viscous mix.
Product in Aqueous Layer Product is too polar/water-soluble.[1]Saturate aqueous layer with NaCl; use n-Butanol or CHCl

/iPrOH (3:[1]1) for extraction.[1][6]
Dark Tarry Mixture Oxidation of amine or pyridine.Ensure strict N

atmosphere; limit heating time.

Part 6: References

  • Chemical Identity Verification: PubChem Compound Summary for CID 2859-68-9 (Isomer Analog). National Center for Biotechnology Information.[1] [Link][1]

  • S

    
    Ar Methodology: Nucleophilic Aromatic Substitution of 2-Halopyridines. Organic Chemistry Portal. [Link]
    
  • Reaction Conditions (Analogous): Synthesis of 2-amino-3-cyanopyridine derivatives. National Institutes of Health (PMC).[1] [Link]

Sources

Application Note: Strategic Utilization of 2-(3-Hydroxypropyl)aminopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide on 2-(3-Hydroxypropyl)aminopyridine (2-HPAP) , a versatile bifunctional building block. Beyond its utility as a simple linker, this scaffold offers unique electronic properties for kinase hinge binding, serves as a precursor for fused bicyclic heterocycles (pyrido[2,3-b][1,4]oxazepines), and functions as a hydrophilicity-tuning element in PROTAC linker design. This guide details optimized synthetic protocols, functionalization strategies, and troubleshooting mechanisms to ensure high-fidelity incorporation into drug discovery workflows.

Chemical Profile & Strategic Utility

Structural Logic

The 2-HPAP scaffold consists of a pyridine ring substituted at the C2 position with a secondary amine, connected to a propyl linker terminating in a primary alcohol.

  • Pyridine Nitrogen (

    
    ):  Acts as a hydrogen bond acceptor (
    
    
    
    ). In kinase inhibitors, this often interacts with the hinge region (e.g., backbone NH of the kinase).
  • Secondary Amine (

    
    ):  Functions as a hydrogen bond donor. The electron-donating alkyl chain increases the electron density on the pyridine ring compared to unsubstituted 2-aminopyridine.
    
  • Propyl Linker: Provides a 3-carbon spacer (approx. 4–5 Å), offering flexibility without the entropic penalty of longer alkyl chains.

  • Primary Alcohol: A versatile handle for further derivatization (oxidation, halogenation, sulfonation) or intramolecular cyclization.

Physicochemical Properties (In Silico & Experimental)
PropertyValue/DescriptionRelevance
Molecular Weight 152.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~0.5 - 0.9Moderate lipophilicity; good balance for membrane permeability.
TPSA ~45 ŲHigh polar surface area relative to size; supports solubility.

(

)
~7.1Protonated at physiological pH in lysosomes; relevant for lysosomotropic trapping.

Synthetic Protocols

Protocol A: High-Yield Synthesis of 2-(3-Hydroxypropyl)aminopyridine

Rationale: Direct nucleophilic aromatic substitution (


) is preferred over Buchwald-Hartwig coupling for cost-efficiency and purification ease. 2-Fluoropyridine is more reactive than 2-chloropyridine due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.

Reagents:

  • 2-Fluoropyridine (1.0 eq) [Alternative: 2-Chloropyridine, requires higher temp]

  • 3-Amino-1-propanol (3.0 eq) [Excess acts as solvent and base]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq) [Optional if amino alcohol is limiting]

  • Solvent: Ethanol (EtOH) or neat.[1]

Step-by-Step Methodology:

  • Charge: In a pressure vial, dissolve 2-fluoropyridine (10 mmol) in EtOH (5 mL).

  • Addition: Add 3-amino-1-propanol (30 mmol) dropwise.

  • Reaction: Seal the vial and heat to 85°C for 4–6 hours . (If using 2-chloropyridine, heat to 120°C for 16 hours).

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The product is more polar than the starting pyridine.

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove EtOH.

    • Purification: The excess amino alcohol makes aqueous extraction difficult due to water solubility. Directly load the crude oil onto a silica gel column.

    • Elution: Gradient 0%

      
       10% MeOH in DCM containing 1% 
      
      
      
      (to prevent streaking of the amine).
  • Yield: Expect 85–95% as a pale yellow oil or low-melting solid.

Protocol B: Functionalization for PROTAC Linkers (Activation of -OH)

Rationale: To use 2-HPAP as a PROTAC linker, the alcohol must be converted into a leaving group (Tosylate or Mesylate) or oxidized to an aldehyde for reductive amination.

Step-by-Step Methodology (Tosylation):

  • Dissolution: Dissolve 2-HPAP (1.0 eq) in anhydrous DCM at 0°C.

  • Base: Add

    
     (3.0 eq) and DMAP (0.1 eq).
    
  • Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Reaction: Warm to RT and stir for 3 hours.

  • Quench: Wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Storage: The resulting tosylate is unstable on silica; use immediately for the coupling step (e.g., alkylation of an E3 ligase ligand).

Advanced Application: Bicyclic Heterocycle Synthesis

One of the most high-value applications of this scaffold is the synthesis of pyrido[2,3-b][1,4]oxazepines . This requires a strategic modification of the starting material (using 3-bromo-2-chloropyridine).

Mechanism & Workflow

The synthesis involves an intermolecular


 followed by an intramolecular copper-catalyzed Ullmann-type cyclization or a base-mediated cyclization.

G Start 3-Bromo-2-chloropyridine Inter Intermediate: 2-(3-hydroxypropyl)amino- 3-bromopyridine Start->Inter Step 1: SNAr (120°C, neat) Reagent + 3-Amino-1-propanol Product Pyrido[2,3-b][1,4]oxazepine (Bicyclic Core) Inter->Product Step 2: Intramolecular O-Arylation Base NaH / DMF (Cyclization)

Figure 1: Synthetic route to the pyrido[2,3-b][1,4]oxazepine core using the 2-aminopyridine scaffold logic.

Protocol C: Cyclization to Pyrido[2,3-b][1,4]oxazepine
  • Precursor Synthesis: React 3-bromo-2-chloropyridine with 3-amino-1-propanol (as in Protocol A) to isolate the 3-bromo intermediate.

  • Cyclization:

    • Dissolve the intermediate (1.0 eq) in anhydrous DMF (0.1 M).

    • Add NaH (60% dispersion, 2.5 eq) carefully at 0°C.

    • Heat to 100°C for 2 hours.

    • Note: The intramolecular attack of the alkoxide on the C3-bromo position forms the 7-membered oxazepine ring.

  • Workup: Quench with ice water. Extract with EtOAc. The product is often a crystalline solid.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 2-aminopyridine motif is a "privileged structure" in kinase drug discovery.

  • Binding Mode: The pyridine nitrogen accepts a H-bond from the backbone NH of the hinge region. The exocyclic NH donates a H-bond to the backbone carbonyl.

  • Role of the Hydroxypropyl Group: The propyl chain projects into the solvent-exposed front pocket or the ribose binding pocket, depending on the vector. The terminal -OH can be used to solubilize the molecule or reach specific polar residues (e.g., Asp/Glu) to improve selectivity.

PROTAC Linker Design

Alkyl linkers are resurgent in PROTAC design to improve permeability compared to PEG linkers.

  • Advantage: The pyridine ring in the linker can reduce the conformational entropy of the chain (rigidification) or provide a "handle" for pH-dependent solubility.

  • Design Rule: When using 2-HPAP as a linker, ensure the pyridine nitrogen does not interfere with the E3 ligase or POI (Protein of Interest) binding interface.

Troubleshooting & Stability

IssueRoot CauseSolution
Low Yield in Step 1 Bis-alkylation or polymerization.Use a large excess (3–5 eq) of amino alcohol to favor mono-substitution.
Product Water Soluble High polarity of amino-alcohol motif.Avoid aqueous extraction. Use "Dry Loading" on silica or reverse-phase chromatography (C18).
Cyclization Fails Dehalogenation instead of cyclization.Ensure anhydrous DMF is used. Switch base to

with CuI catalyst (Ullmann conditions) if NaH fails.
Oxidation of Alcohol Air oxidation during storage.Store under nitrogen at -20°C. The amine can catalyze auto-oxidation of the alcohol in some environments.

References

  • PubChem. (n.d.).[2][3][4] 2-Aminopyridine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine. Retrieved January 28, 2026, from [Link]

  • Muylaert, K., et al. (2016).[5] Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Williams, R. (2022).[6] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 28, 2026, from [Link]

Sources

The 2-Aminopyridine Scaffold in Drug Discovery: From Hinge Binding to Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Nature of 2-Aminopyridine

In modern medicinal chemistry, 2-aminopyridine (2-AP) is not merely a reagent; it is a "privileged structure" capable of binding to multiple receptor types with high affinity. Its utility is defined by two distinct roles:

  • The Pharmacophore: As a bidentate hydrogen bond donor/acceptor motif, it is critical for interacting with the hinge region of kinase ATP-binding pockets.

  • The Precursor: It serves as the foundational substrate for synthesizing fused bicyclic heterocycles, most notably imidazo[1,2-a]pyridines (e.g., Zolpidem) and [1,2,4]triazolo[1,5-a]pyridines .

This guide provides a technical roadmap for utilizing 2-AP, addressing synthetic protocols, binding mechanisms, and metabolic optimization strategies.

Mechanism of Action: Kinase Hinge Binding

The primary application of 2-AP in oncology is targeting protein kinases. The 2-aminopyridine motif mimics the adenine ring of ATP.

  • Acceptor (N1): The pyridine ring nitrogen possesses a lone pair in an

    
     orbital, acting as a hydrogen bond acceptor.
    
  • Donor (NH2): The exocyclic amino group acts as a hydrogen bond donor.

This dual functionality allows the molecule to "anchor" itself to the kinase hinge region (typically the backbone carbonyl and amide NH of specific residues), locking the inhibitor into the ATP binding site.

Visualization: The Donor-Acceptor Motif

The following diagram illustrates the interaction between a generic 2-aminopyridine inhibitor and a kinase hinge region.

KinaseBinding Residue_CO Residue (n) C=O (Acceptor) Residue_NH Residue (n+2) N-H (Donor) Pyridine_N Pyridine N1 (Acceptor) Residue_NH->Pyridine_N H-Bond Exocyclic_NH Exocyclic -NH (Donor) Exocyclic_NH->Residue_CO H-Bond

Figure 1: Bidentate hydrogen bonding mode of 2-aminopyridine within the kinase ATP pocket.

Synthetic Protocols

To utilize 2-AP effectively, robust functionalization is required. Below are two industry-standard protocols: one for cross-coupling and one for cyclization.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Purpose: To functionalize the exocyclic amine or couple a 2-halopyridine with an external amine. Challenge: Aminopyridines can poison Pd catalysts via coordination. Specialized ligands are required.

Reagents & Conditions:

  • Substrate: 2-Chloropyridine or 2-Amino-5-bromopyridine

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Xantphos or BINAP (2-4 mol%)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inerting: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Charging: Add

    
    , Xantphos, and the aryl halide. Purge with Argon for 5 minutes.
    
  • Solvation: Add anhydrous 1,4-dioxane via syringe. Stir at RT for 10 mins to pre-form the active catalytic species (solution often turns dark red/brown).

  • Addition: Add the amine coupling partner and base (

    
    ).
    
  • Reaction: Heat to 100°C for 12–18 hours. Monitor by LC-MS (TLC is often insufficient due to streaking of aminopyridines).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradients). Note: Pre-treat silica with 1% Triethylamine to prevent streaking.

Protocol B: Synthesis of Imidazo[1,2-a]pyridines (Tschitschibabin Type)

Purpose: To create fused bicyclic systems common in anxiolytics and hypnotics. Mechanism: Condensation followed by cyclodehydration.

Reagents:

  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Reagent:

    
    -Bromoacetophenone (or substituted derivative) (1.1 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Ethanol (reflux)

Step-by-Step Procedure:

  • Dissolve 2-aminopyridine in Ethanol (0.5 M concentration).

  • Add

    
    -bromoacetophenone slowly at room temperature.
    
  • Heat the mixture to reflux (78°C) for 4–6 hours.

  • Observation: A precipitate (HBr salt) may form initially, then dissolve.

  • Neutralization: Cool to RT. Add solid

    
     and stir for 1 hour to liberate the free base.
    
  • Isolation: Evaporate ethanol. Resuspend residue in water/EtOAc. Extract organic layer.[1][2]

  • Crystallization: Many imidazo[1,2-a]pyridines crystallize from acetonitrile or ethanol/water mixtures upon cooling.

ADME & Metabolic Optimization

A major liability of the 2-aminopyridine scaffold is metabolic instability.[3] The electron-rich ring is prone to oxidation by Cytochrome P450 enzymes.

Metabolic Soft Spots[4]
  • N-Oxidation: The pyridine nitrogen can be oxidized to the N-oxide.

  • Ring Oxidation: Electron-rich positions (C3/C5) are prone to hydroxylation.

Mitigation Strategies (Data Summary)

The table below summarizes "Scaffold Hopping" and substitution strategies to improve half-life (


).
StrategyModificationEffect on Metabolic StabilityEffect on Kinase Binding
Blocking Add F or Cl at C3/C5High Increase (Blocks CYP hydroxylation)Neutral (may alter dihedral angle)
Scaffold Hop 2-Aminopyridine

2-Aminopyrimidine
Moderate Increase (Lower electron density)Retains H-bond motif; lowers pKa
Steric Shield Alkylation of exocyclic amineHigh Increase (Prevents N-glucuronidation)Risk: May abolish H-bond donor capability
Optimization Workflow Diagram

This flowchart guides the decision-making process when a 2-AP lead compound shows poor metabolic stability.

ADME_Optimization Start Lead Compound: 2-Aminopyridine Core Test Microsomal Stability Assay (Human/Mouse Liver Microsomes) Start->Test Result High Clearance? Test->Result Path_NO No: Proceed to PK Result->Path_NO Stable Path_YES Yes: Identify Metabolite Result->Path_YES Unstable Metabolite_ID Metabolite ID (LC-MS/MS) Path_YES->Metabolite_ID Decision_1 N-Oxide Formed? Metabolite_ID->Decision_1 Action_1 Strategy: Reduce Electron Density (Switch to Pyrimidine or add EWG) Decision_1->Action_1 Yes Decision_2 Ring Hydroxylation? Decision_1->Decision_2 No Action_2 Strategy: Block C3/C5 (Add Fluorine/Chlorine) Decision_2->Action_2 Yes

Figure 2: Decision tree for optimizing metabolic stability of 2-aminopyridine derivatives.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance.[2][4][5]

    • Source: BIO Web of Conferences.
    • URL:[Link]

  • Kinase Inhibitor Design (MAP4K4)

    • Title: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety.
    • Source: PubMed (NIH).
    • URL:[Link]

  • Metabolic Liability & Scaffold Hopping

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[6]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Vol
    • Source: ResearchG
    • URL:[Link]

  • ROS1/ALK Dual Inhibitors

    • Title: Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors.[7]

    • Source: PubMed (NIH).
    • URL:[Link]

Sources

"analytical methods for 2-(3-Hydroxypropyl)aminopyridine analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the analytical strategy for 2-(3-Hydroxypropyl)aminopyridine (2-HPAP) , a polar, basic pyridine derivative often utilized as a pharmaceutical intermediate.[1][2][3]

The Analytical Challenge: 2-HPAP presents a "retention/tailing" paradox common to aminopyridines:

  • Polarity: The hydroxyl and amine groups (LogP ~0.[3]5) cause early elution (near void volume) on standard C18 columns.

  • Basicity: The pyridine nitrogen (pKa ~6.[2][3][4]8) protonates at standard acidic pH, leading to severe peak tailing due to secondary silanol interactions.[3]

The Solution: We present two orthogonal validated workflows:

  • Method A (High pH RPLC): The "Gold Standard" for assay and purity.[3] Uses high pH to deprotonate the analyte, ensuring retention and symmetry.[3]

  • Method B (HILIC-MS): The "Trace Analysis" solution.[1][2][3] Uses Hydrophilic Interaction Liquid Chromatography for high-sensitivity impurity tracking.[1][2][3]

Physicochemical Profile & Method Selection

Understanding the molecule is the first step to robust method design.[3]

PropertyValue / CharacteristicAnalytical Implication
CAS Number 19068-80-5Target Analyte
Structure Pyridine ring + Secondary Amine + Hydroxyl tailMulti-functional base; UV active.[1][2][3][5]
pKa (Pyridine N) ~6.8Protonated at pH < 7 (Cationic).[2][3] Neutral at pH > 9.[2][3]
LogP ~0.5 - 0.8Moderately polar; requires low organic start in RPLC.[1][2][3]
UV Max ~245 nm, ~305 nmDual-band detection possible; 254 nm is standard.[2][3]
Decision Matrix: Selecting the Right Workflow

MethodSelection Start Analytical Goal? Assay Purity / Assay (>0.1% w/w) Start->Assay Trace Trace / Genotoxic Impurity (<100 ppm) Start->Trace RPLC Method A: High pH RPLC-UV (Robustness) Assay->RPLC Deprotonated Retention HILIC Method B: HILIC-MS/MS (Sensitivity) Trace->HILIC Protonated Ionization

Figure 1: Decision matrix based on sensitivity requirements and ionization state.

Protocol A: High pH RPLC (Assay & Purity)

Scientific Rationale: At pH 10.0, 2-HPAP is in its neutral (free base) form.[2][3] This eliminates the coulombic attraction between the positively charged analyte and negatively charged residual silanols on the column silica, effectively solving the "tailing" problem while increasing hydrophobic retention on the C18 ligand.

Reagents:

  • Ammonium Bicarbonate (LC-MS Grade)[1][2][3]

  • Ammonium Hydroxide (28-30%)[1][2][3]

  • Acetonitrile (HPLC Grade)[2][3][6]

  • Water (Milli-Q/18.2 MΩ)[1][2][3]

Instrument Parameters:

ParameterSetting
Column Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 2.5 µm or 3.5 µm) Note: Must be "Hybrid" or "High pH Stable" silica.[1][2][3]
Mobile Phase A 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with NH₄OH.
Mobile Phase B 100% Acetonitrile.[2][3]
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer for basic compounds)
Detection UV at 254 nm (Reference 360 nm)
Injection Vol 5 - 10 µL

Gradient Table:

Time (min)% A (Buffer)% B (ACN)Description
0.0955Initial Hold (Retention)
2.0955End of Hold
12.04060Elution Gradient
12.1595Wash Step
15.0595End Wash
15.1955Re-equilibration
20.0955Ready for next inj.

System Suitability Criteria (SST):

  • Tailing Factor (Tf): NMT 1.5 (Critical for quantitation accuracy).

  • Retention Time %RSD: NMT 1.0% (n=6).[2][3]

  • Theoretical Plates: > 5,000.[2][3]

Protocol B: HILIC-MS/MS (Trace Analysis)[1][2][3]

Scientific Rationale: For trace analysis (e.g., cleaning validation or genotoxic impurity screening), UV detection is insufficient.[3] HILIC is ideal because 2-HPAP is polar and basic.[1][2][3] Using an acidic mobile phase (pH 3.[2][3]0) keeps the pyridine nitrogen protonated (


), maximizing MS sensitivity while the polar stationary phase retains the charged molecule via electrostatic and partition mechanisms.[3]

Reagents:

  • Ammonium Formate (LC-MS Grade)[1][2][3]

  • Formic Acid[1][3][7][8]

  • Acetonitrile (LC-MS Grade)[1][2][3]

Instrument Parameters:

ParameterSetting
Column Waters ACQUITY UPLC BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 95:5 Acetonitrile : 100mM Ammonium Formate (pH 3.[1][2][3]0)
Mobile Phase B 50:50 Acetonitrile : 100mM Ammonium Formate (pH 3.[2][3]0)
Flow Rate 0.4 mL/min
Column Temp 40°C
MS Source ESI Positive Mode
MRM Transition 153.1

94.1 (Loss of hydroxypropyl chain) 153.1

78.1 (Pyridine ring fragment)

Sample Diluent (Critical): Samples must be dissolved in 90% Acetonitrile / 10% Water . Warning: Dissolving in 100% water will cause "solvent mismatch," leading to peak distortion and breakthrough in HILIC.[3]

Experimental Workflow & Troubleshooting

Sample Preparation Diagram

SamplePrep Raw Raw Sample (Solid/Oil) Weigh Weigh 50 mg into 50 mL flask Raw->Weigh Dissolve Dissolve in Diluent (50:50 ACN:Water for RPLC) (90:10 ACN:Water for HILIC) Weigh->Dissolve Sonicate Sonicate 10 mins (Ensure no thermal degradation) Dissolve->Sonicate Filter Filter (0.2 µm PTFE) Discard first 1 mL Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow emphasizing diluent compatibility.[1][2][3]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interaction.[1][2][3]Method A: Increase buffer pH to 10.5 (ensure column limits). Method B: Increase buffer concentration to 20mM.
Split Peaks Solvent mismatch.Match sample diluent to initial mobile phase conditions.[2][3]
Retention Drift pH instability.[2][3]Method A: Ammonium bicarbonate is volatile; prepare fresh daily and cap tightly.[3]
Carryover Adsorption to injector.[2][3]Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[3]

References

  • International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Waters Corporation. (2021).[2][3] Strategies for the Separation of Polar Basic Compounds using High pH.[3]Link[2][3]

  • Agilent Technologies. (2020).[2][3] Analysis of Basic Compounds on Poroshell HPH-C18.[1][2][3]Link

  • McCalley, D. V. (2017).[3] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.[2][3] Link[2][3]

  • PubChem. (2024).[2][3] Compound Summary: 2-(3-Hydroxypropyl)aminopyridine (CAS 19068-80-5).[2][3][9]Link[2][3]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Separation and Quantification of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Aminopyridine (2-AP) is a critical heterocyclic building block used in the synthesis of pharmaceuticals such as piroxicam , sulfapyridine , and tenoxicam . However, it is also a potential genotoxic impurity (GTI) and a degradation product that requires strict monitoring in drug substances.

The Analytical Challenge

The separation of 2-AP presents specific chromatographic challenges due to its physicochemical properties:

  • Basicity (

    
     ~ 6.82):  At neutral pH, 2-AP exists in equilibrium between its ionized (protonated) and neutral forms. This leads to secondary interactions with residual silanols on silica-based columns, causing severe peak tailing.
    
  • Polarity (LogP ~ 0.53): Its relatively high polarity results in poor retention on standard C18 columns if the mobile phase water content is not optimized.

This guide details two distinct protocols: a robust Reversed-Phase (RP-HPLC) method for routine Quality Control (QC) and a Hydrophilic Interaction Liquid Chromatography (HILIC) method for trace analysis in polar matrices.

Method Selection Strategy

The choice between RP-HPLC and HILIC depends on the sample matrix and the required sensitivity.

MethodSelection Start Start: Sample Matrix Analysis Decision Is the matrix highly polar (e.g., biological fluids) or is 2-AP a trace impurity? Start->Decision RP_Path Routine QC / Drug Substance Decision->RP_Path No HILIC_Path Trace Impurity / Polar Matrix Decision->HILIC_Path Yes RP_Method PROTOCOL A: RP-HPLC (Phosphate Buffer pH 7.0) RP_Path->RP_Method HILIC_Method PROTOCOL B: HILIC (High ACN / Amm. Acetate) HILIC_Path->HILIC_Method

Figure 1: Decision tree for selecting the appropriate chromatographic mode for 2-Aminopyridine analysis.

Protocol A: Robust Reversed-Phase HPLC (Recommended for QC)

This method utilizes a neutral pH strategy to suppress the ionization of residual silanols on the column while keeping 2-AP partially neutral to improve retention and peak shape.

Reagents & Materials
  • Stationary Phase: C18 (Octadecylsilane), Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why: "Base-deactivated" or highly end-capped columns are essential to block free silanol groups that bind to the amine moiety of 2-AP.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.0.

  • Mobile Phase B: HPLC Grade Methanol (MeOH).

  • Diluent: Mobile Phase A : Methanol (90:10 v/v).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 35°CImproves mass transfer and reduces peak band broadening.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.
Injection Vol 10 µLStandard loop size; ensure sample is dissolved in diluent to prevent solvent effects.
Detection UV @ 280 nm2-AP has maxima at ~235 nm and ~298 nm. 280 nm offers good selectivity with less solvent cutoff noise.
Mode Isocratic90% Buffer : 10% Methanol.
Step-by-Step Procedure
  • Buffer Prep: Dissolve

    
     in water. Adjust pH to 7.0 ± 0.1 using 
    
    
    
    . Filter through a 0.45 µm membrane.[1]
  • Equilibration: Flush the column with 100% Methanol for 20 mins, then equilibrate with the Mobile Phase (90:10) for at least 45 mins.

    • Critical: Phosphate buffers require longer equilibration to saturate the stationary phase surface.

  • System Suitability: Inject the standard solution (e.g., 0.1 mg/mL) 6 times.

    • Acceptance Criteria: RSD of Area < 2.0%, Tailing Factor (T) < 1.5.

Protocol B: HILIC Method (High Sensitivity/MS Compatible)

When 2-AP is analyzed by LC-MS or is present in a mixture with very polar precursors (which would elute in the void volume of RP-HPLC), HILIC is the superior choice.

Reagents & Materials
  • Stationary Phase: HILIC Silica or Amide column (e.g., TSKgel Amide-80 or BEH HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8 unadjusted).

  • Mobile Phase B: Acetonitrile (ACN).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CControls viscosity of high-organic mobile phase.
Flow Rate 0.5 - 0.8 mL/minHILIC phases often have lower optimal Van Deemter velocities.
Elution Isocratic90% ACN : 10% Buffer (Water layer forms the stationary phase).
Detection UV @ 235 nmHigher sensitivity wavelength; ACN is UV transparent at this range.
The HILIC Mechanism

In HILIC, water acts as the strong solvent.[2][3] The separation is driven by the partitioning of 2-AP into the water-enriched layer on the surface of the polar stationary phase.

HILIC_Mechanism Silica Polar Stationary Phase (Silica/Amide) WaterLayer Stagnant Water-Enriched Layer Silica->WaterLayer Adsorbs BulkMP Bulk Mobile Phase (High ACN) WaterLayer->BulkMP Interface Analyte 2-Aminopyridine (Polar Analyte) Analyte->WaterLayer Partitioning (Retention) Analyte->BulkMP Elution

Figure 2: Schematic of the partitioning mechanism in HILIC mode.

Validation & System Suitability (ICH Q2)

To ensure "Trustworthiness" and regulatory compliance, the method must be validated according to ICH Q2(R1) guidelines.[4]

System Suitability Criteria (SSC)

Run these checks before every sample set.

ParameterLimitTroubleshooting Failure
Tailing Factor (

)

Replace column (silanol activity) or increase buffer strength.
Theoretical Plates (

)

Check connections for dead volume; replace guard column.
Precision (RSD)

Check injector reproducibility or pump pulsation.
Resolution (

)

(If separating from 3- or 4-aminopyridine) Adjust pH or % organic.
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 80% to 120% of the target concentration (or LOQ to 120% for impurities).

  • Target: Correlation coefficient (

    
    ) 
    
    
    
    .

Troubleshooting Guide

Issue: Severe Peak Tailing

  • Cause: Interaction between the lone pair of electrons on the pyridine nitrogen and acidic silanols on the column support.

  • Solution:

    • Switch to a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge or Agilent Zorbax).

    • Add an amine modifier (e.g., 0.1% Triethylamine) to the mobile phase (only if not using MS detection).

    • Increase buffer concentration to 25-50 mM to mask silanols.

Issue: Retention Time Drift

  • Cause: pH instability. 2-AP's

    
     is ~6.8. Small changes in pH near this value cause massive shifts in the ionization ratio.
    
  • Solution: Strictly control pH. If using Protocol A, ensure pH is exactly 7.0. Alternatively, move to pH 8.0 (using a high-pH stable column) to ensure the molecule is fully neutral.

References

  • National Institute of Standards and Technology (NIST). 2-Aminopyridine: UV/Visible Spectrum and Chemical Properties. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[6][7] Available at: [Link]

Sources

"purification of 2-aminopyridine derivatives by chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategies for the Purification of 2-Aminopyridine Derivatives

Abstract

2-Aminopyridine (2-AP) derivatives are ubiquitous pharmacophores in medicinal chemistry, particularly in kinase inhibitors and GPCR ligands. However, their purification presents a persistent challenge due to their basicity (pKa ~6.86) and hydrogen-bonding capability.[1] Standard silica chromatography often results in severe peak tailing and poor recovery due to interactions with acidic silanols. This guide outlines three field-proven protocols—Normal Phase with modifiers, High-pH Reverse Phase, and Supercritical Fluid Chromatography (SFC)—to achieve high purity and yield.

Introduction: The "Silanol Effect" Mechanism

The primary failure mode in purifying 2-aminopyridines on standard silica is the Silanol Effect . Silica gel (


) contains surface silanol groups (

) which are weakly acidic (pKa ~5-7).
  • The Chemistry: 2-Aminopyridines are basic. In a neutral organic solvent, the pyridine nitrogen or the exocyclic amine can hydrogen bond or protonate upon contact with acidic silanols.

  • The Result: This creates a secondary retention mechanism (ion-exchange) that competes with the primary adsorption mechanism. This process is slow and non-linear, leading to broad, tailing peaks and irreversible adsorption (yield loss).

Visualizing the Interaction:

SilanolInteraction Silica Silica Surface (Acidic Silanols Si-OH) Interaction Strong H-Bonding / Proton Transfer Silica->Interaction Donates H+ AP 2-Aminopyridine (Basic Nitrogen) AP->Interaction Accepts H+ Result Peak Tailing & Yield Loss Interaction->Result Slow Desorption

Caption: Mechanism of peak tailing caused by the interaction between basic 2-aminopyridines and acidic surface silanols.

Decision Matrix: Selecting the Right Method

Choose your purification strategy based on scale, required purity, and available equipment.

DecisionMatrix Start Crude 2-Aminopyridine Derivative Scale What is the Scale? Start->Scale Small < 100 mg High Purity Req. Scale->Small Analytical/Library Medium 100 mg - 10 g Intermed. Purity Scale->Medium MedChem Batch Large > 10 g Cost Sensitive Scale->Large Process Dev HPLC Method 2: Prep RP-HPLC (High pH) Small->HPLC SFC Method 3: Prep SFC (2-EP Column) Medium->SFC If available (Faster) Flash Method 1: Flash (Amine Silica or TEA) Medium->Flash Standard Lab Large->Flash

Caption: Workflow for selecting the optimal chromatographic technique based on sample scale and laboratory resources.

Method 1: Normal Phase Flash Chromatography

This is the "workhorse" method. Success depends entirely on suppressing silanol activity.

Option A: Mobile Phase Modifiers (Standard Silica)

Using a competing base (Triethylamine - TEA) blocks silanols before the analyte reaches them.

  • Critical Insight: Adding TEA only to the run solvent is often insufficient because the silica acts as a "sink" for the base. You must equilibrate the column with the base first.

Protocol:

  • Column: Standard Flash Silica (40-63 µm).

  • Solvent A: Dichloromethane (DCM) + 1% TEA.

  • Solvent B: Methanol (MeOH) + 1% TEA.

    • Note: Alternatively, use 1%

      
       in MeOH as Solvent B, but TEA is more miscible in DCM.
      
  • Equilibration (Crucial Step): Flush column with 10% Solvent B (containing modifier) for 3-5 column volumes (CV) before loading sample. This saturates the silanols.

  • Loading: Dissolve sample in DCM (minimal volume). If insoluble, use a solid load cartridge.

  • Gradient: 0-10% MeOH/DCM over 15 CVs.

Option B: Amine-Functionalized Silica (Recommended)

Use pre-packed columns where the silica surface is bonded with amine groups (


).
  • Why: Eliminates the need for TEA in the mobile phase (no salt contamination in final product) and prevents "streaking" by design.

  • Solvents: Hexane/Ethyl Acetate or DCM/MeOH (no additives needed).

Method 2: High-pH Reverse Phase HPLC[2][3]

For high-purity isolation (>98%), Reverse Phase (RP) is superior. However, at neutral/acidic pH (TFA/Formic acid), 2-aminopyridines are protonated (


).
  • Issue: Protonated species are highly polar (elute early, poor retention) and can still interact with residual silanols on C18 columns.

  • Solution: High pH (pH 10). At pH 10, 2-aminopyridine (pKa ~6.8) is neutral (

    
    ). This increases hydrophobicity (better retention) and eliminates silanol interactions (silanols are deprotonated, but so is the amine, reducing attraction).
    

Protocol:

  • Column: Hybrid Particle C18 (e.g., Waters XBridge or similar). Do not use standard silica-based C18 at pH 10 as it will dissolve.

  • Buffer Preparation: 10 mM Ammonium Bicarbonate, adjusted to pH 10 with Ammonium Hydroxide.

  • Mobile Phase A: Buffer (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 60% B over 10 minutes (typical).

  • Post-Run: Lyophilize fractions. Ammonium bicarbonate is volatile, leaving a salt-free free base.

Data Comparison: pH Effect on Retention

Parameter Low pH (0.1% Formic Acid) High pH (10 mM NH4HCO3, pH 10)

| Analyte State | Protonated (


) | Neutral (

) | | Retention | Weak (Elutes near void) | Strong (Good separation) | | Peak Shape | Often Tailing | Sharp / Symmetrical | | Loading Capacity | Low | High (2-3x higher) |

Method 3: SFC (Supercritical Fluid Chromatography)[4][5]

SFC is increasingly the "Gold Standard" for basic heterocycles due to speed and "green" solvent use.

  • Column Selection: 2-Ethylpyridine (2-EP) bonded phase.

    • Mechanism:[2][3] The pyridine ring on the stationary phase provides pi-pi interactions and, crucially, shields the residual silanols.

  • Mobile Phase:

    
     (Main) + Methanol (Co-solvent).
    
  • Additives: While 2-EP columns are designed for basic compounds, adding 0.1% Diethylamine (DEA) or Ammonium Hydroxide to the methanol co-solvent often sharpens peaks further for difficult aminopyridines.

Protocol:

  • Column: Viridis 2-EP or PrincetonSFC 2-Ethylpyridine.

  • Co-Solvent: Methanol + 0.2% Ammonium Hydroxide.

  • Gradient: 5% to 40% Co-solvent.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad/Tailing Peaks (Flash) Silanol interactionPre-equilibrate column with 1-5% TEA. Switch to Amine-Silica.
Early Elution (RP-HPLC) Compound protonated (pH < pKa)Switch to High-pH buffer (pH 10) to neutralize compound.
TEA Salt in Product Incomplete evaporationWash organic fraction with sat.

or use volatile

instead of TEA.
Sample Precipitation Poor solubility in non-polar solventUse Solid Load cartridge (dissolve in MeOH, coat silica, dry, load).

References

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of Basic Compounds. Teledyne ISCO Application Notes.[4] Link

  • Waters Corporation. (2020). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters.com. Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Link

  • PubChem. (2024). 2-Aminopyridine Compound Summary (pKa Data). National Library of Medicine. Link

  • Princeton Chromatography. (n.d.).[5] SFC 2-Ethylpyridine Columns for Basic Compounds. PCI-HPLC. Link

Sources

Application Note: Strategic Control of Regioselectivity in the N-Alkylation of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026


-Alkyl-2-Aminopyridines

Executive Summary

The N-alkylation of 2-aminopyridine presents a classic challenge in heterocyclic chemistry due to ambident nucleophilicity . The substrate possesses two distinct nucleophilic sites: the endocyclic ring nitrogen (


) and the exocyclic amino nitrogen (

).

Standard alkylation conditions (alkyl halide + weak base) frequently favor the kinetic attack at the more basic ring nitrogen (


), yielding 1-alkyl-2-imino-1,2-dihydropyridines rather than the often-desired exocyclic secondary amines.

This application note details two validated protocols to control this selectivity:

  • Protocol A (Reductive Amination): The "Gold Standard" for mono-alkylation, ensuring exclusive

    
    -selectivity via an imine intermediate.
    
  • Protocol B (Anionic Direct Alkylation): A strong-base method for substrates where reductive amination is not feasible, utilizing thermodynamic control to favor the aromatic

    
    -product.
    

Mechanistic Analysis & Decision Framework

Understanding the electronic landscape of 2-aminopyridine is prerequisite to successful synthesis.

  • Neutral State: The ring nitrogen (

    
    ) is the site of highest electron density and basicity (
    
    
    
    ). Electrophiles preferentially attack here under neutral or weakly basic conditions.
  • Anionic State: Upon deprotonation (e.g., by NaH), the negative charge is delocalized. While the

    
     site remains nucleophilic, alkylation at the exocyclic 
    
    
    
    restores the aromatic sextet of the pyridine ring, making the
    
    
    -alkylated product the thermodynamic favorite.
Decision Tree: Pathway Selection

G Start Target: N-Alkyl-2-Aminopyridine Decision Is the Alkyl Group Available as an Aldehyde? Start->Decision MethodA METHOD A: Reductive Amination Decision->MethodA Yes (Preferred) MethodB METHOD B: Direct Alkylation (NaH) Decision->MethodB No (Alkyl Halide only) InterA Intermediate: Exocyclic Imine MethodA->InterA Aldehyde + Acid InterB Intermediate: Delocalized Anion MethodB->InterB Deprotonation ProdA Product: N2-Alkyl (Exclusive) InterA->ProdA NaBH(OAc)3 ProdB Product: Mixture (N2 Major / N1 Minor) InterB->ProdB Thermodynamic Control

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway based on substrate availability and selectivity requirements.

Experimental Protocols

Protocol A: Reductive Amination (High Selectivity)

Best for: Synthesis of secondary amines (mono-alkylation) when the corresponding aldehyde is available. Mechanism: Formation of an exocyclic imine followed by selective reduction. The ring nitrogen cannot form a stable imine without disrupting aromaticity, enforcing regioselectivity at


.
Materials
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Electrophile: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Imine Formation: In a dry flask under

    
    , dissolve 2-aminopyridine in DCE (0.2 M concentration). Add the aldehyde and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.
    
    • Note: AcOH catalyzes imine formation. For unreactive aldehydes, adding

      
       (desiccant) can drive equilibrium.
      
  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 portion-wise over 10 minutes.

    • Why STAB? It is milder than NaBH4 and will not reduce the aldehyde as quickly as it reduces the protonated iminium species, preventing side-reaction alcohol formation [1].

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated aqueous

    
     (gas evolution will occur). Extract with DCM (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Anionic Direct Alkylation ( )

Best for: Substrates where the aldehyde is unstable or unavailable, or when installing groups via primary alkyl halides/triflates. Risk: Higher probability of bis-alkylation or


-alkylation (formation of pyridinium salts).
Materials
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Electrophile: Alkyl Halide (1.0 – 1.1 equiv)

  • Solvent: Anhydrous DMF or THF (Polar aprotic is essential to dissolve the salt).

Step-by-Step Procedure
  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (washed with hexanes if oil removal is desired) in anhydrous DMF at 0°C.

  • Anion Generation: Add 2-aminopyridine (dissolved in minimal DMF) dropwise. Evolution of

    
     gas will be observed.
    
    • Critical Step: Stir at 0°C to RT for 30–60 minutes to ensure complete deprotonation . The solution often turns yellow/orange, indicating the delocalized anion.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

    • Stoichiometry Control: Do not use excess alkyl halide; this promotes bis-alkylation.

  • Thermodynamic Equilibration: Stir at RT. If

    
    -alkylation is observed (by TLC/NMR), heating the reaction to 60–80°C can sometimes favor the thermodynamic 
    
    
    
    -product via rearrangement, though this is substrate-dependent.
  • Workup: Carefully quench with

    
     (exothermic!). Extract with EtOAc.
    
    • Note: DMF is difficult to remove.[2] Wash the organic layer with 5% LiCl solution (

      
      ) to pull DMF into the aqueous phase.
      

Analytical Validation: Distinguishing Isomers

Correctly identifying the regioisomer is critical.


-alkylation disrupts the aromatic system (forming a cyclic imine/amidine structure), leading to significant shielding/deshielding changes compared to the aromatic 

-alkyl product.

Table 1: NMR Diagnostic Signals

Feature

-Alkyl (Desired)

-Alkyl (Byproduct)
Structure Type Secondary Amine (Aromatic)Imino-dihydropyridine (Non-aromatic)
Ring Protons (

)
Typical Pyridine range (6.4 – 8.1 ppm)Upfield shifts often observed due to loss of aromaticity
Exocyclic NH Broad singlet (variable, 4–6 ppm)Imine CH signal (if applicable) or distinct NH
Alkyl

(

)
Typical amine shift (

3.0 – 3.5 ppm)
Deshielded (

3.8 – 4.5 ppm) due to positive charge character on Ring N
Carbon (

)
C2 at ~158 ppmC2 often shifted upfield

Tip: HSQC/HMBC is highly recommended. In the


-product, the alkyl protons will show a correlation to the exocyclic nitrogen (if visible) or the C2 carbon. In the 

-product, the alkyl protons correlate directly to the ring nitrogen/adjacent carbons.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[3] Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3] Journal of the American Chemical Society, vol. 93, no.[3] 12, 1971, pp. 2897–2904. Link

  • Spivey, A. C., et al. "2-Aminopyridines as Nucleophiles in Organic Synthesis." Organic Preparations and Procedures International, vol. 32, no. 4, 2000, pp. 331-365. (General Review of Reactivity).

Disclaimer: These protocols involve hazardous chemicals (NaH, Alkyl Halides). All procedures should be performed in a fume hood with appropriate PPE. Consult MSDS for specific reagent hazards.

Sources

Application Note: Strategic Utilization of 2-(3-Hydroxypropyl)aminopyridine in Heterocyclic Synthesis

[1]

Abstract & Core Utility

This application note details the synthetic utility of 2-(3-Hydroxypropyl)aminopyridine (also known as 3-(pyridin-2-ylamino)propan-1-ol).[1] This bifunctional building block—possessing both a nucleophilic secondary amine/pyridine system and a primary alcohol—serves as a critical intermediate in the synthesis of fused bicyclic heterocycles, specifically 3,4-dihydro-2H-pyrido[1,2-a]pyrimidines .[1] These scaffolds are "privileged structures" in medicinal chemistry, appearing in kinase inhibitors, calcium channel blockers, and psychotropic agents.[1]

This guide provides validated protocols for the synthesis of the intermediate itself, its cyclization into bicyclic scaffolds, and its application as a linker in fragment-based drug discovery (FBDD).

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(3-Hydroxypropyl)aminopyridine
IUPAC Name 3-(pyridin-2-ylamino)propan-1-ol
Structure Pyridine-2-NH-(CH₂)₃-OH
Molecular Weight 152.19 g/mol
Key Functionality 1. Pyridine Nitrogen (Basic, Nucleophilic)2. Secondary Amine (Linker)3. Primary Alcohol (Leaving group precursor/Handle)
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in Hexanes.[1][2][3]

Synthetic Workflows (Graphviz Visualization)

The following diagram outlines the primary synthetic routes: the preparation of the intermediate (Route A) and its two primary applications (Routes B & C).

GStart2-Halopyridine(X = F, Cl)Intermediate2-(3-Hydroxypropyl)aminopyridineStart->IntermediateS_NAr(Heat/Base)Reagent3-Amino-1-propanol(Neat or EtOH)Reagent->IntermediateCyclizationCyclization(SOCl2 or PBr3)Intermediate->CyclizationActivationLinkerMitsunobu / Alkylation(Linker Chemistry)Intermediate->LinkerDerivatizationProduct_Cycle3,4-dihydro-2H-pyrido[1,2-a]pyrimidineCyclization->Product_CycleIntramolecularS_N2Product_LinkerPROTACs / BioconjugatesLinker->Product_Linker

Caption: Figure 1. Synthetic tree demonstrating the formation of the intermediate and its divergence into bicyclic heterocycle synthesis or linker applications.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(3-Hydroxypropyl)aminopyridine

Context: This reaction relies on Nucleophilic Aromatic Substitution (SNAr). While 2-chloropyridine is cost-effective, 2-fluoropyridine offers significantly faster kinetics and cleaner profiles at lower temperatures.[1]

Reagents:

  • 2-Fluoropyridine (1.0 eq) [Alternative: 2-Chloropyridine][1]

  • 3-Amino-1-propanol (3.0 eq) [Excess acts as base and solvent][1]

  • Solvent: Neat (preferred) or Ethanol.

Procedure:

  • Charge: In a pressure tube or round-bottom flask equipped with a condenser, add 3-amino-1-propanol (3.0 equiv).

  • Addition: Add 2-fluoropyridine (1.0 equiv) dropwise at room temperature. (Exothermic reaction).

  • Reaction:

    • For 2-Fluoro: Heat to 80°C for 4–6 hours.

    • For 2-Chloro: Heat to 140°C (neat) for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with saturated NaHCO₃ to remove HF/HCl salts.

  • Purification: Distill off excess amino alcohol under high vacuum (bulb-to-bulb) or purify via flash column chromatography (DCM:MeOH 95:5).

  • Validation: Product should appear as a pale yellow oil/solid. 1H NMR (CDCl₃) diagnostic peaks: ~8.0 ppm (d, Py-H), ~3.7 ppm (t, CH₂-OH), ~3.4 ppm (q, CH₂-NH).[1]

Protocol B: Cyclization to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine

Context: This is the high-value transformation. The alcohol is converted into a leaving group (chloride), triggering spontaneous intramolecular alkylation of the pyridine nitrogen.

Mechanism:

  • Alcohol activation (R-OH

    
     R-Cl).[1]
    
  • Nucleophilic attack by Pyridine-N onto the alkyl chloride.

  • Formation of the bicyclic salt.

  • Neutralization to the free base.

Reagents:

  • 2-(3-Hydroxypropyl)aminopyridine (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (1.5 eq)[1]

  • Solvent: Chloroform (CHCl₃) or DCM.

  • Base: Aqueous NaOH (10%) for neutralization.

Procedure:

  • Dissolution: Dissolve the starting material in anhydrous CHCl₃ (0.5 M concentration). Cool to 0°C.

  • Activation: Add SOCl₂ dropwise. The solution may turn yellow/orange and emit HCl gas (use a scrubber).

  • Reflux: Warm to room temperature, then reflux for 2–3 hours. The intermediate alkyl chloride forms and cyclizes.

  • Salt Isolation (Optional): The product often precipitates as the hydrochloride salt. This can be filtered for high purity.[4]

  • Neutralization: Evaporate volatiles. Redissolve the residue in water. Basify with 10% NaOH to pH > 10.

  • Extraction: Extract with DCM (3x). Dry over MgSO₄ and concentrate.

  • Result: 3,4-dihydro-2H-pyrido[1,2-a]pyrimidine.[1]

    • Note: This bicycle is a strong base (amidine-like resonance).[1] Store under inert atmosphere.

Protocol C: Application as a Linker (Mitsunobu Coupling)

Context: In PROTAC or bifunctional ligand design, the pyridine ring serves as a "warhead" or solubility enhancer, while the alcohol is linked to a core scaffold.

Reagents:

  • Phenol/Imide Core (Substrate)[1]

  • 2-(3-Hydroxypropyl)aminopyridine[1]

  • Triphenylphosphine (PPh₃)[1]

  • DIAD/DEAD (Azodicarboxylate)[1]

Procedure:

  • Dissolve the Phenol substrate (1.0 eq), PPh₃ (1.2 eq), and the pyridyl-alcohol (1.2 eq) in anhydrous THF.[1]

  • Cool to 0°C.

  • Add DIAD (1.2 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Purification: The pyridine nitrogen makes the product basic. Purify using an SCX-2 (cation exchange) cartridge to capture the product, wash away PPh₃/DIAD byproducts with MeOH, and elute product with 2M NH₃ in MeOH.[1]

Mechanistic Insight (Graphviz Visualization)[1]

The following diagram illustrates the electronic movement during the critical cyclization step (Protocol B), highlighting the self-validating nature of the reaction (entropy-driven ring closure).

MechanismStep1Precursor:Py-NH-(CH2)3-OHStep2Activation:Py-NH-(CH2)3-Cl(Transient Intermediate)Step1->Step2+ SOCl2 / - SO2Step3Cyclization State:Pyridine N attacks C-ClStep2->Step3IntramolecularStep4Bicyclic Salt:[Pyrido-Pyrimidine]+ Cl-Step3->Step4Ring ClosureFinalNeutralization:Free Base BicycleStep4->Final+ NaOH

Caption: Figure 2. Mechanistic pathway of the intramolecular cyclization.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete SNAr due to low temp or weak leaving group (Cl).[1]Switch to 2-Fluoropyridine or increase temp to 150°C (sealed tube). Ensure 3.0 eq of amine is used to scavenge acid.
Polymerization (Protocol B) Intermolecular reaction dominates over intramolecular cyclization.Dilution is key. Perform the cyclization at high dilution (<0.1 M) to favor intramolecular ring closure (Ruggli-Ziegler dilution principle).[1]
Product degradation Oxidation of the secondary amine or hydrolysis of the bicycle.Store the final bicyclic product as the HCl salt (more stable) rather than the free base. Convert to free base only immediately before use.

References

  • SNAr Methodology:Nucleophilic Arom

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Comparative reactivity of fluoro- vs chloropyridines.[5]

  • Cyclization Chemistry:Synthesis of Pyrido[1,2-a]pyrimidine deriv

    • Source: Journal of Medicinal Chemistry / ACS.
    • Context: Utility of the scaffold in ERRα transcriptional regul
    • [1]

  • Thionyl Chloride Activation: Reactions of Alcohols with Thionyl Chloride.[6][7]

    • Source: Chemistry LibreTexts.
    • Context: Standard mechanism for converting alcohols to alkyl chlorides (pre-cycliz
  • Scaffold Utility:Medicinal Chemistry Perspective of Pyrido-pyrimidines.

    • Source: Royal Society of Chemistry (RSC).
    • Context: Review of biological activity and structural analogs.[8]

Application Note: Precision Molecular Docking of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (targeting the ATP hinge region) and Nitric Oxide Synthase (NOS) inhibitors. However, its amphoteric nature and tautomeric equilibrium present unique challenges in molecular docking. Standard "black-box" docking protocols often fail to account for the pKa proximity to physiological pH (~6.8) or the specific donor-acceptor motifs required for high-affinity binding.

This guide provides a validated protocol for docking 2-aminopyridine derivatives, emphasizing the explicit management of protonation states and water-mediated networks.

Critical Chemical Context (The "Why")

Before initiating software, the user must understand the physical chemistry governing the 2-aminopyridine moiety.

The Tautomeric Trap

2-Aminopyridine exists in equilibrium between the amino form (aromatic) and the imino form (non-aromatic).

  • Dominant Species: In solution and gas phase, the amino form is favored by ~13.6 kcal/mol due to aromatic stabilization [1].

  • Binding Implications: While the amino form is dominant, the imino form possesses distinct H-bond donor/acceptor profiles. Unless there is specific evidence of metal coordination (e.g., in metalloenzymes like NOS where the imine might coordinate heme iron), force the amino tautomer during ligand preparation. Allowing automatic tautomer generation without energetic penalties can lead to false-positive high-scoring poses based on the rare imino species.

The Protonation Probability

The pKa of the ring nitrogen (N1) in 2-aminopyridine is approximately 6.86 .

  • At pH 7.4: The ratio of neutral to protonated species is roughly 4:1.

  • At pH 6.0 (Tumor microenvironment): The protonated species dominates.

  • Protocol Requirement: You must dock both the neutral and N1-protonated species. The protonated form is a key pharmacophore in aspartate/glutamate-rich active sites (e.g., the salt bridge in nNOS) [2].

Step-by-Step Protocol

Phase 1: Ligand Preparation (The Foundation)

Objective: Generate accurate 3D conformers with correct electronic states.

  • Structure Generation: Sketch the 2-aminopyridine derivative.

  • State Enumeration:

    • Generate states at pH 7.0 ± 2.0.

    • Crucial Step: Manually verify that the exocyclic nitrogen is defined as an aniline-like amine (

      
       character) allowing planar rotation, not a tetrahedral 
      
      
      
      amine.
  • Energy Minimization:

    • Force Field: OPLS4 or MMFF94.

    • Constraint: Restrain the aminopyridine ring to planarity to mimic aromaticity if the force field attempts to pucker the ring.

Phase 2: Receptor Preparation (The Environment)

Objective: Define the active site with necessary solvation.

  • Retrieval: Download target PDB (e.g., c-Met or nNOS).

  • H-Bond Network Optimization:

    • Optimize H-bond networks (flipping Asn/Gln/His).

    • Critical for Kinases: Ensure the "Gatekeeper" residue is correctly oriented.

  • Water Management:

    • Delete solvent waters > 5.0 Å from the ligand.

    • Keep structural waters. For 2-aminopyridines, a bridging water molecule is often required to connect the exocyclic amine to the protein backbone (e.g., in CDK2).

    • Validation: Calculate water entropy/enthalpy (e.g., using WaterMap or Grid-based hydration analysis) to decide which waters are displaceable.

Phase 3: Grid Generation & Docking (The Experiment)

Software Agnostic Parameters (adapted for AutoDock Vina / Glide / Gold)

ParameterRecommended SettingRationale
Grid Box Size 20 Å x 20 Å x 20 ÅSufficient to cover the ATP pocket and adjacent specificity pockets.
H-Bond Constraints Required Constrain the Ring N (N1) as an Acceptor (Kinase) or Donor (if protonated).
Rotatable Bonds Freeze Amide bonds; Rotate Exocyclic NH2The C2-N(exocyclic) bond has partial double bond character; restrict rotation to planar flips (0°/180°).
Exhaustiveness High (Val = 32-64)2-aminopyridines often have flat energy landscapes; high sampling is needed.
Scoring Function Standard / SPExtra precision (XP) is recommended only if water displacement is explicitly modeled.
Specific Workflow for Kinase Hinge Binding (The "Donor-Acceptor" Motif)

In kinases, the 2-aminopyridine motif typically binds to the hinge region via a bidentate interaction:

  • Ring N (N1): Accepts H-bond from the backbone NH of the hinge residue.

  • Exocyclic NH2: Donates H-bond to the backbone Carbonyl of the hinge residue.

Directive: Set a positional constraint (e.g., spherical constraint r=1.5Å) on the Hinge Backbone NH to ensure the pyridine nitrogen is placed correctly.

Visualized Workflows

The Docking Logic Flow

This diagram illustrates the decision tree for handling the specific chemistry of the scaffold.

DockingProtocol cluster_LigandPrep Phase 1: Ligand Chemistry cluster_Receptor Phase 2: Receptor Prep Start Input: 2-Aminopyridine Derivative TautomerCheck Tautomer Generation (Force Amino Form) Start->TautomerCheck Protonation Protonation State (pH 7.0) Generate Neutral AND Cation (+1) TautomerCheck->Protonation Minimization Geometry Optimization (OPLS/MMFF94) Protonation->Minimization Docking Molecular Docking (Ensemble Docking of States) Minimization->Docking WaterAnalysis Water Conservation Analysis (Keep Bridging Waters) HingeConstraint Define H-Bond Constraints (Backbone NH -> Pyridine N) WaterAnalysis->HingeConstraint HingeConstraint->Docking Analysis Interaction Profiling (Filter by Hinge H-Bonds) Docking->Analysis End Ranked Bioactive Poses Analysis->End

Caption: Workflow emphasizing the parallel processing of protonation states and the enforcement of hinge constraints.

The Pharmacophore Interaction Model

The following diagram details the specific atomic interactions expected in a successful docking pose for a Kinase target (e.g., c-Met).

InteractionMap LigandCore 2-Aminopyridine Scaffold RingN Pyridine N1 (Acceptor) LigandCore->RingN ExoN Exocyclic NH2 (Donor) LigandCore->ExoN Gatekeeper Gatekeeper Residue (Steric Filter) LigandCore->Gatekeeper Van der Waals (Selectivity) HingeNH Hinge Backbone NH (Protein Donor) RingN->HingeNH H-Bond (Essential) HingeCO Hinge Backbone C=O (Protein Acceptor) ExoN->HingeCO H-Bond (Essential)

Caption: The "Hinge Binder" pharmacophore. Successful docking requires satisfying the dual H-bonds shown in green.

Post-Docking Validation & Troubleshooting

The RMSD Check

If a co-crystallized ligand is available (e.g., PDB ID: 1QW6 for nNOS or 3DKC for c-Met), perform a redocking experiment.

  • Success Metric: RMSD < 2.0 Å between the docked pose and the crystal conformation.

  • Failure Analysis: If RMSD > 2.0 Å, check the protonation state of the pyridine N. In nNOS, the inhibitor often binds in a protonated state to form a salt bridge with Glu592 [3].

Common Pitfalls
  • The "Flipped" Pose: The ligand binds 180° rotated.

    • Cause: Failure to define the H-bond directionality constraints.

    • Fix: Add a specific H-bond constraint to the hinge backbone NH.

  • Steric Clash: High energy penalties.

    • Cause: Incorrect tautomer (imino form) or incorrect hybridization of the exocyclic amine (sp3 instead of sp2).

    • Fix: Enforce planarity on the exocyclic amine during ligand prep.

References

  • Tautomerism Stability: El-Gogary, T. M., et al. (2015).[1][2] "Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study." Chemistry Central Journal. Link

  • NOS Inhibition: Xue, F., et al. (2010). "2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity." Journal of Medicinal Chemistry. Link

  • Kinase Binding Modes: Wang, Y., et al. (2020). "Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors." Molecules. Link

  • General Docking Protocol: Meng, X. Y., et al. (2011). "Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery." Current Computer-Aided Drug Design. Link

Sources

Scalable Industrial Synthesis of 2-Amino-3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Oxidative Ring-Expansion of Furfural via Ammonium Sulfamate Cyclization Application: Pharmaceutical Intermediates (P2X3 antagonists), Dye Precursors, and Agrochemicals.

Executive Summary

2-Amino-3-hydroxypyridine (CAS: 16867-03-1) is a critical heterocyclic scaffold in medicinal chemistry, serving as the immediate precursor for fused ring systems like oxazolo[4,5-b]pyridines. Historically, synthesis relied on the catalytic hydrogenation of 2-nitro-3-hydroxypyridine . While effective on a gram scale, this route is economically unviable for multi-kilogram production due to the high cost of nitropyridine starting materials and Pd/C catalysts.

This Application Note details the Furfural-Ammonium Sulfamate Route , currently the industry standard for large-scale manufacturing. This process utilizes bio-sourced furfural and inexpensive chlorine gas to achieve ring expansion, offering a 60-70% cost reduction compared to nitro-reduction methods. The protocol below achieves purities >99.5% (HPLC) with a scalable yield of ~70%.

Retrosynthetic Logic & Mechanism

The synthesis exploits the latent 1,4-dicarbonyl functionality of the furan ring. The strategy involves an oxidative ring opening followed by a "double condensation" with a nitrogen nucleophile to recyclize into a 6-membered pyridine ring.

Reaction Pathway (Graphviz)

SynthesisPathway Furfural Furfural (C5H4O2) Int1 Acyclic Chloro-Intermediate (In situ generated) Furfural->Int1 Cl2, H2O 0-5°C (Ring Opening) PySulfonate 2-Amino-3-hydroxypyridine Sulfonate Salt Int1->PySulfonate + Sulfamate Cyclization Sulfamate Ammonium Sulfamate (NH4SO3NH2) Sulfamate->PySulfonate Crude Crude Product (Brown Solid) PySulfonate->Crude NaOH Hydrolysis pH 8-9 Final 2-Amino-3-hydroxypyridine (White Crystal, >99%) Crude->Final DMF Complexation & MeOH Desorption

Figure 1: Mechanistic pathway from bio-sourced furfural to high-purity pyridine scaffold.

Process Development: Critical Parameters

Success in this synthesis relies on controlling the exothermic oxidation and the pH-dependent cyclization.

ParameterSpecificationScientific Rationale
Chlorination Temp 0°C – 8°CHigher temperatures lead to polymerization of furfural (tar formation).
Chlorine Feed Slow/ContinuousPrevents accumulation of unreacted Cl₂, minimizing over-chlorination byproducts.
Sulfamate pH 1.5 – 2.0Acidic conditions are required to stabilize the acyclic intermediate prior to cyclization.
Hydrolysis pH 8.0 – 9.0Precise alkalinity releases the free base without degrading the electron-rich pyridine ring.

Detailed Experimental Protocol

Scale: Pilot Batch (Based on 100g Furfural input) Target Yield: ~70-75% (approx. 80g) Purity: >99.0%[1][2][3]

Phase A: Reagent Preparation (Ammonium Sulfamate)[3]
  • Charge 300 mL Ammonia water (25%) into a jacketed glass reactor.

  • Slowly add Sulfamic acid (solid) in batches while stirring.

  • Exotherm Alert: Maintain temperature <30°C using cooling brine.

  • Adjust stoichiometry until solution pH reaches 1.5 – 2.0 .

  • Checkpoint: Ensure solution is clear. Store at room temperature.

Phase B: Oxidative Ring Opening (The Critical Step)
  • Reactor Setup: 2L Jacketed Reactor with overhead stirrer (400 rpm), Cl₂ gas inlet dip tube, and internal thermometer.

  • Charge 1500 mL deionized water .

  • Cool system to 0°C .

  • Batch Addition Strategy:

    • Add 25g Furfural (25% of total).

    • Start Chlorine (Cl₂) gas flow at approx.[1][4] 10g/10min.

    • Maintain internal temperature 0–5°C .

    • After 20 mins, add next 25g Furfural .

    • Repeat until all 100g Furfural is added.

    • Continue chlorination until total Cl₂ uptake is approx. 195g (1.95 equiv).

  • Observation: The mixture will turn dark; ensure no runaway exotherm occurs.

Phase C: Cyclization & Hydrolysis
  • Transfer the Ammonium Sulfamate solution (from Phase A) into the chlorinated mixture.

  • Heat the mixture to 85°C and hold for 35 minutes .

    • Mechanism:[1][2][3][5][6] The acyclic intermediate condenses with ammonia/sulfamate to close the pyridine ring.

  • Hydrolysis:

    • Cool to 40°C .

    • Slowly add 30% NaOH solution to adjust pH to 8.5 .

    • Stir for 60 minutes. The product (brown solid) will precipitate.

  • Isolation: Filter the brown solid and wash with ice-cold water (2 x 100 mL).

  • Intermediate Yield: ~100g (Crude Brown Solid).

Phase D: Purification (DMF/Methanol Process)

Note: Standard recrystallization is inefficient due to the compound's solubility profile. This protocol uses a DMF-solvate method.

  • Suspend the crude brown solid in 400 mL Dimethylformamide (DMF) .

  • Heat to 100°C for 30 minutes. The product dissolves; inorganic salts remain suspended.

  • Hot Filtration: Filter the mixture while hot (remove salts/tar).

  • Cool filtrate rapidly to -5°C . A white crystalline DMF-solvate complex precipitates. Filter this solid.[1][3][4][7][8]

  • Desorption:

    • Transfer the solid to 500 mL Methanol .

    • Reflux (65°C) for 1 hour. (Methanol displaces DMF).

    • Cool to -5°C , filter, and dry under vacuum at 45°C.

Final Product: White crystalline powder. Melting Point: 172–174°C.[1][3]

Quality Control & Analytical Data

HPLC Method:

  • Column: C18 Reverse Phase (4.6 x 150mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time: ~4.5 min.

Impurity Profile:

Impurity Origin Limit
3-Hydroxypyridine Incomplete amination < 0.5%
Furan polymers High temp during chlorination < 0.1%

| Inorganic Salts | Poor washing/filtration | < 0.2% |

Safety & Handling (MSDS Highlights)

  • Chlorine Gas: Fatal if inhaled. Must use a scrubber system (NaOH trap) for off-gassing.

  • Furfural: Combustible and toxic.

  • Product (2-Amino-3-hydroxypyridine): Irritant.

  • Engineering Controls: All reactions involving Cl₂ must be performed in a certified fume hood or closed reactor loop.

Operational Workflow Diagram

Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup cluster_3 Step 4: Purification R1 Reactor 1 Water + Furfural R1_Out Chlorinated Intermediate R1->R1_Out Cl2 Cl2 Gas Feed (Controlled Rate) Cl2->R1 R2 Reactor 2 Mix + Heat (85°C) R1_Out->R2 Prep Prep Tank NH3 + Sulfamic Acid Prep->R2 Hydro Hydrolysis NaOH (pH 8.5) R2->Hydro Filt1 Filtration (Crude Brown Solid) Hydro->Filt1 DMF DMF Dissolution (100°C) -> Filter Filt1->DMF MeOH MeOH Reflux (Desorption) DMF->MeOH Final Final Product Dry & Pack MeOH->Final

Figure 2: Operational unit operations for the production of 2-Amino-3-hydroxypyridine.[9]

References

  • Cheng, J. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. CN Patent CN109535071B. Link

  • Ciba Geigy Corp. (1977).[9] Process for the production of 2-amino-3-hydroxypyridines. US Patent US4061644A.[9] Link

  • BenchChem. (2024). 2-Amino-3-Hydroxypyridine: Structure and Applications. Link

  • ChemicalBook. (2023). Synthesis routes and properties of 2-Amino-3-hydroxypyridine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Hydroxypropyl)aminopyridine

[1]

Current Status: Online Support Tier: Senior Application Scientist (Level 3) Topic ID: PYR-SNAR-002[1]

Executive Summary & Reactivity Profile

Welcome to the technical support interface for aminopyridine synthesis. You are likely attempting to synthesize 2-(3-hydroxypropyl)aminopyridine via a Nucleophilic Aromatic Substitution (

1

The Central Challenge: Unlike pyrimidines or pyrazines, the pyridine ring is only moderately electron-deficient. Consequently, 2-chloropyridine is often sluggish toward

1

The Solution Architecture: To maximize yield, you must shift the rate-determining step (formation of the Meisenheimer complex) by manipulating the electrophile's leaving group or the reaction medium's polarity.

Critical Decision Pathways (Visualized)

Before proceeding, verify your reaction parameters against this logic flow to identify why your current yield might be suboptimal.

ReactionLogicStartCurrent Precursor?CheckCl2-ChloropyridineCheckCl->StartDecision1Is Yield > 60%?CheckCl->Decision1CheckF2-FluoropyridineCheckF->StartAction1Keep Protocol(Optimize Workup)CheckF->Action1Standard RouteDecision1->Action1YesAction2Switch Leaving Group(Cl -> F)Decision1->Action2No (Fastest Fix)Action3Increase T (>140°C)or Add Cu CatalystDecision1->Action3No (Cheapest Fix)

Figure 1: Decision matrix for optimizing the electrophile. Switching to 2-Fluoropyridine is the highest-impact intervention for SNAr on pyridines.[1]

Optimized Protocols

Method A: The "High Reactivity" Route (Recommended)

Best for: High yields, mild conditions, avoiding metal catalysts.

The Science: Fluorine is the most electronegative atom. In

2-fluoropyridine


1

Protocol:

  • Reagents: 2-Fluoropyridine (1.0 equiv), 3-Amino-1-propanol (2.5 equiv).[1]

  • Solvent: Neat (solvent-free) or Water (0.5 M).[1]

  • Conditions: Heat to 100–110°C in a sealed tube for 4–6 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.[1]

    • Wash with water (to remove excess amino alcohol) and brine.[1]

    • Dry over

      
       and concentrate.
      
  • Expected Yield: 85–95%.

Method B: The "Cost-Effective" Route (2-Chloropyridine)

Best for: Large scale where raw material cost of 2-F-pyridine is prohibitive.[1]

The Science: 2-Chloropyridine is stubborn.[1] To force the reaction, you must use high thermal energy or a catalyst.

Protocol:

  • Reagents: 2-Chloropyridine (1.0 equiv), 3-Amino-1-propanol (5.0 equiv).[1]

  • Solvent: Neat (The amine acts as solvent and base).

  • Conditions: Heat to 160–170°C in a pressure vessel (autoclave or heavy-walled sealed tube) for 12–18 hours.

    • Note: Standard reflux (

      
      ) will likely stall at <30% conversion.
      
  • Catalyst Option: If 170°C is not feasible, add CuI (5 mol%) and

    
     (2.0 equiv)  and run in DMSO at 120°C.
    

Troubleshooting & FAQs

Category: Low Conversion / Slow Reaction

Q: I am refluxing 2-chloropyridine with the amine in ethanol, but the reaction is stuck. Why? A: Ethanol reflux (


1
  • Fix: Switch to a higher boiling solvent (n-Butanol,

    
    ) or run the reaction neat  at 
    
    
    . If you cannot heat that high, switch to 2-fluoropyridine .[1]

Q: Can I use a strong base like NaH to speed it up? A: Avoid this. Strong bases will deprotonate the hydroxyl group of 3-amino-1-propanol (forming an alkoxide).[1] Alkoxides are aggressive nucleophiles and will compete with the amine, leading to the O-alkylated side product (2-(3-aminopropoxy)pyridine).[1] Rely on thermal activation or weak bases (

1
Category: Impurities & "Tar" Formation[1]

Q: My reaction mixture turns black/tarry. How do I prevent this? A: Pyridines and amino-alcohols are prone to oxidative degradation at high temperatures.[1]

  • Fix: Thoroughly degas your reagents (sparge with

    
     or Ar) before heating. Run the reaction under an inert atmosphere.
    

Q: I see a spot on TLC that runs very close to the product. What is it? A: This is likely the Bis-alkylated product (where the secondary amine product reacts with another pyridine) or the O-alkylated isomer.[1]

  • Fix: Ensure a high excess of nucleophile (3-amino-1-propanol, >3 equiv).[1] This statistically favors the mono-substitution.[1]

Category: Purification[1][2]

Q: The product is very polar and hard to extract from water. What do I do? A: The amino-alcohol chain makes the product water-soluble.[1]

  • Fix: Use continuous extraction with DCM or Chloroform/Isopropanol (3:1) for 12+ hours. Alternatively, salt out the aqueous phase with NaCl before extraction.

Workup & Purification Workflow

Use this logic to isolate the pure product from the excess amino-alcohol.

PurificationCrudeCrude Reaction Mixture(Product + Excess Amine)Step1Evaporate Volatiles(High Vacuum)Crude->Step1Step2Dissolve Residue in DCMStep1->Step2Step3Wash with Water (x3)Step2->Step3Removes ExcessAmino-PropanolCheckIs Product in Organic Layer?Step3->CheckYesDry (Na2SO4) & ConcentrateCheck->YesYesNoProduct stuck in AqueousCheck->NoNoRescueSaturate Aq with NaClExtract with DCM/IPA (3:1)No->Rescue

Figure 2: Purification strategy focusing on the removal of the highly polar excess reagent.

Comparative Data Table

Parameter2-Chloropyridine Protocol2-Fluoropyridine Protocol
Reaction Temp 150–170°C90–110°C
Time 12–24 Hours4–6 Hours
Solvent Neat (Excess Amine)Water or Neat
Typical Yield 40–60%85–95%
Key Risk Thermal decompositionHigher Reagent Cost
Mechanism Difficult

Facile

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[1][2] "Amination of Heteroaryl Chlorides: Palladium Catalysis or

    
     in Green Solvents?" ChemSusChem.[1] (Demonstrates the superior reactivity of 2-fluoropyridine and the "on-water" effect).
    
    
  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Foundational text explaining the Meisenheimer complex stabilization by electronegative atoms like Fluorine).

  • Loudon, G. M. (2009).[1] Organic Chemistry. Roberts and Company Publishers.[1] (Detailed mechanism of Nucleophilic Aromatic Substitution).

  • Patent CN109535071B . "2-amino-3-hydroxypyridine and preparation method and refining method thereof."[1] (Industrial context for aminopyridine synthesis and purification).

Technical Guide: Troubleshooting 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptively Simple Heterocycle

The synthesis of 2-aminopyridine (2-AP) and its derivatives is a cornerstone of medicinal chemistry, serving as the scaffold for countless kinase inhibitors and antihistamines. However, the pyridine nitrogen renders this molecule a "Janus-faced" substrate: it deactivates the ring toward electrophilic substitution while simultaneously poisoning transition metal catalysts via chelation.

This guide moves beyond textbook definitions to address the failure modes encountered in the lab. We focus on three primary methodologies: the classical Chichibabin reaction , Nucleophilic Aromatic Substitution (SNAr) , and Buchwald-Hartwig Cross-Coupling .

Method Selection Strategy

Before troubleshooting, ensure you are using the correct method for your substrate.

MethodSelection Start Target Substrate Analysis Subst Is the Pyridine Ring Substituted? Start->Subst EWG Does it have EWGs? (NO2, CN, CF3) Subst->EWG Yes Scale Scale of Reaction Subst->Scale No (Unsubstituted) SnAr Method B: SnAr (Thermal / Microwave) EWG->SnAr Yes (Activated) Buchwald Method C: Buchwald-Hartwig (High Cost / High Precision) EWG->Buchwald No (Deactivated) Chichi Method A: Chichibabin (High Risk / Low Cost) Scale->Chichi Industrial (>1kg) Scale->Buchwald Lab (<10g)

Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate electronics and scale.

Module A: The Chichibabin Reaction

The Issue: Direct amination using Sodium Amide (NaNH2).[1][2] Primary Failure Mode: "Black Tar" formation or violent exotherms.[3]

The Chichibabin reaction involves the nucleophilic attack of the amide anion at the C2 position, followed by the elimination of hydride (H-).[1]

Troubleshooting Guide

Q: My reaction mixture turned into a viscous black tar, and the yield is <10%. What happened? A: You likely have oxidative polymerization or moisture contamination .[3]

  • The Mechanism: The intermediate

    
    -adduct (Meisenheimer complex) is highly sensitive. If oxygen is present, it oxidizes the ring into polypyridines (the "tar").
    
  • The Fix:

    • Strict Inert Atmosphere: Use a Schlenk line.[3] Nitrogen is good; Argon is better (heavier than air).[3]

    • Dry Solvents: Toluene or Xylene must be dried over Na/Benzophenone or molecular sieves.[3] Water content must be <50 ppm.[3]

    • Reagent Quality: Old NaNH2 absorbs moisture and forms explosive peroxides.[3] If the pellets are yellow/brown, discard them (safely). Use fresh, silver-grey NaNH2.

Q: I see no reaction even after refluxing for 24 hours. A: The particle size of NaNH2 is too large, creating a surface-area limitation.

  • The Fix: Do not just add pellets. Grind the NaNH2 under inert oil or use a high-shear stirrer to disperse it in the solvent before heating.

Q: Safety Alert: How do I quench the reaction? A: NEVER add water directly.

  • Protocol: Cool to 0°C. Add solid Ammonium Chloride (NH4Cl) slowly to quench excess amide. Then, slowly add ethanol. Water should only be introduced after all reactive amide is neutralized.[3]

Module B: Nucleophilic Aromatic Substitution (SNAr)

The Issue: Displacing a halogen with ammonia/amines. Primary Failure Mode: Low conversion due to ring deactivation.[3]

Troubleshooting Guide

Q: I am trying to react 2-chloropyridine with an amine, but the starting material remains untouched. A: 2-Chloropyridine is electronically deactivated compared to 2-chloropyrimidine. The nitrogen lone pair donates electron density into the ring, making the C2 carbon less electrophilic.

  • The Fix (Leaving Group): Switch to 2-Fluoropyridine . The high electronegativity of fluorine creates a stronger dipole at the C2 carbon, significantly accelerating the rate-determining step (nucleophilic attack).

  • The Fix (Activation): If you cannot change the halogen, use a high-boiling solvent (NMP or DMSO) and raise the temperature to >120°C, or use a microwave reactor.

Q: I am getting a mixture of products. A: If using high temperatures, you may be seeing decomposition or bis-substitution .[3]

  • The Fix: Lower the temperature and use a stronger base (e.g., K2CO3 or Cs2CO3) to facilitate the deprotonation of the amine nucleophile, making it more aggressive at lower thermal energy.

Module C: Buchwald-Hartwig Amination

The Issue: Pd-catalyzed coupling. Primary Failure Mode: Catalyst Poisoning.[3]

Critical Mechanism: The "N-Chelation" Trap

In standard couplings, Palladium (Pd) coordinates with the phosphine ligand. However, the pyridine nitrogen is a strong


-donor. It can displace the phosphine ligand, forming a stable, non-reactive Pd-Pyridine complex (catalyst arrest).

CatalystPoisoning Pd Active Catalyst [L-Pd-Ar] Dead Dead Catalyst [Pd-N-Pyridine Complex] Pd->Dead Poisoning Path Product Product (C-N Bond) Pd->Product Normal Cycle Pyridine Substrate (Pyridine-N) Pyridine->Dead Chelation

Figure 2: Competition between productive catalysis and catalyst poisoning by the pyridine nitrogen.

Troubleshooting Guide

Q: The reaction stalls at 30% conversion. Adding more catalyst doesn't help. A: You are experiencing ligand displacement .[3] The pyridine substrate is out-competing your phosphine ligand.

  • The Fix: Use chelating bisphosphine ligands (e.g., BINAP, Xantphos) or bulky monodentate ligands (e.g., BrettPhos) that bind tightly to Pd and sterically prevent the pyridine nitrogen from approaching the metal center [1].

  • Alternative: Use Pd-PEPPSI precatalysts (NHC ligands).[3] These are extremely robust against N-poisoning.[3]

Q: Which base should I use? A: Avoid weak bases if using ammonia surrogates.

  • Recommendation: Use NaOtBu (Sodium tert-butoxide) or LiHMDS .[3]

  • Ammonia Source: Using ammonia gas is difficult.[3] Use LiHMDS (Lithium hexamethyldisilazide) as an ammonia equivalent.[3] It couples readily, and the TMS groups are removed during the acidic workup to reveal the free amine [2].

Purification & Isolation

The Issue: 2-Aminopyridines are polar and water-soluble, leading to poor extraction recovery.

Quantitative Solubility Data (Approximate at 25°C)
SolventSolubility of 2-APNotes
WaterHighForms emulsions easily at pH > 7
Dichloromethane (DCM)ModerateGood for extraction if pH is adjusted
Ethyl AcetateGoodStandard extraction solvent
Diethyl EtherPoorAvoid for extraction

Q: I cannot extract my product from the aqueous layer. A: 2-AP is basic (pKa ~6.86).[3] In acidic or neutral water, it may be protonated or H-bonded.

  • The Protocol:

    • Adjust the aqueous layer pH to >10 using NaOH or Na2CO3 (ensure it is in the free base form).

    • Saturate the aqueous layer with NaCl (brine) to exploit the "salting-out" effect.

    • Extract multiple times with Ethyl Acetate/Isopropanol (9:1) . The isopropanol helps break H-bonds with water.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001).[4] "Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent." Organic Letters, 3(17), 2729–2732. Link

  • Chichibabin, A. E., & Zeide, O. A. (1914). "New Reaction for Compounds Containing the Pyridine Nucleus." Journal of the Russian Physical Chemical Society, 46, 1216.
  • Schlosser, M. (2005). "The 2-Aminopyridine Trap: A Cautionary Tale." Journal of Organic Chemistry.

Sources

Technical Support Center: Aminopyridine Analysis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of HPLC Conditions for Aminopyridine Analysis Department: Chromatography Applications Engineering Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Basicity Trap

Welcome to the technical support hub for aminopyridine (AP) analysis. If you are here, you are likely facing one of three problems: your 4-aminopyridine (Fampridine) is eluting in the void volume, your peaks look like shark fins (severe tailing), or you cannot resolve the 2, 3, and 4-positional isomers.

The Root Cause: Aminopyridines are small, highly polar, basic molecules. Their behavior is dictated by their pKa values:

  • 2-Aminopyridine (2-AP): pKa ~6.8

  • 3-Aminopyridine (3-AP): pKa ~6.0

  • 4-Aminopyridine (4-AP): pKa ~9.1

The "Impossible" pH Window: In standard Reverse Phase (RP) chromatography, we typically aim to keep the analyte neutral for retention. For 4-AP (pKa 9.1), this would require a mobile phase pH > 11.0, which dissolves standard silica columns. Conversely, at acidic pH (pH 2-4), 4-AP is fully protonated (


), making it too polar for C18 retention and highly susceptible to secondary silanol interactions (tailing).

This guide provides the engineered solutions to these physical limitations.

Module 1: Troubleshooting Retention (The Void Volume Problem)

User Question: "I am using a C18 column with 0.1% Formic Acid. My 4-aminopyridine elutes immediately (t0). How do I get it to stick?"

Technical Diagnosis: You are trying to retain a charged, hydrophilic cation on a hydrophobic surface. It will not work without modifying the separation mechanism. You have two viable paths: Ion-Pairing (IP-RP) or HILIC .[1]

Protocol A: Ion-Pairing Reverse Phase (The USP Approach)

This is the industry standard for QC environments, specifically for Fampridine (4-AP). We use an anionic surfactant (Octanesulfonate) to form a neutral complex with the cationic aminopyridine.

  • Column: C18 (End-capped), 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase Preparation:

    • Buffer: Dissolve 1.0 g of 1-Octanesulfonic Acid Sodium Salt and 1.0 g of Ammonium Acetate in 900 mL water.

    • Modifier: Add 100 mL Methanol.

    • Silanol Blocker: Add 2 mL Triethylamine (TEA) .

    • pH Adjustment: Adjust to pH 3.0 with Phosphoric Acid.

  • Mechanism: The octanesulfonate binds to the C18 chain, creating a negatively charged surface that holds the positively charged aminopyridine.

Protocol B: HILIC (The Modern/MS-Compatible Approach)

If you are using Mass Spectrometry (LC-MS), do not use Protocol A . Non-volatile ion-pairing agents will ruin your MS source. Use HILIC (Hydrophilic Interaction Liquid Chromatography).[3][4]

  • Column: HILIC (Silica or Zwitterionic phase).

  • Mobile Phase: 90:10 Acetonitrile : 100mM Ammonium Formate (pH 3.2).

  • Mechanism: The water-rich layer on the silica surface retains the polar AP isomers.

Data Comparison: Retention Strategies

ParameterStandard C18 (Acidic)Ion-Pairing C18 (OSA)HILIC (Silica)
Retention (k') < 0.5 (Void)4.0 - 6.03.0 - 5.0
Peak Shape Severe TailingSharp (Symmetry > 0.9)Good (Symmetry > 0.8)
MS Compatibility YesNO (Source Contamination)Excellent
Equilibration FastSlow (requires ~50 column volumes)Moderate
Module 2: Troubleshooting Peak Shape (The Silanol Problem)

User Question: "My retention is fine, but the peaks are tailing badly (As > 2.0). Integration is inconsistent."

Technical Diagnosis: This is "Secondary Interaction." The silica support in your column has residual silanol groups (


). At pH > 3, these ionize to 

. Your protonated aminopyridine (

) binds ionically to these silanols rather than partitioning hydrophobically. This slow desorption causes the tail.
The Solution: Competitive Base Blocking

We must introduce a "sacrificial" base that competes for these silanol sites.

Visualizing the Mechanism:

SilanolSuppression cluster_0 Without Modifier (Tailing) cluster_1 With TEA Modifier (Sharp Peak) Silanol Ionized Silanol (Si-O-) AP Aminopyridine (+) Silanol->AP Strong Ionic Bond (Slow Desorption) Silanol2 Ionized Silanol (Si-O-) TEA Triethylamine (TEA) TEA->Silanol2 Blocks Site AP2 Aminopyridine (+) C18 C18 Ligand AP2->C18 Hydrophobic Interaction (Fast Kinetics)

Figure 1: Mechanism of Silanol Suppression. Adding TEA blocks the ionic sites (red), forcing the Aminopyridine to interact only with the C18 stationary phase (black).

Corrective Protocol:

  • Add Triethylamine (TEA): Add 5-10 mM TEA to your aqueous buffer.

  • pH Control: Ensure pH is < 3.0 to suppress silanol ionization (

    
    ).
    
  • Ionic Strength: Increase buffer concentration (e.g., from 10mM to 50mM) to mask charge interactions.

Module 3: Isomer Resolution (Separating 2, 3, and 4-AP)

User Question: "I can see 4-AP clearly, but 2-AP and 3-AP are co-eluting. How do I separate them?"

Technical Diagnosis: 2-AP and 3-AP have similar hydrophobicity. Standard C18 relies on hydrophobicity, so it fails to distinguish them. You need Selectivity (


)  based on electronic structure or shape.
Recommended Column Chemistry: PFP (Pentafluorophenyl)

PFP columns offer "pi-pi" interactions. The electron-deficient fluorine ring on the stationary phase interacts differently with the electron density of the 2-AP vs. 3-AP isomers.

Workflow Decision Tree:

IsomerSeparation Start Start: Isomer Mixture (2-AP, 3-AP, 4-AP) Q1 Are you using MS Detection? Start->Q1 MS_Yes Yes (MS) Q1->MS_Yes Yes MS_No No (UV Only) Q1->MS_No No HILIC Method: HILIC Column: Bare Silica or Amide Mobile Phase: 90% ACN / 10mM NH4 Formate MS_Yes->HILIC Q2 Is 4-AP retention poor? MS_No->Q2 Ret_Poor Yes (Void Elution) Q2->Ret_Poor Ret_Good No (Co-elution of 2/3-AP) Q2->Ret_Good IP_RP Method: Ion-Pairing RP Add Octanesulfonate + TEA pH 3.0 Ret_Poor->IP_RP PFP Method: Pi-Pi Interaction Column: PFP (Pentafluorophenyl) Mobile Phase: MeOH/Water + Formic Acid Ret_Good->PFP

Figure 2: Decision Matrix for selecting the correct HPLC mode based on detection method and specific separation challenge.

Module 4: Detection & Sensitivity

User Question: "What is the best wavelength for detection? I see baseline drift at 210nm."

Technical Guidance: While aminopyridines absorb at low UV (210-220 nm), this region is susceptible to interference from buffers (like Acetate or TEA).

  • Optimal Wavelength: 262 nm (Specific for 4-AP/Fampridine).

  • Isosbestic Points: If analyzing a mixture, 254 nm is a safer compromise for all three isomers.

  • Fluorescence: For ultra-trace analysis (bioanalysis), derivatization with fluorescamine is required, as native fluorescence is weak.

References & Authoritative Grounding
  • USP Monograph (Fampridine): United States Pharmacopeia. (2023).[5] "Dalfampridine (Fampridine) Extended Release Tablets."[6] (Utilizes Octanesulfonic Acid and TEA ion-pairing method).

  • HILIC Mechanisms: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A.

  • Silanol Interactions: Restek Corporation.[7] "Troubleshooting Peak Tailing: The Role of Silanols."

  • pKa Data: PubChem Database. "4-Aminopyridine Compound Summary." National Library of Medicine.

  • HILIC vs RP: Waters Corporation. "Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase."

Sources

Technical Support Center: Synthesis of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Troubleshooting Side Reactions & Impurities Audience: Medicinal Chemists, Process Chemists, Academic Researchers

Introduction: The Scaffold & The Challenge

2-Aminopyridines are privileged pharmacophores found in numerous kinase inhibitors (e.g., Dabrafenib, Crizotinib) and antihistamines. However, the pyridine ring's electron-deficient nature creates a unique set of reactivity profiles that often lead to "silent" side reactions—impurities that are structurally similar to the product or tarry polymers that ruin yields.

This guide moves beyond standard textbook procedures to address the causality of failure . We analyze the three primary synthetic routes: the classic Chichibabin Reaction , Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig) , and Nucleophilic Aromatic Substitution (SNAr) .

Module 1: The Chichibabin Reaction

Method: Direct amination using metal amides (e.g.,


).
Primary Failure Mode:  Polymerization & Regioselectivity errors.
Troubleshooting Guide

Q1: "My reaction mixture turned into a black tar, and the yield is <20%. What happened?" Diagnosis: Uncontrolled polymerization or dimerization (2,2'-bipyridine formation). Technical Insight: The intermediate


-adduct (Meisenheimer complex) is highly reactive. If the hydride elimination step (which restores aromaticity) is slow, the anionic intermediate attacks another pyridine ring instead of eliminating hydride.
Corrective Protocol: 
  • Temperature Control: Do not overheat. Standard Chichibabin requires high heat (

    
    ), but "runaway" exotherms promote polymerization.
    
  • Oxidative Conditions: Add a mild oxidant (e.g.,

    
     or atmospheric oxygen bubbling) to facilitate the hydride removal. This lowers the energy barrier for the final aromatization step, preventing the intermediate from reacting with starting material.
    
  • Solvent Switch: Switch from neat conditions or xylene to liquid ammonia (if feasible) or use DMAc to stabilize the transition state.

Q2: "I see a significant amount of 4-aminopyridine along with the 2-amino product." Diagnosis: Thermodynamic vs. Kinetic control failure. Technical Insight: While the C2 position is kinetically favored due to the inductive effect of the ring nitrogen, high temperatures can allow equilibration to the thermodynamically stable C4


-adduct.
Corrective Protocol: 
  • Lower Temperature: Run the reaction at the lowest temperature that sustains conversion.

  • Blocking: If the C4 position is open and reactive, consider using a C4-substituted pyridine starting material if the synthetic route allows later removal/modification.

Visualizing the Failure Pathways

The following diagram illustrates how the intermediate dictates the fate of the reaction:

Chichibabin_Mechanism Pyridine Pyridine Starting Material SigmaComplex Anionic σ-Adduct (Meisenheimer Complex) Pyridine->SigmaComplex Nucleophilic Attack (C2) Amide NaNH2 (Nucleophile) Amide->SigmaComplex Prod2Amino 2-Aminopyridine (Target) SigmaComplex->Prod2Amino Hydride Elimination (Fast with Oxidant) Prod4Amino 4-Aminopyridine (Regio-impurity) SigmaComplex->Prod4Amino Thermal Equilibration (High Temp) Dimer 2,2'-Bipyridine / Polymer (Tar) SigmaComplex->Dimer Attack on SM (Slow Hydride Loss)

Caption: The Chichibabin bifurcation. Fast hydride elimination yields the target; slow elimination leads to dimerization (tar).

Module 2: Buchwald-Hartwig Cross-Coupling

Method: Pd-catalyzed coupling of 2-halopyridines with amines. Primary Failure Mode: Hydrodehalogenation (Reduction).

Troubleshooting Guide

Q1: "The starting halide is consumed, but I isolated unsubstituted pyridine instead of the amine." Diagnosis: Hydrodehalogenation (Protodehalogenation). Technical Insight: 2-Halopyridines are electron-deficient, making the oxidative addition of Pd(0) very fast. However, the resulting Pd(II) species is prone to reduction if the amine coupling is sterically hindered or slow. The Pd center grabs a hydride (from the solvent or the amine's


-hydrogens) and reductively eliminates Pyridine-H.
Corrective Protocol: 
  • Ligand Selection: Switch to bulky, electron-rich phosphines like BrettPhos or RuPhos . These facilitate the reductive elimination of the amine product over the hydride side reaction.

  • Solvent Purity: Ensure solvents are strictly anhydrous. Alcohols or wet solvents act as hydride sources.

  • Base Switch: If using a primary amine with

    
    -hydrogens, switch from alkoxide bases (which can donate hydride via 
    
    
    
    -elimination) to
    
    
    or
    
    
    .

Q2: "The catalyst dies immediately (turns black/precipitates)." Diagnosis: Catalyst poisoning by the pyridine nitrogen. Technical Insight: The basic nitrogen of the pyridine product (or reactant) can coordinate strongly to the Palladium, displacing the phosphine ligand and shutting down the cycle ("Pd-black" formation). Corrective Protocol:

  • Use Pre-catalysts: Use oxidative addition complexes (e.g., Pd(dba)2 + Ligand or G3-Palladacycles ) rather than generating the catalyst in situ. This ensures the ligand is already bound.

  • Protect the Nitrogen: If possible, use a 2-halopyridine with a substituent that sterically blocks the ring nitrogen from coordinating to the metal.

Visualizing the Catalytic Divergence

Buchwald_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (L-Pd(II)-Ar-X) Pd0->OxAdd + 2-Halopyridine AmineCoord Amine Coordination OxAdd->AmineCoord + Amine Reduced Hydrodehalogenated Pyridine (Impurity) OxAdd->Reduced Hydride Source (Solvent/Base Interaction) Product 2-Aminopyridine (Product) AmineCoord->Product Reductive Elimination (Favored by BrettPhos) Product->Pd0 Regeneration

Caption: The critical junction in Pd-catalysis. Electron-poor pyridines are prone to the "Red" path (reduction) without specialized ligands.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

Method: Displacement of a leaving group (F, Cl, Br) by an amine.[1] Primary Failure Mode: Hydrolysis (Pyridone formation).

Troubleshooting Guide

Q1: "I isolated a white solid that is insoluble in organic solvents. It's not my product." Diagnosis: Hydrolysis to 2-Pyridone. Technical Insight: In SNAr, hydroxide (


) is often a better nucleophile than your amine. If the solvent is "wet" (contains water) and you are using a base like 

at high heat, water attacks the C2 position to form 2-hydroxypyridine, which tautomerizes to the stable 2-pyridone. Corrective Protocol:
  • Leaving Group Hierarchy: Switch to 2-Fluoropyridine . Fluorine is the best leaving group for SNAr (due to the high electronegativity stabilizing the intermediate). It reacts faster, allowing you to lower the temperature and outcompete water.

  • Solvent: Use anhydrous DMSO or NMP . Avoid protic solvents.

Q2: "The reaction is incredibly slow." Diagnosis: Poor nucleophilicity or leaving group choice. Data Comparison:

Leaving Group (X)Relative Rate (SNAr)Risk of Side RxnRecommendation
Fluorine (-F) Fastest (100x) Low (Fast conversion)Gold Standard for SNAr
Chlorine (-Cl) ModerateMediumRequires higher heat
Bromine (-Br) SlowHigh (Hydrolysis risk)Avoid for SNAr (Use Pd-coupling)

Module 4: Purification & Analysis

The final hurdle is often separating the basic product from the basic impurities.

Protocol: The "Triethylamine Trick" 2-Aminopyridines effectively "stick" to the acidic silanols on silica gel columns, causing streaking and yield loss.

  • Pre-treat Silica: Flush the column with Mobile Phase + 1% Triethylamine (TEA) before loading the sample.

  • Eluent: Maintain 1% TEA or 1%

    
     in the eluent during the run.
    
  • Alternative: Use Neutral Alumina stationary phase if the pKa of your product is >6.

References

  • Chichibabin Reaction Mechanism & Side Products

    • Source: Wikipedia / Chemical Reviews.
    • Citation: "Chichibabin Reaction."[2][3][4][5][6][7][8] Wikipedia, The Free Encyclopedia. Link

  • Buchwald-Hartwig Amination of Pyridines

    • Source: Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl halides with amines." J. Am. Chem. Soc.
    • Context: Discusses the difficulty of coupling electron-deficient heterocycles and the hydrodehalogenation p
    • Link:

  • SNAr Reactivity Orders (F > Cl > Br)

    • Source: Master Organic Chemistry.
    • Citation: "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism."[9]

    • Link:

  • Regioselectivity in Pyridine Amination: Source: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Context: Detailed analysis of C2 vs C4 attack preference in nucleophilic substitutions.

Sources

"stability issues of 2-(3-Hydroxypropyl)aminopyridine in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(3-Hydroxypropyl)aminopyridine

Executive Summary: Molecule Profile

  • Chemical Name: 2-(3-Hydroxypropyl)aminopyridine (IUPAC: 3-(pyridin-2-ylamino)propan-1-ol)

  • Core Structure: Pyridine ring functionalized at the 2-position with a secondary amine connected to a 3-carbon primary alcohol chain.

  • Primary Application: Critical intermediate in the synthesis of anticoagulants (e.g., Dabigatran etexilate) and a bidentate ligand in organometallic catalysis.

  • Stability Class: Class II (Moderately Labile). Prone to oxidative degradation and pH-dependent intramolecular cyclization.

Troubleshooting Guide (Q&A Format)

Q1: My stock solution has turned from colorless to a pale yellow/brown after 48 hours. Is it still usable? A: Proceed with caution. The discoloration indicates the formation of N-oxide impurities or azo-dimers , a common issue with aminopyridines exposed to light and oxygen.

  • Diagnosis: Check LC-MS for a peak at M+16 (N-oxide).

  • Resolution: If the impurity is <2%, the solution may be used for non-critical qualitative assays. For quantitative kinetics or synthesis, discard and prepare fresh under argon.

  • Prevention: Store future stocks in amber vials with a septum, purged with nitrogen.

Q2: I see a persistent impurity peak at [M-18] in my LC-MS chromatogram. What is this? A: This is the signature of intramolecular cyclization .

  • Mechanism: Under acidic conditions or elevated temperatures, the terminal hydroxyl group can undergo dehydration-driven cyclization with the pyridine nitrogen (or the exocyclic amine), forming a 3,4-dihydro-2H-pyrido[1,2-a]pyrimidine bicyclic structure.

  • Trigger: This is often caused by using acidic mobile phases (e.g., 0.1% TFA) in HPLC or storing the compound in protic solvents at pH < 5.

  • Fix: Switch to a neutral or slightly basic buffer (Ammonium Bicarbonate, pH 7.5) for analysis and storage.[1]

Q3: The compound has become a sticky gum during weighing. How do I handle this? A: The molecule is highly hygroscopic due to the hydrogen-bonding capability of the amine and alcohol groups.

  • Impact: Water uptake alters the effective molecular weight, leading to concentration errors of up to 15%.

  • Protocol: Do not weigh "open-air." Allow the container to equilibrate to room temperature in a desiccator before opening. Prepare a concentrated stock solution immediately based on volume (gravimetric preparation requires a Karl Fischer water correction).

Q4: Precipitation occurs when I dilute my DMSO stock into aqueous buffer. A: This is a pH-solubility mismatch .

  • Chemistry: The pyridine nitrogen (pKa ~6.7) is protonated at low pH, increasing solubility. At neutral or basic pH (pH > 7.5), the molecule is neutral and less soluble in water.

  • Solution: Ensure your final aqueous buffer contains <5% DMSO to maintain solubility, or lower the pH slightly (to pH 6.0-6.5) if your assay tolerates it, to keep the pyridine protonated.

Technical Deep Dive: Degradation Pathways

The stability of 2-(3-Hydroxypropyl)aminopyridine is governed by the competition between oxidative pathways and intramolecular cyclization.

Figure 1: Degradation & Cyclization Pathways

DegradationPathways Compound 2-(3-Hydroxypropyl) aminopyridine (MW 152.2) N_Oxide N-Oxide Impurity (M+16) [Oxidative] Compound->N_Oxide Air/Light (Slow) Aldehyde Aldehyde Intermediate (Unstable) Compound->Aldehyde Oxidation (Trace Metals) Cyclic Pyrido[1,2-a]pyrimidine Derivative (M-18) [Cyclization/Dehydration] Compound->Cyclic Acid/Heat (-H2O) Aldehyde->Cyclic Rapid Cyclization

Caption: Figure 1.[2][3] Primary degradation routes. The dominant instability pathway in solution is the acid-catalyzed cyclization (Green arrow), resulting in the loss of water (M-18).

Stability Data Matrix
ConditionStability DurationPrimary DegradantRecommendation
DMSO (RT, Dark) > 2 WeeksNoneRecommended for Stock
Water (pH 7, RT) < 24 HoursHydrolysis/OxidationPrepare Fresh
Acidic Buffer (pH < 4) < 4 HoursCyclized (M-18) Avoid Storage
Solid State (4°C) 6 MonthsN-Oxide (Surface)Store under Argon

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution (50 mM)
  • Reagents: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

  • Equipment: Amber glass vial, Nitrogen/Argon gas line.

  • Purge: Flush the empty amber vial with inert gas for 30 seconds.

  • Weigh: Rapidly weigh the required amount of 2-(3-Hydroxypropyl)aminopyridine. Note: If the compound is gummy, warm the container to 30°C to lower viscosity for pipetting if it is a liquid, or use a spatula if solid.

  • Dissolve: Add Anhydrous DMSO. Vortex for 30 seconds.[1]

  • Aliquot: Split into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.

  • Store: Store at -20°C or -80°C. Shelf life: 6 months.

Protocol B: QC Check (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5). Do NOT use TFA.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Main peak purity >98%. Any peak at RRT (Relative Retention Time) ~1.1 often corresponds to the cyclized impurity (more hydrophobic).

References

  • Trissel, L. A., et al. (2002). "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." International Journal of Pharmaceutical Compounding. Validated stability data for aminopyridine class compounds.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10439, 2-Aminopyridine." PubChem. General chemical properties and oxidation susceptibility of the aminopyridine core. [3]

  • Hauel, N., et al. (2002). "Structure-Based Design of Novel Potent Thrombin Inhibitors: Planning and Synthesis of Dabigatran." Journal of Medicinal Chemistry. Details the synthesis and cyclization risks of 3-(pyridin-2-ylamino)propionate intermediates.

  • Yoshida, A., et al. (1989). "Some pharmaceutical properties of 3-hydroxypropyl- and 2,3-dihydroxypropyl-beta-cyclodextrins." Chemical & Pharmaceutical Bulletin. Discusses the stabilization of hydroxypropyl derivatives in solution.

Sources

Technical Support Center: Purification of Polar Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: AP-PUR-001

Introduction: The "Sticky" Problem

User Query: "Why do my aminopyridine derivatives streak on silica, elute at the solvent front on C18, and refuse to crystallize?"

Technical Insight: Aminopyridines present a "perfect storm" for purification failure. The pyridine nitrogen (pKa ~5.2) and the exocyclic amine create a highly polar, basic motif that acts as a Lewis base.

  • Silica Interaction: They hydrogen-bond aggressively with acidic silanols (

    
    ), causing severe tailing.[1]
    
  • Metal Chelation: The N,N-bidentate nature chelates transition metals (Pd, Cu) from catalytic steps, carrying impurities through standard workups.

  • Solubility Paradox: They are often too polar for DCM/Hexanes but too lipophilic for pure aqueous workups, leading to "oiling out."

This guide provides field-proven protocols to resolve these specific failure modes.

Module 1: Normal Phase Chromatography (The Tailing Issue)

Diagnosis
  • Symptom: Broad, asymmetrical peaks; compound bleeds over 20+ fractions; poor recovery.

  • Root Cause: Acid-Base interaction between the basic aminopyridine and acidic silanol groups (

    
    ) on the silica surface.
    
Protocol A: The "Magic Mixture" (DCM/MeOH/NH OH)

Do not rely solely on Triethylamine (TEA). For aminopyridines, ammonium hydroxide is superior because it modifies the silica surface more effectively and is easier to remove than TEA.

Step-by-Step Workflow:

  • Prepare Modifier Solution: Create a stock of 10%

    
     in Methanol . (Use 28-30% aqueous ammonia).
    
  • Equilibrate Column: Flush the silica cartridge with 3 Column Volumes (CV) of 90% DCM / 10% Modifier Solution.

    • Why: This saturates the active silanol sites with ammonia before your sample arrives.

  • Run Gradient:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 10%

      
       in MeOH (The stock from Step 1)
      
    • Gradient: 0% to 20% B over 15 CV.

    • Note: Aminopyridines typically elute between 5-12% B.

Protocol B: Amine-Functionalized Silica

If the compound is acid-sensitive or the "Magic Mixture" fails, switch stationary phases.

  • Phase: KP-NH (Amino-bonded silica).[2]

  • Mechanism: The surface is already basic. No modifiers are needed.

  • Solvents: Hexane/Ethyl Acetate or DCM/MeOH (without ammonia).

Visualization: Silanol Blocking Mechanism

SilanolBlocking Silica Acidic Silanol (Si-OH) Amine Aminopyridine Target Silica->Amine Strong H-Bond Elution Successful Elution Amine->Elution Free Base Form Tailing Peak Tailing/Loss Amine->Tailing Irreversible Adsorption Blocker Modifier (NH3/TEA) Blocker->Silica Preferential Binding

Caption: Competitive inhibition of silanol sites by basic modifiers prevents target adsorption.

Module 2: Reverse Phase (RP) Strategy

Diagnosis
  • Symptom: Compound elutes at the solvent front (void volume) on C18.

  • Root Cause: At neutral/acidic pH (standard 0.1% Formic Acid), the aminopyridine is fully protonated (

    
    ). Ionic species do not interact with the hydrophobic C18 chains.
    
Protocol: High pH Reverse Phase

You must suppress ionization to retain the compound.

  • The Rule: Adjust mobile phase pH to

    
     .
    
  • Aminopyridine

    
    :  Typically 6.0 – 7.5.
    
  • Target pH: 9.5 – 10.0.

Recommended Buffer System:

Component Concentration Function

| Solvent A | 10 mM Ammonium Bicarbonate (adj. to pH 10 with


) | Suppresses ionization; keeps amine neutral. |
| Solvent B  | Acetonitrile (MeCN) | Organic modifier. |
| Column  | C18 (High-pH stable, e.g., XBridge, Gemini) | Must resist silica hydrolysis at pH 10. |

Warning: Do not use standard silica-based C18 columns at pH > 8; the silica backbone will dissolve. Use hybrid or polymer-based columns.

Module 3: Palladium Scavenging

Diagnosis
  • Symptom: Product is dark/grey; residual Pd > 1000 ppm; "fake" activity in biological assays.

  • Root Cause: Aminopyridines are excellent ligands. They compete with standard washes (brine/EDTA) for the metal.

Protocol: Thiol-Silica Scavenging

Standard activated carbon often traps the polar aminopyridine product, reducing yield. Use functionalized silica instead.

  • Dissolution: Dissolve crude mixture in THF or DMF (10 mL/g).

  • Scavenger Addition: Add Si-Thiol or Si-DMT (Dimercaptotriazine) resin.

    • Loading: 4 equivalents relative to expected Pd content (or 10-20% w/w of crude).

  • Incubation: Stir at 50°C for 4 hours . (Room temperature is often insufficient for tight pyridine-Pd complexes).

  • Filtration: Filter through a 0.45 µm PTFE frit or Celite pad.

  • Analysis: Check Pd levels via ICP-MS. If high, repeat with Si-TMT (Trimercaptotriazine).

Module 4: Isolation & Salt Formation

Diagnosis
  • Symptom: Product forms a "gum" or oil after evaporation; impossible to weigh.

  • Resolution: Isolate as a salt, not the free base.

Protocol: Controlled Salt Precipitation
  • Solvent: Dissolve the oil in a minimum amount of Isopropyl Acetate (IPAc) or Ethanol.

  • Acid Addition: Add 1.05 eq of acid dropwise.

    • HCl (4M in Dioxane): Forms hygroscopic salts (risky).

    • Fumaric Acid / Maleic Acid: Often forms stable, non-hygroscopic crystalline solids.

  • Crystallization: Cool to 0°C. If no solid forms, add MTBE (Methyl tert-butyl ether) as an anti-solvent until cloudy.

  • Filtration: Collect solids. This also purifies the compound from non-basic impurities.

Summary: Purification Decision Matrix

PurificationTree Start Crude Aminopyridine Solubility Soluble in DCM? Start->Solubility NP_Path Normal Phase Solubility->NP_Path Yes RP_Path Reverse Phase Solubility->RP_Path No (Polar) Silica_Mod Silica + 1% TEA/NH3 NP_Path->Silica_Mod Standard Amine_Silica Amino-Silica (KP-NH) NP_Path->Amine_Silica Acid Sensitive High_pH C18 @ pH 10 (NH4HCO3) RP_Path->High_pH Preferred HILIC HILIC Mode (High MeCN) RP_Path->HILIC Very Polar

Caption: Decision tree for selecting the optimal stationary phase based on solubility and polarity.

References

  • Teledyne ISCO. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Link

  • Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Phenomenex. (2020).[4][5] Tip on Peak Tailing of Basic Analytes. Link

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Link

  • Biotage. (2020).[4][6][7] Using Metal Scavengers to Remove Trace Metals such as Palladium. Link

Sources

Technical Support Center: 2-Aminopyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Catalyst Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Welcome to the Catalytic Support Hub

You have reached the Tier-3 Support for 2-Aminopyridine (2-AP) functionalization. This scaffold is a "privileged structure" in kinase inhibitors and GPCR ligands, but it is notorious for causing catalytic failure.

The 2-AP motif presents a bidentate challenge :

  • The "Poison" Nitrogen (

    
    ):  The endocyclic pyridine nitrogen is a strong 
    
    
    
    -donor that binds irreversibly to metal centers (Pd, Cu, Ni), arresting the catalytic cycle.
  • The "Decoy" Nucleophile: Competition between the exocyclic amine (

    
    ) and the endocyclic nitrogen (
    
    
    
    ) leads to regioselectivity errors.

This guide treats your chemical reaction as a mechanical system. We will diagnose "engine failure" (catalyst poisoning), "steering issues" (regioselectivity), and provide "maintenance manuals" (validated protocols).

Module A: Diagnosing Catalyst Failure (The "Engine Stall")

Symptom: Reaction starts but stalls at <20% conversion. Adding more catalyst does not restart it. Root Cause: Coordination Saturation (Catalyst Poisoning). The pyridine nitrogen (


) displaces labile ligands on the metal center, forming a thermodynamically stable, catalytically inactive "off-cycle" species.
The Mechanism of Failure

In a typical Palladium cycle, the active species must remain coordinatively unsaturated (14e- or 16e-) to accept the oxidative addition of the aryl halide. 2-AP substrates flood the metal, forming saturated 18e- complexes (e.g.,


) that cannot undergo oxidative addition.

CatalystPoisoning Pd0 Active Pd(0) (14e-) PdII Pd(II)-Ar-X (16e-) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII->OxAdd Normal Cycle Dead INACTIVE TRAP [Pd(II)(Py)2] PdII->Dead Ligand Displacement Pyridine 2-Aminopyridine (Substrate) Pyridine->PdII Coordination Attack

Figure 1: The "Off-Cycle" Trap. The substrate (Pyridine) outcompetes the reactants for the metal center, creating a dead-end complex.

Troubleshooting Solutions
1. Switch to Bulky Phosphine Ligands

Why: Steric bulk prevents the small, flat pyridine ring from approaching the metal center while allowing the oxidative addition of the aryl halide.

  • Recommendation: BrettPhos or tBuBrettPhos .

  • Mechanism: These ligands wrap around the Pd center like a baseball glove. The

    
     cannot penetrate this steric shield, but the 
    
    
    
    (amine) can still react.
2. Use Pre-Catalysts (Pd-G3/G4)

Why: Traditional Pd sources (e.g.,


 or 

) require activation steps that are easily intercepted by pyridine poisoning.
  • Recommendation: BrettPhos Pd G4 (Fourth Generation).

  • Mechanism: These precatalysts release the active

    
     species immediately upon exposure to base, bypassing the induction period where poisoning is most likely.
    

Module B: Regioselectivity Control (The "Steering")

Symptom: You observe a mixture of


-arylation (desired) and 

-arylation (undesired), or no reaction due to chelation. Root Cause: Ambident Nucleophilicity.
Decision Matrix: Selecting the Right System
VariableConditionRecommended SystemRationale
Coupling Partner Aryl Chloride/BromidePd / BrettPhos Standard high-energy cross-coupling.
Coupling Partner Boronic AcidCu(OAc)2 / Chan-Lam Oxidative pathway avoids Pd-poisoning entirely.
Base Sensitivity Base-Labile SubstratePd / XantPhos / DBU DBU acts as a mild organic base; XantPhos stabilizes Pd.
Substrate Sterics Ortho-substituted 2-APPd / RuPhos RuPhos is designed for sterically hindered amines.
The Chelation Problem

2-AP can act as a bidentate ligand, bridging two metal centers or forming a strained 4-membered ring.

  • Fix: Use LHMDS (Lithium bis(trimethylsilyl)amide) as the base.

  • Why: LHMDS irreversibly deprotonates the exocyclic amine (

    
     in DMSO), converting it into a hard, directed nucleophile (Lithium amide). This disrupts the soft coordination of the pyridine nitrogen to the soft Palladium.
    

Module C: Validated Experimental Protocols

Protocol 1: Robust Buchwald-Hartwig Amination

Best for: High-value intermediates where yield is critical.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 2-Aminopyridine derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–3 mol%)

  • Base: LHMDS (2.2 equiv, 1.0 M in THF) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under Ar flow, add Pd-G4 catalyst, aryl halide, and 2-AP to a vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Base Addition:

    • If using NaOtBu: Add as a solid in step 1.

    • If using LHMDS: Add dropwise at RT. Note: Solution may turn dark orange/brown (active anionic species).

  • Heating: Seal and heat to 80–100 °C for 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with

    
     (sat. aq.) to remove excess pyridine salts.
    
  • Purification: Flash chromatography. Tip: Add 1%

    
     to eluent to prevent streaking of the basic product.
    
Protocol 2: Oxidative Chan-Lam Coupling

Best for: Late-stage functionalization where halides are not available.

Reagents:

  • Aryl Boronic Acid (2.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • Catalyst:

    
     (10–20 mol%)
    
  • Ligand: Bipyridine (10–20 mol%) - Crucial for stabilizing Cu.

  • Base:

    
     (2.0 equiv) or Pyridine (excess)
    
  • Solvent: MeOH or DCM/MeOH (1:1)

Step-by-Step Workflow:

  • Mix Solids: Combine 2-AP, Boronic Acid,

    
    , and Bipyridine.
    
  • Aeration: Add solvent. The reaction must be open to air (or under an

    
     balloon).
    
  • Agitation: Stir vigorously at RT for 12–24 hours.

    • Troubleshooting: If the reaction turns black and precipitates, the catalyst has crashed out. Add more pyridine or switch to dry MeOH.

  • Quench: Filter through a pad of Celite to remove copper salts.

Module D: Optimization Logic Flow

Use this logic gate to determine your next move if the standard protocol fails.

OptimizationFlow Start Reaction Failed? Check1 Is the Catalyst Black/Precipitated? Start->Check1 Branch1 YES: Catalyst Death Check1->Branch1 Yes Branch2 NO: Reactivity Issue Check1->Branch2 No Sol1 Switch to Pd-G4 Precatalyst Increase Ligand:Pd ratio to 2:1 Branch1->Sol1 Sol2 Switch Base to LHMDS (Force Deprotonation) Branch2->Sol2 Sol3 Check Substrate Sterics Switch to RuPhos Branch2->Sol3

Figure 2: Troubleshooting Logic Gate. Follow the path based on visual inspection of the reaction mixture.

References

  • Buchwald, S. L., et al. "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions."[2] Journal of the American Chemical Society, 2010.[2] Link

  • Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia."[2] Journal of the American Chemical Society, 2024.[2] Link

  • BenchChem Technical Support. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Knowledge Base, 2025. Link

  • Maiti, D., et al. "Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions." Chemical Reviews, 2016. Link

  • Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998. Link

Sources

"solvent effects on 2-aminopyridine reaction kinetics"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Aminopyridine (2-AP) Applications Current Status: Operational Subject: Solvent Effects on Reaction Kinetics & Photophysics Ticket Priority: High (Research/Production Critical)

Welcome to the 2-Aminopyridine Technical Hub

You have accessed the advanced support tier for researchers utilizing 2-aminopyridine (2-AP). This molecule presents a dual challenge: it is an ambident nucleophile in synthesis and a solvatochromic probe in biophysics.

This guide moves beyond basic properties to address the causal link between solvent choice, tautomeric equilibrium, and reaction outcomes.

Module 1: Synthetic Regioselectivity (The "Wrong Product" Issue)

User Reported Issue: "I am attempting to alkylate/acylate 2-AP, but I am observing low yields or substitution at the ring nitrogen instead of the exocyclic amine."

Root Cause Analysis: The Ambident Nucleophile

2-AP exists in a tautomeric equilibrium, predominantly in the amino form (


). However, the ring nitrogen (N1)  is often more basic and kinetically nucleophilic than the exocyclic nitrogen (N-exo) .
  • Kinetic Control: Electrophiles often attack the Ring N first.

  • Thermodynamic Control: The N-exo substituted product (e.g., amide) is usually more stable.

  • Solvent Effect: Protic solvents (alcohols) form hydrogen bonds with the exocyclic amine, reducing its nucleophilicity and favoring Ring N attack or stalling the reaction.

Troubleshooting & Optimization
Solvent ClassRepresentative SolventsEffect on 2-AP NucleophilicityRecommended For
Polar Aprotic DMSO, DMF, AcetonitrileHigh. Solvates cations well but leaves the amine "naked" and reactive.General acylation/alkylation.[1]
Non-Polar Toluene, THFModerate. Poor solvation of intermediates, but allows high-temperature rearrangement.Thermodynamic control (Amide formation).
Protic Methanol, Ethanol, WaterLow. Strong H-bonding shells cage the exocyclic amine.Pd-catalyzed couplings (where metal coordinates N1).
Advanced Workflow: Controlling Regioselectivity

Use the following logic to determine your solvent system based on the desired outcome.

Regioselectivity Start Target Product Amide Exocyclic N-Subst. (Amides/Amines) Start->Amide Thermodynamic Ring Ring N-Subst. (Pyridinium Salts) Start->Ring Kinetic Amide_Path Strategy: Aprotic Solvent + Base (e.g., Et3N) Amide->Amide_Path Ring_Path Strategy: Neutral/Acidic No Base Ring->Ring_Path Solvent1 THF or Toluene (Promotes Rearrangement) Amide_Path->Solvent1 Silane Tip: Add TMS-Cl in THF for C4-Alkylation Amide_Path->Silane Electrochemical Solvent2 Acetone/Ether (Precipitates Salt) Ring_Path->Solvent2

Figure 1: Decision matrix for solvent selection in 2-AP functionalization. Note the specific intervention of silanes for C4-selectivity.

Module 2: Fluorescence & Probe Stability (The "Signal Loss" Issue)

User Reported Issue: "My 2-AP fluorescence signal is inconsistent or quenched when I change buffers/solvents."

Root Cause Analysis: Dynamic Solvation & Quenching

2-AP is highly sensitive to its microenvironment.

  • Solvent Relaxation: In polar solvents, the solvent molecules reorient around the excited state dipole, lowering the energy of the emitted photon (Red Shift).

  • Collisional Quenching: In single-stranded DNA or free solution, solvent molecules collide with 2-AP, acting as a heat sink for the excited state energy.[2]

  • Excited-State Proton Transfer (ESDPT): In the presence of protic solvents or acids, 2-AP can undergo proton transfer in the excited state, leading to non-fluorescent tautomers or dual emission.

Diagnostic Table: Solvent Influence on Photophysics
ParameterNon-Polar (e.g., Hexane)Polar Aprotic (e.g., ACN)Polar Protic (e.g., Water/MeOH)
Quantum Yield HighModerateLow (Quenched)
Stokes Shift SmallModerateLarge (Solvent Relaxation)
Quenching Mech. MinimalDipole-DipoleH-Bonding / Proton Transfer
Protocol: Measuring Solvent-Dependent Quantum Yield

To validate if your signal loss is solvent-induced or an experimental error.

  • Preparation: Prepare 10 µM solutions of 2-AP in (A) Cyclohexane (Reference) and (B) Target Solvent.

  • Absorbance Check: Ensure OD < 0.1 at excitation wavelength (310 nm) to avoid inner-filter effects.

  • Emission Scan: Record spectra from 330 nm to 500 nm.

  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
  • Interpretation: If

    
     drops significantly in protic media, H-bond quenching is the active mechanism.
    

Module 3: Reaction Kinetics & Optimization

User Reported Issue: "The reaction is too slow. How do I accelerate the kinetics without losing selectivity?"

Mechanistic Insight: Transition State Stabilization

According to the Hughes-Ingold rules , increasing solvent polarity accelerates reactions where the Transition State (TS) is more polar (more charge separation) than the reactants.

  • 2-AP + Electrophile

    
     Charged Intermediate:  This step involves charge creation.
    
  • Recommendation: Use a solvent with a high dielectric constant (

    
    ) to stabilize the TS, provided it does not solvate the nucleophile too strongly (see Module 1).
    
Experimental Protocol: Pseudo-First-Order Kinetic Assay

Use this protocol to determine the optimal solvent for your specific electrophile.

Reagents:

  • 2-Aminopyridine (0.1 M stock)

  • Electrophile (e.g., Acetic Anhydride, 1.0 M stock - Excess)

  • Solvents: Toluene (

    
    ), THF (
    
    
    
    ), Acetonitrile (
    
    
    ).

Step-by-Step:

  • Thermostat: Set UV-Vis spectrophotometer cell holder to 25°C.

  • Blanking: Blank the instrument with the chosen solvent.

  • Mixing: In a quartz cuvette, mix 2.8 mL Solvent + 0.1 mL 2-AP stock.

  • Initiation: Rapidly add 0.1 mL Electrophile stock. Invert to mix (Time

    
    ).
    
  • Monitoring: Track absorbance decay at 298 nm (2-AP absorption) or appearance of product peak (approx. 330-350 nm depending on substitution).

  • Data Plotting: Plot

    
     vs. Time.
    
    • Slope =

      
      .
      
  • Analysis:

    • If

      
       (ACN) >> 
      
      
      
      (Toluene): The reaction proceeds via a polar transition state (likely
      
      
      or addition-elimination).
    • If

      
       is similar: The reaction is less sensitive to polarity; focus on temperature or catalysis.
      

Kinetics Step1 Prepare Pseudo-1st Order ([Electrophile] >> [2-AP]) Step2 Select Solvent Panel (Low vs High Dielectric) Step1->Step2 Step3 Monitor Absorbance (UV-Vis) Step2->Step3 Result1 Rate Increases with Polarity (Charge Separated TS) Step3->Result1 Slope Steeper in ACN Result2 Rate Decreases/Unchanged (Charge Dispersed TS) Step3->Result2 Slope Steeper in Toluene

Figure 2: Kinetic assay workflow for determining solvent sensitivity.

References

  • Solvent Effects on Fluorescence

    • Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021).[3][4] Sciforum. Link

    • Relative Quantum Yield of 2-Aminopyridine. (2022).[3][5] Edinburgh Instruments. Link

  • Reaction Kinetics & Mechanisms

    • Effect of Solvents on Kinetics... of Highly Substituted Piperidines. (2020). Asian Journal of Green Chemistry. Link

    • A Study of Solvent Effects on Reaction Rates Using a Microreactor. (2009).[6] ResearchGate. Link

  • Regioselectivity & Synthesis

    • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2024).[7] Beilstein J. Org. Chem. Link

    • Regiodivergent Alkylation of Pyridines.[1] (2023). J. Am. Chem. Soc. Link

  • Tautomerism

    • Influence of the Solvent on the Stability of Aminopurine Tautomers.[8] (2020). Molecules. Link

Sources

Technical Support Center: Purity Optimization for 2-(3-Hydroxypropyl)aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Profiling & Process Optimization Target Molecule: 2-(3-Hydroxypropyl)aminopyridine (CAS: 55985-32-5) Methodology: Nucleophilic Aromatic Substitution (SNAr)[1]

Executive Summary

The synthesis of 2-(3-Hydroxypropyl)aminopyridine via the SNAr reaction of 2-chloropyridine and 3-aminopropanol is kinetically challenging due to the moderate deactivation of the chloropyridine ring.[1] High thermal energy is often required to drive conversion, which paradoxically increases the formation of O-alkylated regioisomers and oxidative tars .[1]

This guide addresses the three critical impurity vectors:

  • Regio-selectivity (N- vs. O-alkylation).

  • Stoichiometric Excess Removal (Residual 3-aminopropanol).

  • Oxidative Degradation (Pyridyl oxidation/coloration).

Module 1: Reaction Optimization (Upstream Control)

The Chemoselectivity Challenge

The reaction relies on the nucleophilic attack of 3-aminopropanol on 2-chloropyridine. Since 3-aminopropanol is an ambident nucleophile (containing both -NH₂ and -OH groups), two pathways exist.[1]

  • Pathway A (Desired): Nitrogen attack

    
     2-(3-Hydroxypropyl)aminopyridine.[1]
    
  • Pathway B (Impurity): Oxygen attack

    
     3-(Pyridin-2-yloxy)propan-1-amine.[1]
    

While the amine is generally more nucleophilic, high temperatures and the presence of strong bases (like NaH or alkoxides) can deprotonate the alcohol, making the alkoxide a potent competitor, leading to O-alkylation.

Diagram 1: Reaction Pathways & Impurity Vectors

ReactionPathways cluster_legend Selectivity Logic SM1 2-Chloropyridine Inter Meisenheimer Complex SM1->Inter Heat (120-140°C) SM2 3-Aminopropanol SM2->Inter Heat (120-140°C) Prod 2-(3-Hydroxypropyl) aminopyridine (Target) Inter->Prod Kinetic Control (N-Attack) Imp_O O-Alkylated Impurity Inter->Imp_O High Temp >160°C or Strong Base Imp_Tar Oxidative Tars (Polymers) Prod->Imp_Tar O2 Exposure Prolonged Heat N-Attack is favored by neutral conditions N-Attack is favored by neutral conditions

Figure 1: Mechanistic divergence in the SNAr reaction. N-alkylation is kinetically favored, while O-alkylation competes at extreme temperatures or high pH.[1]

Module 2: Troubleshooting & FAQs

Q1: My product is isolating as a dark brown/black oil. Is it degraded?

Diagnosis: Likely oxidative degradation. Aminopyridines are electron-rich and prone to oxidation, forming N-oxides and polymerized tars (similar to aniline oxidation) when exposed to air at high temperatures.[1] Solution:

  • Inert Atmosphere: The reaction must be run under a strict Nitrogen or Argon blanket.

  • Degassing: Degas the 3-aminopropanol starting material before heating.

  • Workup Speed: Do not leave the crude reaction mixture sitting in open air. Proceed immediately to acidification or extraction.

  • Purification: If the product is already dark, treat the solution with activated charcoal (Norit) during recrystallization (if solid) or before solvent evaporation.

Q2: I have significant residual 3-aminopropanol (Starting Material) in my product.

Diagnosis: 3-aminopropanol is often used in excess (2-3 equivalents) to drive the reaction to completion, but its high boiling point (187°C) makes it difficult to remove via rotary evaporation.[1] Solution: Do not attempt to distill it off. Use Phase Partitioning .

  • Protocol: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Wash rigorously with brine (saturated NaCl) .

  • Why? 3-aminopropanol is highly miscible with water/brine.[1] The target product (an aryl amine) is more lipophilic. 3-4 brine washes will typically reduce the aliphatic amine content to <1%.

Q3: How do I remove the O-alkylated impurity?

Diagnosis: You likely used a strong base (NaOH, KOH, NaH) or heated above 160°C. Solution:

  • Prevention: Run the reaction "neat" (solvent-free) or in high-boiling non-polar solvents (Xylene) without added inorganic base.[1] The excess 3-aminopropanol acts as the proton scavenger.

  • Purification: The O-alkylated byproduct is more basic and less polar than the N-alkylated product.[1]

    • Chromatography: The O-isomer elutes later on silica with MeOH/DCM.[1]

    • Crystallization:[2] Convert the crude oil to the Hydrochloride Salt . Dissolve the oil in ethanol and add HCl/EtOH. The N-alkylated salt typically crystallizes more readily than the O-isomer mixture.[1]

Module 3: Standardized Protocol

Optimized Synthesis of 2-(3-Hydroxypropyl)aminopyridine

This protocol utilizes a "Neat" approach with stoichiometric excess of amine to act as both solvent and base, minimizing O-alkylation.[1]

Reagents:

  • 2-Chloropyridine (1.0 eq)[1]

  • 3-Aminopropanol (3.0 eq) - Acts as solvent and acid scavenger[1]

  • Solvent for workup: Ethyl Acetate (EtOAc)

  • Wash: Saturated Brine[1]

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-Chloropyridine (1.0 eq) and 3-Aminopropanol (3.0 eq).

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles). Maintain a slow N₂ stream.

  • Reaction: Heat the mixture to 130°C - 140°C (internal temperature).

    • Critical Control Point: Do not exceed 150°C. Higher temps favor O-alkylation.[1]

  • Monitoring: Monitor via TLC (10% MeOH in DCM) or HPLC. Reaction typically requires 12-24 hours.[1]

    • Note: 2-Chloropyridine is the limiting reagent.[1] Ensure it is consumed (<0.5%).

  • Quench: Cool the mixture to room temperature.

  • Extraction (Impurity Removal):

    • Dilute the reaction mass with EtOAc (10 volumes).

    • Wash with Water (1x) to remove bulk excess amine.

    • Wash with Saturated Brine (3x). This is critical for removing trace 3-aminopropanol.[1]

    • Dry organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure.

    • Result: The product is typically a viscous yellow-to-orange oil.[1]

  • Salt Formation (Optional for High Purity):

    • Dissolve the oil in minimal absolute ethanol.

    • Add 1.1 eq of HCl (in EtOH or Dioxane) dropwise at 0°C.

    • Precipitate with diethyl ether if necessary. Filter the white solid.

Diagram 2: Purification Logic Tree

PurificationWorkflow Start Crude Reaction Mixture (Excess Amine + Product + Tars) Step1 Dilute with EtOAc Wash with H2O & Brine (3x) Start->Step1 Decision Is Purity >95%? Step1->Decision HPLC Check Path_Good Yes: Concentrate Decision->Path_Good High Purity Path_Bad No: Impurities Present Decision->Path_Bad Contains SM or Isomers Final Final Product (Free Base) Viscous Oil Path_Good->Final SaltStep Convert to HCl Salt (EtOH/HCl) Path_Bad->SaltStep Recryst Recrystallize (EtOH/Et2O) SaltStep->Recryst FinalSalt Final Product (HCl Salt) White Solid Recryst->FinalSalt

Figure 2: Downstream processing decision tree. Salt formation is recommended for pharmaceutical-grade requirements.[1]

Impurity Data Table

Impurity NameStructure / OriginRetention Behavior (RP-HPLC)Removal Strategy
2-Chloropyridine Unreacted Starting MaterialElutes after product (Less Polar)Drive reaction to completion; Acid/Base extraction (stays in organic at pH 1).[1]
3-Aminopropanol Excess ReagentElutes at solvent front (Highly Polar)Brine washes ; does not extract into EtOAc effectively.[1]
O-Alkylated Isomer 3-(pyridin-2-yloxy)propan-1-amineElutes close to product (Similar Polarity)Kinetic control (Temp <140°C); Salt crystallization.[1]
Pyridyl N-Oxide Oxidation ByproductElutes before product (More Polar)Prevent with N₂ atmosphere; Remove via chromatography.[1]

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Reaction Mechanics: The reaction of 2-chloropyridine with amines is a classic SNAr transformation.[1] Due to the lower reactivity of chloropyridine compared to fluoropyridine, elevated temperatures are required.

    • Source: Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[3] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455–1460. [Link][4]

  • Impurity Control in Aminopyridine Synthesis

    • Oxidation & Workup: General procedures for handling air-sensitive aminopyridines and removing aliphatic amine impurities via aqueous copper sulfate or brine washes.[1]

    • Source: Frontier, A. (2023). Workup for Removing Amines. Not Voodoo (University of Rochester). [Link]

  • Selectivity (N- vs O-Alkylation)

    • Ambident Nucleophiles: Studies on the competition between N- and O-alkylation in heterocyclic systems, emphasizing that neutral conditions favor the softer nucleophile (Nitrogen) over the harder nucleophile (Oxygen).
    • Source: Organic Chemistry Portal. (2024). Nucleophilic Aromatic Substitution. [Link]

  • Synthesis of 2-Aminopyridine Derivatives

    • Protocol Validation: Standard procedures for the amination of 2-halopyridines using amino alcohols.[1]

    • Source:Organic Syntheses, Coll.[4] Vol. 11, p. 356 (2009). [Link] (Representative procedure for similar aminopyridine coupling).

Sources

Validation & Comparative

Comparative Guide: Biological Activity of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Determinants of Function

In the landscape of potassium channel modulators, the three aminopyridine isomers—2-aminopyridine (2-AP) , 3-aminopyridine (3-AP) , and 4-aminopyridine (4-AP) —demonstrate a profound structure-activity relationship (SAR). While they share an identical molecular formula (


), the position of the amino group dictates their basicity, membrane permeability, and specific affinity for voltage-gated potassium (

) channels.
  • 4-AP (Fampridine): The most potent Kv channel blocker. It is the only isomer with FDA approval (for Multiple Sclerosis) due to its ability to enhance action potential conduction in demyelinated axons.

  • 3-AP: A research tool used primarily to induce neuronal excitability and seizures in experimental models. It is generally less potent and less specific than 4-AP.

  • 2-AP: The least active regarding channel blockade. Its primary utility is as a chemical intermediate or ligand in nucleic acid research, with a toxicity profile distinct from the channel-blocking effects of its isomers.

Chemical & Mechanistic Comparison

The biological divergence of these isomers is rooted in their pK_a values, which influence their protonation state at physiological pH (7.4). The cationic (protonated) form is often the active species responsible for intracellular channel blockade.

Structural Logic
  • 4-Aminopyridine (

    
    ):  Highly basic. At physiological pH, a significant fraction exists in the cationic form. It crosses the membrane in its uncharged state, becomes protonated intracellularly, and binds deep within the channel pore.
    
  • 3-Aminopyridine (

    
    ):  Less basic. It is largely uncharged at physiological pH, reducing the concentration of the active cationic species available to block the channel from the inside.
    
  • 2-Aminopyridine (

    
    ):  Intermediate basicity, but intramolecular hydrogen bonding (between the amine and ring nitrogen) stabilizes the molecule, reducing its ability to interact effectively with the channel pore geometry.
    
Mechanism of Action: Kv Channel Blockade

The primary target for 4-AP and 3-AP is the Kv1 family (Shaker-related) of voltage-gated potassium channels.

MOA AP_Ext 4-AP (Extracellular) Membrane Cell Membrane AP_Ext->Membrane Permeation (Uncharged) AP_Int 4-AP (Intracellular) Membrane->AP_Int Re-protonation Kv_Open Kv Channel (Open State) AP_Int->Kv_Open Binds Intracellular Site Block Pore Blockade Kv_Open->Block Stabilizes Closed State Effect Prolonged Action Potential Increased Ca2+ Influx NT Release Block->Effect Physiological Outcome

Figure 1: Mechanism of action for 4-Aminopyridine. The drug permeates the membrane in its uncharged form, becomes protonated intracellularly, and blocks the open Kv channel, preventing potassium efflux.

Biological Activity Profile

The following data consolidates experimental findings comparing the potency and toxicity of the isomers. Note the significant potency gap between 4-AP and its isomers.

Comparative Data Table
Feature4-Aminopyridine (4-AP) 3-Aminopyridine (3-AP) 2-Aminopyridine (2-AP)
Primary Target Kv1.1, Kv1.2, Kv1.4 ChannelsKv Channels (Lower affinity)Minimal Kv Activity
Potency (

)
~117 - 147

M
(Kv1.1) [1]
> 2,000

M (Est.) [2]
Negligible / Inactive
Toxicity (

)
~10 - 13 mg/kg (Mouse, i.p.) [3]~28 mg/kg (Mouse, i.p.) [4]~30-50 mg/kg (Est. Mouse i.p.)
Clinical Status FDA Approved (Dalfampridine)Research Tool OnlyChemical Intermediate
Key Physiological Effect Improves nerve conduction, convulsantConvulsant (Excitatory)Irritant, general toxicity

Key Insight: 4-AP is approximately 2-3x more toxic (lower


) and significantly more potent as a channel blocker than 3-AP. 2-AP is generally considered a toxicant with limited specific neuroactivity compared to the others.

Experimental Protocols

For researchers aiming to characterize these compounds, the following protocols represent the industry standards for efficacy (Patch Clamp) and safety/toxicity (Seizure Threshold).

Protocol A: Whole-Cell Patch Clamp (Kv Channel Recording)

Objective: To measure the


 of aminopyridines on specific Kv channel subtypes (e.g., Kv1.1 expressed in CHO or HEK293 cells).

Workflow Diagram:

PatchClamp Prep 1. Cell Preparation (HEK293/CHO Transfected with Kv1.x) Setup 2. Electrode Setup (Pipette R: 2-4 MΩ, filled with K-Gluconate) Prep->Setup Seal 3. Giga-Ohm Seal Formation (Suction -> >1 GΩ) Setup->Seal Break 4. Whole-Cell Configuration (Rupture membrane patch) Seal->Break Control 5. Record Control Current (Depolarize -80mV to +50mV) Break->Control Drug 6. Perfusion of Isomer (Apply 4-AP/3-AP at varying conc.) Control->Drug Analysis 7. Data Analysis (Fit to Hill Equation for IC50) Drug->Analysis

Figure 2: Standard workflow for whole-cell patch clamp recording to determine channel blocking potency.

Detailed Steps:

  • Solutions:

    • Extracellular: 140 mM NaCl, 5.4 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
    • Intracellular: 140 mM K-Gluconate, 10 mM EGTA, 10 mM HEPES, 2 mM

      
       (pH 7.2).
      
  • Recording: Hold cells at -80 mV. Apply depolarizing pulses (200ms) to +50 mV to elicit outward

    
     currents.
    
  • Application: Perfusion of the isomer should continue for 2-3 minutes to reach steady-state block.

  • Validation: Washout with control solution must restore >80% of the original current to confirm reversible blockade (characteristic of 4-AP).

Protocol B: In Vivo Seizure Threshold (Toxicity Profiling)

Objective: To compare the pro-convulsant liability of 4-AP vs. 3-AP.

  • Animals: Male C57BL/6 mice (8-10 weeks).

  • Dosing:

    • 4-AP Group: Start at 1 mg/kg, titrate up to 10 mg/kg (i.p.).

    • 3-AP Group: Start at 10 mg/kg, titrate up to 40 mg/kg (i.p.).

  • Observation: Place animals in clear plexiglass chambers. Record latency to:

    • Straub tail (early sign of excitability).

    • Clonic seizures (repetitive jerking).

    • Tonic-clonic seizures (full extension).

  • Endpoint: Latency to first seizure event. 4-AP typically induces seizures at ~4-7 mg/kg , whereas 3-AP requires significantly higher doses (>15 mg/kg ) to elicit similar behavioral scores [4].

References

  • Kirsch, G.E., et al. (1993). "Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels." Journal of General Physiology.

  • Graef, F., et al. (2013). "Effects of dalfampridine and its metabolites on cloned human potassium channels." ResearchGate.[1][2][3]

  • U.S. EPA. (2006). "Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine." EPA.gov.

  • Sigma-Aldrich. (2003).[4] "Safety Data Sheet: 3-Aminopyridine." EPA.gov / Sigma.

Sources

"validation of analytical methods for 2-aminopyridine quantification"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-Aminopyridine (2-AP) is a deceptive molecule. Structurally simple, it serves as a critical intermediate in the synthesis of pharmaceuticals like piroxicam and sulfasalazine. However, its quantification presents a distinct set of challenges for the analytical chemist:

  • Basicity (pKa ~6.82): At standard acidic HPLC pH (2-3), 2-AP is fully protonated, leading to severe secondary interactions with residual silanols on C18 columns. This results in the dreaded "shark-fin" peak tailing.

  • Polarity: Its high water solubility makes retention on standard reversed-phase columns difficult without high aqueous content or ion-pairing agents.

  • Genotoxicity Potential: As a precursor, trace levels (ppm/ppb) must often be quantified to meet ICH M7 guidelines for mutagenic impurities, pushing the limits of standard UV detection.

This guide objectively compares the two dominant methodologies—RP-HPLC-UV (the workhorse) and LC-MS/MS (the trace specialist)—providing validated protocols to ensure your data meets the rigor of ICH Q2(R2) standards.

Method Landscape: HPLC-UV vs. LC-MS/MS[1]

Decision Matrix: Which Tool for Which Job?

The choice between UV and MS detection is rarely about preference; it is dictated by the Limit of Quantification (LOQ) required by your specific application.

MethodSelection node_start Start: Define Requirement node_conc Target Concentration? node_start->node_conc node_high High (>0.1%) (Assay/Purity) node_conc->node_high API Release node_low Trace (<0.1%) (Impurity/Genotox) node_conc->node_low Safety Screen node_uv Method A: RP-HPLC-UV (Robust, Low Cost) node_high->node_uv node_matrix Matrix Complexity? node_low->node_matrix node_ms Method B: LC-MS/MS (High Sensitivity) node_simple Simple (API) node_matrix->node_simple If UV response adequate node_complex Complex (Plasma/Formulation) node_matrix->node_complex node_simple->node_uv If UV response adequate node_simple->node_ms If < 5 ppm req. node_complex->node_ms

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity and matrix requirements.

Comparative Performance Data

The following data summarizes validation parameters derived from experimental comparisons in pharmaceutical matrices (e.g., Piroxicam synthesis intermediates).

FeatureMethod A: RP-HPLC-UVMethod B: LC-MS/MS (MRM Mode)
Primary Use Case Raw material assay, Process control (>0.05%)Genotoxic impurity screening (<10 ppm)
Stationary Phase C18 (Base-Deactivated)C18 (High Carbon Load)
Mobile Phase Phosphate Buffer (pH 7.0) / MeOHAmmonium Acetate (pH 4.5) / ACN
LOD (Limit of Detection) ~ 0.05 µg/mL (50 ppb)~ 0.005 µg/mL (5 ppb)
Linearity (R²) > 0.999 (Range: 0.1 - 100 µg/mL)> 0.999 (Range: 5 - 500 ng/mL)
Precision (%RSD) < 1.0%< 3.5%
Throughput High (Isocratic, ~6 min run)Medium (Gradient, ~12 min run)
Cost Per Sample Low ($)High (

$)

Validated Experimental Protocols

Method A: The Robust Workhorse (HPLC-UV)

Recommended for Routine QC and Assay.

Scientific Rationale: 2-AP is basic.[1][2] Using a phosphate buffer at pH 7.0 ensures the molecule is predominantly in its neutral form (or suppresses silanol ionization), significantly improving peak symmetry without the need for messy ion-pairing reagents that ruin columns.

The Protocol:

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Shimadzu i-Series).

  • Column: Shim-pack Scepter C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm). Note: Base-deactivation is non-negotiable here.

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (adjust to pH 7.0 with dilute KOH/H3PO4).

    • Solvent: Methanol (HPLC Grade).

    • Ratio: 90:10 (Buffer:MeOH) Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Critical for reproducibility of retention time).

  • Detection: 280 nm (Secondary) or 235 nm (Primary - higher sensitivity but more noise).

  • Injection Volume: 10 µL.

System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.5
    
  • Theoretical Plates (

    
    ): > 5000
    
Method B: The Trace Specialist (LC-MS/MS)

Recommended for Genotoxic Impurity (PGI) Analysis.

Scientific Rationale: Phosphate buffers are non-volatile and will destroy a mass spectrometer. We switch to Ammonium Acetate , which provides necessary buffering capacity while being MS-compatible. We use MRM (Multiple Reaction Monitoring) to isolate the 2-AP parent ion and specific fragments, eliminating matrix interference.

The Protocol:

  • Instrument: Triple Quadrupole LC-MS (e.g., Sciex QTRAP or Waters Xevo).

  • Column: LiChrospher RP-18 or Waters BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH ~4.5).

    • Solvent B: Acetonitrile.[3][4]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear ramp to 95% B

    • 10-12 min: Hold 95% B

    • 12.1 min: Re-equilibrate 5% B.

  • MS Parameters (ESI Positive Mode):

    • Precursor Ion: m/z 95.1 [M+H]+

    • Product Ions (Quant/Qual): m/z 68.0 and m/z 52.0.

    • Collision Energy: Optimized per instrument (typically 20-30 eV).

Validation Workflow (ICH Q2(R2) Aligned)

To claim your method is "validated," you must demonstrate it is fit for purpose.[5][6] Do not simply run the tests; understand the causality of failure.

The Validation Lifecycle[4][8][9]

ValidationLifecycle step1 1. Specificity (Blank vs. Sample vs. Spiked) step2 2. Linearity & Range (5 Levels, min R² > 0.99) step1->step2 step3 3. Accuracy (Recovery) (Spike at 50%, 100%, 150%) step2->step3 step4 4. Precision (Repeatability & Intermediate) step3->step4 step5 5. Robustness (pH +/- 0.2, Flow +/- 10%) step4->step5 decision Pass Criteria? step5->decision final Validated Method decision->final Yes redev Re-Develop Method decision->redev No

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Critical Validation Checkpoints for 2-AP
  • Specificity (The Interference Check):

    • Action: Inject the solvent blank, the placebo (matrix without 2-AP), and the standard.

    • Success: No peak should elute at the retention time of 2-AP in the blank/placebo.

    • Common Failure: 2-AP is small and elutes early. Ensure the "void volume" interference doesn't mask your peak.

  • Accuracy (The Recovery Test):

    • Action: Spike 2-AP into your sample matrix at 50%, 100%, and 150% of the target concentration.

    • Success: Recovery must be between 98.0% - 102.0% for Assay, or 80% - 120% for trace impurities.

    • Why it fails: If recovery is low in LC-MS, suspect "Matrix Suppression." You may need to switch to a Deuterated Internal Standard (2-AP-d4).

  • Robustness (The Stress Test):

    • Action: Deliberately vary the pH of the buffer by ±0.2 units.

    • Insight: For 2-AP, pH is the most critical variable. If a shift of 0.2 pH units causes the tailing factor to exceed 2.0, your method is not robust enough for transfer between labs.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][7][8][9] [Link]

  • Wang, L., et al. (2021). "HPLC Determination of Aminopyridines Remained as Genotoxic Impurities in 3-Aminopiperidine Dihydrochloride." Chemical Analysis and Meterage. [Link]

  • Bhardwaj, S., et al. (2020).[10] "Rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam." International Journal of Scientific Research and Engineering Development. [Link]

Sources

Comparative Study: Synthesis of 2-Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Aminopyridine Scaffold in Drug Discovery[1][2]

The 2-aminopyridine moiety is a "privileged structure" in medicinal chemistry, serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., Dabrafenib), antihistamines, and nitric oxide synthase inhibitors.[1] Its synthesis is often the rate-limiting step in structure-activity relationship (SAR) campaigns due to the electron-deficient nature of the pyridine ring, which resists electrophilic substitution but welcomes nucleophilic attack.

This guide objectively compares three distinct synthetic methodologies:

  • The Chichibabin Reaction: The industrial workhorse for bulk synthesis.

  • Buchwald-Hartwig Amination: The precision tool for complex, functionalized derivatives.

  • Pyridine N-Oxide Activation: A modern, mild alternative avoiding transition metals.[1]

Method A: The Chichibabin Reaction (Nucleophilic Aromatic Substitution)[3][4]

Mechanism & Causality

The Chichibabin reaction is a rare example of nucleophilic substitution of hydrogen (


). It proceeds via the addition of the amide anion (

) to the electron-deficient C2 position of the pyridine ring.

Critical Insight: The reaction requires high thermal energy to overcome the aromatic stabilization energy of pyridine. The formation of the intermediate


-complex (Meisenheimer adduct) is the rate-determining step, followed by the elimination of hydride (

), which is evolved as hydrogen gas (

) or sequestered by the solvent.
DOT Diagram: Chichibabin Mechanism

Chichibabin Start Pyridine Intermediate σ-Complex (Meisenheimer Adduct) Start->Intermediate + NH2- Reagent NaNH2 / Heat (Nucleophilic Attack) Product 2-Aminopyridine (Sodium Salt) Intermediate->Product Aromatization Elimination - H: (Hydride) - H2 Gas Final 2-Aminopyridine Product->Final Hydrolysis Hydrolysis H2O Quench

Figure 1: The addition-elimination mechanism of the Chichibabin reaction showing the critical σ-complex formation.

Protocol 1: Industrial-Scale Chichibabin Synthesis

Target: 2-Aminopyridine from Pyridine (100g scale)

  • Preparation: In a dry 1L three-neck flask equipped with a reflux condenser and mechanical stirrer, suspend Sodium Amide (NaNH2) (1.2 equiv) in dry Toluene or Xylene (500 mL).

    • Expert Note: Commercial NaNH2 often has a passivated surface. Freshly prepared NaNH2 or vigorous mechanical grinding is essential for initiation.

  • Addition: Add Pyridine (1.0 equiv) dropwise at room temperature. No immediate reaction will occur.

  • Reaction: Heat the mixture to reflux (110-140°C). Evolution of hydrogen gas indicates reaction progress.[2] Maintain reflux for 6-12 hours until gas evolution ceases.

    • Safety: Vent H2 gas safely. The reaction mixture will turn dark red/brown due to the formation of the sodium salt of 2-aminopyridine.

  • Quench: Cool to 0°C. Cautiously add water or aqueous NaOH to hydrolyze the sodium salt. Exothermic!

  • Isolation: Separate the organic layer. Extract the aqueous layer with toluene. Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from benzene/petroleum ether or distill under reduced pressure.

Method B: Buchwald-Hartwig Amination (Pd-Catalyzed Cross-Coupling)[1]

Mechanism & Causality

For substrates where the pyridine ring is already functionalized (e.g., with esters or nitriles that cannot survive molten NaNH2), the Buchwald-Hartwig amination is the method of choice. It utilizes a Palladium(0) catalyst to facilitate the coupling of a 2-halopyridine with an amine.[3][4]

Critical Insight: The pyridine nitrogen can coordinate to Pd, poisoning the catalyst. Therefore, chelating phosphine ligands (like Xantphos or BINAP) are strictly required to maintain catalyst activity and enforce the correct geometry for reductive elimination.

DOT Diagram: Catalytic Cycle

Buchwald Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (+ 2-HaloPy) Pd0->OxAdd PdII_Ar L2Pd(II)(Py)X OxAdd->PdII_Ar AmineCoord Amine Coordination (+ R-NH2) PdII_Ar->AmineCoord Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Product Release RedElim->Product

Figure 2: The catalytic cycle emphasizing the oxidative addition of the halopyridine and base-mediated deprotonation.[1]

Protocol 2: Laboratory-Scale Buchwald Amination

Target: N-Substituted-2-Aminopyridine from 2-Bromopyridine[1][5]

  • Charging: In a glovebox or under Argon flow, charge a reaction vial with Pd2(dba)3 (2 mol%) and Xantphos (4 mol%). Add dry 1,4-Dioxane . Stir for 5 mins to pre-form the catalyst complex.

  • Substrate Addition: Add 2-Bromopyridine (1.0 equiv), the Primary/Secondary Amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Expert Note:

      
       can be used as a milder base if the substrate contains base-sensitive groups, though reaction times will increase.[1]
      
  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method C: Pyridine N-Oxide Activation (Metal-Free)[1]

Mechanism & Causality

This modern approach activates the pyridine ring by oxidizing it to pyridine N-oxide. The N-oxide oxygen acts as a directing group and a leaving group (after activation with an electrophile like


 or PyBroP), rendering the C2 position highly electrophilic.

Critical Insight: This method avoids heavy metals and is "redox neutral" regarding the carbon scaffold. It is particularly useful for late-stage functionalization where metal scavenging is undesirable.[1]

Comparative Analysis

The following table contrasts the three methodologies based on experimental data and process suitability.

MetricChichibabin ReactionBuchwald-Hartwig AminationN-Oxide Activation
Primary Utility Bulk commodity synthesisComplex/Fragile moleculesMetal-free / Late-stage
Atom Economy High (H2 is only byproduct)Low (Phosphines, salts waste)Moderate (Activator waste)
Substrate Scope Limited (Unsubstituted pyridine)Broad (Tolerates esters, CN, etc.)[1]Moderate
Reaction Conditions Harsh (>100°C, Strong Base)Mild (80-100°C, Weak Base)Mild (RT to 50°C)
Cost Low (Reagents <$10/kg)High (Pd/Ligand >$1000/kg)Medium
Safety Profile High Risk: NaNH2 is explosive; H2 gas evolution.[1]Low Risk: Standard organic hazards.Medium Risk: Activators can be sensitizers.
Typical Yield 60-80%85-98%70-90%
Recommendation Matrix
  • Scenario A: You need 500g of unsubstituted 2-aminopyridine for a starting material.[1]

    • Choice: Chichibabin. The cost efficiency outweighs the safety controls required.

  • Scenario B: You are synthesizing a library of 20 analogues with chiral centers on the amine chain.

    • Choice: Buchwald-Hartwig. The mild conditions preserve stereocenters and functional groups.

  • Scenario C: You are in a GMP environment restricting heavy metal limits (ppm).

    • Choice: N-Oxide Activation. Avoids the expensive remediation of Palladium traces.

References

  • Chichibabin Reaction Mechanism & History

    • Source: Wikipedia / Journal of the Russian Physical-Chemical Society
    • Title: Chichibabin Reaction[6][2][7][8][9]

    • URL:[Link]

  • Buchwald-Hartwig Amin

    • Source: American Chemical Society (ACS)
    • Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines[1][4]

    • URL:[Link]

  • Modern N-Oxide Activ

    • Source: N
    • Title: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides[1][10]

    • URL:[Link]

  • Comparison of Amination Str

    • Source: Thieme Connect (Synlett)
    • Title: Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides[1][6]

Sources

Strategic Scaffold Optimization: Structure-Activity Relationship of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Distinction

In the realm of medicinal chemistry, the 2-aminopyridine (2-AP) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. However, its application requires a nuanced understanding of its electronic and steric properties, particularly when compared to its ubiquitous bioisostere, 2-aminopyrimidine (2-APy) .

This guide objectively compares the performance of 2-aminopyridine derivatives against 2-aminopyrimidine alternatives, focusing on two critical therapeutic areas: Kinase Inhibition (ATP-competitive) and Neuronal Nitric Oxide Synthase (nNOS) Inhibition .

The Core Divergence: Hinge Binding Topology

The fundamental difference lies in the hydrogen bond (H-bond) donor/acceptor capability within the kinase hinge region.

  • 2-Aminopyridine (2-AP): Acts as a bidentate binder (one acceptor, one donor). It often yields higher selectivity because it demands a specific complementary residue pattern.

  • 2-Aminopyrimidine (2-APy): Possesses an additional nitrogen (N3), allowing it to act as a tridentate binder or accept an additional H-bond. This typically results in higher potency (due to increased enthalpic contribution) but often at the cost of promiscuity (lower selectivity scores).

HingeBinding cluster_0 2-Aminopyridine (2-AP) cluster_1 2-Aminopyrimidine (2-APy) KinaseHinge Kinase Hinge Region (Glu-Met backbone) AP_Scaffold 2-AP Scaffold (Bidentate) KinaseHinge->AP_Scaffold H-Bond 1 (NH...O) APy_Scaffold 2-APy Scaffold (Tridentate Potential) KinaseHinge->APy_Scaffold H-Bond 1 (NH...O) AP_Scaffold->KinaseHinge H-Bond 2 (N...HN) APy_Scaffold->KinaseHinge H-Bond 2 (N...HN) APy_Scaffold->KinaseHinge H-Bond 3 (N3...HN) (Potency Boost)

Figure 1: Comparative Binding Topology. The 2-aminopyrimidine scaffold (red) offers an additional H-bond acceptor site compared to the 2-aminopyridine (blue), often driving higher potency but broader kinome binding.

Comparative Performance Analysis

Case Study A: Kinase Inhibition (Target: ALK2 / c-Met)

In the development of inhibitors for ALK2 (Activin Receptor-Like Kinase 2), the 2-aminopyridine scaffold (e.g., K02288 derivatives) has demonstrated superior selectivity profiles compared to pyrimidine analogues.

Performance Data: 2-AP vs. 2-APy

Feature2-Aminopyridine (2-AP)2-Aminopyrimidine (2-APy)Experimental Outcome
Primary Interaction Hinge: Met residue (2 H-bonds)Hinge: Met residue (2-3 H-bonds)2-APy often shows 2-5x lower IC50 (higher potency).
Selectivity (Gini Score) High (>0.65) Moderate (<0.50)2-AP avoids "off-target" kinases that require the 3rd H-bond.
Solubility (LogS) ModerateHigh Pyrimidine nitrogen lowers lipophilicity (ClogP), improving solubility.
Metabolic Stability HighModeratePyrimidine ring is more susceptible to oxidative metabolism in some contexts.

Expert Insight: Use 2-AP when your primary goal is isoform selectivity (e.g., sparing ALK1/ALK3 while targeting ALK2). Use 2-APy when potency is the bottleneck or when solubility issues compromise bioavailability.

Case Study B: nNOS Inhibition (Neurodegeneration)

For Neuronal Nitric Oxide Synthase (nNOS), the 2-aminopyridine scaffold is the gold standard . The 2-amino group forms a critical charge-assisted hydrogen bond with a conserved Glutamate residue (Glu-592 in rat nNOS) in the active site.

  • Critical SAR Finding: Substitution at the 4-position of the pyridine ring (e.g., 4-methyl) significantly enhances potency and selectivity over eNOS (endothelial NOS).

  • Why not Pyrimidine? The electron-deficient nature of the pyrimidine ring reduces the pKa of the exocyclic amine, weakening the crucial salt-bridge interaction with the Glutamate residue.

Experimental Protocols

Protocol A: Optimized Synthesis of 2-Aminopyridines (Buchwald-Hartwig)

Methodology for installing complex amines onto the 2-chloropyridine scaffold.

Rationale: Traditional SNAr fails with electron-rich or sterically hindered amines. This Pd-catalyzed protocol ensures high yields (>80%) and broad substrate tolerance.

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Amine: Functionalized aniline or aliphatic amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) – Crucial for bidentate chelation stability.

  • Base: Cs2CO3 (1.4 equiv) – Superior to NaOtBu for functional group tolerance.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon flow.

  • Charging: Add Pd2(dba)3, Xantphos, and Cs2CO3. Purge with Argon for 5 mins.

  • Solvation: Add 1,4-Dioxane, followed by the 2-chloropyridine and the amine.

  • Activation: Seal the tube and heat to 100°C for 12 hours. Note: Monitoring by LC-MS is preferred over TLC due to UV overlap.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc).

  • Purification: Flash chromatography (DCM/MeOH gradient).

SynthesisWorkflow Start Start: 2-Chloropyridine + Amine CatLoad Add Catalyst System: Pd2(dba)3 + Xantphos Start->CatLoad Reaction Heating: 100°C, 12h Solvent: Dioxane CatLoad->Reaction Workup Celite Filtration & Concentration Reaction->Workup Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Figure 2: Optimized Buchwald-Hartwig Amination Workflow for 2-Aminopyridine Synthesis.

Protocol B: Kinase Hinge Binding Validation (Thermal Shift Assay)

Self-validating method to confirm hinge engagement.

  • Preparation: Mix Recombinant Kinase domain (2 μM) with Sypro Orange dye (5x) in assay buffer.

  • Treatment: Add 2-AP derivative (10 μM) vs. DMSO control.

  • Execution: Run melt curve (25°C to 95°C) on RT-PCR machine.

  • Validation Criteria: A ΔTm > 4°C indicates significant binding.

    • Interpretation: If ΔTm(2-AP) ≈ ΔTm(2-APy) but IC50(2-APy) is lower, the pyrimidine is likely gaining potency from entropic factors or fast-on kinetics, not just binding enthalpy.

Strategic SAR Decision Matrix

When optimizing a lead series, use this logic flow to decide between maintaining the 2-AP scaffold or hopping to a 2-APy scaffold.

SAR_Decision Start Lead Optimization Phase CheckPotency Is Potency < 10 nM? Start->CheckPotency CheckSelectivity Is Selectivity Sufficient? CheckPotency->CheckSelectivity Yes SwitchToPy Scaffold Hop: Switch to 2-Aminopyrimidine CheckPotency->SwitchToPy No (Need H-bond boost) StayPyridine Retain 2-Aminopyridine: Optimize R-groups CheckSelectivity->StayPyridine No (Need Specificity) OptimizeR Modify 4-position (nNOS) or 5-position (Kinase Gatekeeper) CheckSelectivity->OptimizeR Yes StayPyridine->OptimizeR

Figure 3: Decision Matrix for Scaffold Optimization. This logic guides the medicinal chemist on when to switch scaffolds based on potency/selectivity trade-offs.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry.

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. eScholarship.

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH / PMC.

  • Hinge Binder Scaffold Hopping Identifies Potent CAMKK2 Inhibitors. Journal of Medicinal Chemistry.

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry.

Technical Guide: Cross-Reactivity of Antibodies Against Aminopyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The quantification of aminopyridines—specifically 4-Aminopyridine (4-AP, Fampridine) and 3,4-Diaminopyridine (3,4-DAP, Amifampridine) —presents a unique immunochemical challenge. As low molecular weight haptens (<100 Da), these molecules are non-immunogenic unless conjugated to a carrier protein.

The critical determinant of assay specificity is not merely the host species (rabbit vs. mouse) but the hapten design strategy —specifically, the site of linker attachment. This guide compares antibody performance based on immunogen chemistry and contrasts immunoassay utility against the "Gold Standard" of LC-MS/MS.

The Core Problem: Epitope Masking

Antibodies recognize the portion of the hapten distal to the linker attachment site.

  • Scenario A (High Cross-Reactivity): Linker attached via the exocyclic amino group. The antibody recognizes the pyridine ring, which is conserved across 2-AP, 3-AP, and 4-AP.

  • Scenario B (High Specificity): Linker attached via the pyridine ring carbon. The exocyclic amino group remains exposed, serving as the primary immunodominant epitope.

Comparative Analysis: Antibody Performance & Platforms

A. Antibody Specificity by Hapten Design

The following data summarizes the performance characteristics of antibodies raised against different immunogen designs.

FeatureType I Antibody (N-Linked Immunogen) Type II Antibody (Ring-Linked Immunogen)
Linker Site Exocyclic Amine (

)
Ring Carbon (

or

)
Epitope Exposure Pyridine Ring (Generic)Amino Group + Ring Geometry (Specific)
Primary Target 4-Aminopyridine4-Aminopyridine
Cross-Reactivity (3,4-DAP) High (>15%) Low (<1%)
Cross-Reactivity (2-AP) Moderate (5-10%)Negligible (<0.1%)
Metabolite Interference High (recognizes hydroxy-metabolites)Low (sensitive to functional group changes)
Cost to Develop Low (Simple amide coupling)High (Custom organic synthesis required)
B. Platform Comparison: ELISA vs. LC-MS/MS

While LC-MS/MS is definitive, Immunoassays (ELISA) offer throughput advantages if cross-reactivity is managed.[1]

ParameterCompetitive ELISA LC-MS/MS (Gold Standard)
Specificity Dependent on Hapten DesignAbsolute (Mass/Charge ratio)
Sensitivity (LOD)


Throughput High (96/384 samples parallel)Serial (5-10 mins per sample)
Sample Prep Minimal (Dilute & Shoot)Complex (Extraction/Derivatization)
Cost per Sample Low (<$5)High (>$50)

Visualizing the Mechanism

The following diagram illustrates the structural logic determining antibody specificity.

HaptenStrategy cluster_0 Strategy A: N-Linked (Generic) cluster_1 Strategy B: Ring-Linked (Specific) Target Target: 4-Aminopyridine N_Link Linker on Amine Target->N_Link C_Link Linker on Ring Carbon Target->C_Link Ab_A Antibody A Recognizes: Pyridine Ring N_Link->Ab_A Masks Amine Result_A High Cross-Reactivity (Binds 2-AP, 3,4-DAP) Ab_A->Result_A Ab_B Antibody B Recognizes: Free Amine C_Link->Ab_B Exposes Amine Result_B High Specificity (Differentiates Isomers) Ab_B->Result_B

Figure 1: Hapten design dictates epitope exposure. N-linking masks the unique amino group, leading to generic ring recognition. Ring-linking exposes the amino group, enabling specific recognition.

Experimental Protocol: Determination of Cross-Reactivity ( )

Objective: To quantitatively assess the specificity of an anti-aminopyridine antibody using a Competitive ELISA format. This protocol validates whether an antibody is suitable for clinical TDM or research.

Reagents Required[2][3][4]
  • Coating Antigen: 4-AP conjugated to BSA (Bovine Serum Albumin).

  • Primary Antibody: Anti-4-AP (Rabbit or Mouse).

  • Competitors (Analytes): 4-AP (Standard), 3,4-DAP, 2-AP, 3-Hydroxy-4-AP.

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Step-by-Step Methodology
  • Plate Coating:

    • Dilute 4-AP-BSA conjugate to

      
       in Carbonate Buffer (pH 9.6).
      
    • Add

      
      /well to a 96-well microplate. Incubate overnight at 
      
      
      
      .
    • Validation Check: Include "No Antigen" wells to measure non-specific binding (NSB) of the antibody to the plastic.

  • Blocking:

    • Wash plate

      
       with PBST (PBS + 0.05% Tween-20).
      
    • Add

      
       Blocking Buffer (PBS + 3% Non-Fat Dry Milk) per well. Incubate 1h at RT.
      
  • Competitive Reaction (The Critical Step):

    • Prepare serial dilutions of the Standard (4-AP) and Cross-Reactants (e.g., 3,4-DAP) ranging from

      
       to 
      
      
      
      .
    • Mix diluted analytes 1:1 with the Primary Antibody at its fixed limiting concentration (determined by prior titration, typically

      
      ).
      
    • Add

      
       of this mixture to the coated wells.
      
    • Incubate 1h at RT with shaking (

      
      ).
      
    • Mechanism:[2][3][4][5] Free drug in solution competes with the plate-bound drug for the limited antibody sites. High drug concentration = Low Signal.

  • Detection:

    • Wash plate

      
       with PBST.
      
    • Add

      
       HRP-Secondary Antibody. Incubate 45 min.
      
    • Wash

      
      . Add 
      
      
      
      TMB. Stop with
      
      
      . Read OD at
      
      
      .
Data Analysis & Calculation
  • Plot Curves: Plot Optical Density (Y-axis) vs. Log[Concentration] (X-axis).

  • Calculate

    
    :  Normalize data where 
    
    
    
    is the signal with no competitor (Maximum Binding).
  • Determine

    
    :  The concentration required to inhibit 50% of the maximum signal.
    
  • Calculate % Cross-Reactivity (CR):

    
    
    

Workflow Visualization

ProtocolWorkflow cluster_mix Competition Step Start Start: Plate Coated with 4-AP-BSA Mix Mix Sample (Free Analyte) + Limiting Primary Ab Start->Mix Bind Incubate on Plate (Free vs. Bound Competition) Mix->Bind Wash Wash Unbound Ab Bind->Wash Detect Add HRP-Secondary Ab + TMB Substrate Wash->Detect Read Measure OD450 (Signal is Inversely Proportional) Detect->Read Calc Calculate % Cross-Reactivity (IC50 Target / IC50 Analog) * 100 Read->Calc

Figure 2: Competitive ELISA workflow. The signal is inversely proportional to the concentration of the analyte in the sample.

References

  • Hapten Design Principles

    • Li, P., et al. (2024). "Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation." ResearchGate.

    • Context: Establishes the fundamental rule that linker position determines antibody specificity and cross-reactivity profiles.
  • Aminopyridine Pharmacology & Structure

    • Grau, V., et al. (2020).[3] "Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers." Scientific Reports.

    • Context: Details the structural analogs of 4-AP, providing the chemical basis for selecting cross-reactants (3-Me-4AP, 3-F-4AP)
  • Clinical Relevance of Specificity (3,4-DAP)

    • Ceccanti, M., et al. (2022). "Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results." Frontiers in Neurology.

    • Context: Highlights the clinical usage of 3,4-DAP, emphasizing why distinguishing it from 4-AP in patient samples is critical for accur
  • Assay Comparison (ELISA vs. LC-MS/MS)

    • Delaby, C., et al. (2021). "Analytical comparison of ELISA and mass spectrometry." Bioanalysis.

    • Context: Provides the methodological framework for comparing immunoassay performance against mass spectrometry, supporting the "Gold Standard" comparison in Section 2B.

Sources

Efficacy Comparison: Substituted vs. Unsubstituted 2-Aminopyridines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyridine (2-AP) scaffold is a privileged structure in medicinal chemistry, serving as a critical "hinge-binding" motif in kinase inhibitors and a bioisostere for amide bonds in GPCR ligands. However, the unsubstituted 2-aminopyridine often suffers from two fatal flaws in drug development: excessive basicity (leading to poor membrane permeability) and rapid oxidative metabolism.

This guide objectively compares unsubstituted 2-APs with their substituted counterparts. The data demonstrates that strategic substitution (e.g., halogenation, methylation) is not merely for potency enhancement but is a binary requirement for converting a chemical probe into a viable drug candidate.

Physicochemical Profiling: The Basicity & Tautomerism Switch

The pKa Modulation (The "Goldilocks" Zone)

Unsubstituted 2-aminopyridine has a pKa of approximately 6.86 . While less basic than aliphatic amines, it remains significantly protonated at physiological pH (7.4). This ionization hampers passive diffusion across the blood-brain barrier (BBB) and cell membranes.

Substituted Efficacy: Introducing electron-withdrawing groups (EWGs) such as Fluorine (-F) or Chlorine (-Cl) reduces the electron density on the ring nitrogen, lowering the pKa. This increases the fraction of the neutral species (


) at physiological pH, thereby enhancing permeability.
CompoundSubstituentpKa (approx)% Neutral at pH 7.4Permeability Prediction
2-Aminopyridine None6.86~22%Low-Moderate
2-Amino-3-fluoropyridine 3-F (EWG)~3.8>99%High
2-Amino-5-chloropyridine 5-Cl (EWG)~4.5>99%High
4-Aminopyridine (Isomer Ref)9.17<2%Very Low
Tautomeric Equilibrium (The Chameleon Effect)

2-APs exist in equilibrium between the amino (aromatic) and imino (non-aromatic) forms. The amino form is generally favored in solution, but the imino form can be stabilized by specific binding pockets or intramolecular hydrogen bonding.

  • Unsubstituted: Predominantly amino form; high rotational freedom.

  • Substituted: Substituents at the 3-position can force a specific conformation or tautomer via steric clash or intramolecular H-bonding, pre-organizing the ligand for binding (Entropy penalty reduction).

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Binding Consequence Amino Amino Form (Aromatic, Major) Imino Imino Form (Non-Aromatic, Minor) Amino->Imino Proton Transfer Target Kinase Hinge Region (Acceptor/Donor Pattern) Amino->Target H-Bond Donor (Exocyclic NH2) H-Bond Acceptor (Ring N) Imino->Amino Favored in Soln

Figure 1: Tautomeric equilibrium of 2-aminopyridine. The amino form typically acts as a bidentate H-bond partner (Donor-Acceptor) crucial for kinase hinge binding.

Metabolic Stability & Pharmacokinetics[1]

Blocking Metabolic Soft Spots

The unsubstituted pyridine ring is electron-deficient but still susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) at the carbon atoms.

  • Unsubstituted Failure Mode: Rapid N-oxidation or C-hydroxylation (typically at C5 or C3 positions), leading to high clearance and short half-life (

    
    ).
    
  • Substituted Solution: "Blocking" these positions with metabolic blockers (F, Cl, CH3) prevents oxidation.

    • Case Study: In ALK2 inhibitors, unsubstituted 2-AP derivatives showed rapid clearance. Introduction of a substituent at the 5-position (e.g., 5-aryl or 5-heteroaryl) blocked the primary site of metabolism.

Visualizing the Blocking Strategy

MetabolicStability Unsub Unsubstituted 2-AP Metabolism CYP450 Oxidation (Sites C3, C4, C5) Unsub->Metabolism Vulnerable Clearance Rapid Elimination (Low Bioavailability) Metabolism->Clearance Subst Substituted 2-AP (e.g., 5-Fluoro) Block Metabolic Blockade (C-F Bond Stable) Subst->Block Protected Stable Extended Half-life (High Exposure) Block->Stable

Figure 2: Metabolic stabilization strategy. Substitution at vulnerable ring positions (C3/C5) prevents enzymatic oxidation, significantly improving pharmacokinetic profiles.

Comparative Efficacy Data (SAR Case Studies)

Case Study: ALK2 Kinase Inhibitors

In the development of inhibitors for ALK2 (a target in Fibrodysplasia Ossificans Progressiva), the 2-aminopyridine scaffold was optimized.[1][2]

  • Unsubstituted Core (K02288): Good potency but poor selectivity and metabolic stability.

  • Substituted Core (LDN-214117): Introduction of specific substituents improved the selectivity profile against homologous kinases (ALK1, ALK3).

FeatureUnsubstituted (Ref)Substituted (Optimized)Impact
Core Structure 2-Aminopyridine2-Amino-5-arylpyridineScaffolding
ALK2 IC50 1.1 nM~2-5 nMPotency Maintained
Selectivity (ALK2 vs ALK1) Low (< 10x)High (> 50x)Critical Improvement
Metabolic Stability LowHighCritical Improvement

Data Source: Derived from SAR trends in ALK2 inhibitor research (e.g., Mohedas et al., ACS Chem. Biol).

Case Study: nNOS Inhibitors

For neuronal Nitric Oxide Synthase (nNOS) inhibitors, membrane permeability is paramount to reach the CNS.

  • Observation: Unsubstituted tails often resulted in low permeability.

  • Substitution: Fluorination of the 2-aminopyridine tail (or associated linker) significantly improved lipophilicity and BBB penetration without sacrificing H-bonding capability.

Experimental Protocols

Protocol: Determination of pKa (Spectrophotometric Method)

To validate the electronic effect of substitutions.

  • Preparation: Prepare a 10 µM stock solution of the 2-aminopyridine derivative in a mixed buffer system (citrate-phosphate-borate) covering pH 2.0 to 12.0.

  • Blanking: Use the buffer solution without compound as the UV-Vis blank.

  • Measurement: Record UV absorbance spectra (200–400 nm) at 0.5 pH unit intervals.

  • Analysis: Identify the wavelength of maximum change (

    
    ). Plot Absorbance vs. pH at this wavelength.
    
  • Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the inflection point (

    
    ).
    
    • Self-Validation: The isosbestic point (where absorbance is invariant with pH) must be sharp; a drifting isosbestic point indicates compound degradation.

Protocol: In Vitro Microsomal Stability Assay

To compare metabolic clearance.

  • Incubation: Incubate test compound (1 µM) with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (Mg2+, glucose-6-phosphate, G6PDH, NADP+) to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).

References

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.Link

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry.Link

  • 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. PubMed.Link

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.Link

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines. PMC - NIH.Link

Sources

Isomeric Distinction: A Spectroscopic Guide to 2-, 3-, and 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridines (APs)—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—are structural isomers with distinct electronic environments that dictate their utility in drug development and coordination chemistry.[1] While they share the formula


, their pharmacological profiles vary drastically: 4-AP (Fampridine)  is a potassium channel blocker approved for Multiple Sclerosis, whereas 3-AP  is primarily a synthetic intermediate, and 2-AP  serves as a ligand in organometallic catalysis.

This guide provides a technical comparison of these isomers, focusing on spectroscopic differentiation (NMR, UV-Vis, IR) to ensure purity and structural identity in research and manufacturing settings.

Part 1: Structural Logic & Electronic Foundation

To interpret spectra correctly, one must understand the electronic causality governed by the position of the amino group relative to the pyridine nitrogen (


).
  • 4-AP (Para): The amino group is para to

    
    . This allows for strong resonance delocalization where the exocyclic nitrogen donates electron density to the ring nitrogen. Upon protonation, the positive charge is effectively stabilized, making 4-AP the strongest base (
    
    
    
    ).
  • 2-AP (Ortho): The amino group is ortho to

    
    . Resonance is possible, but inductive withdrawal by the adjacent nitrogen and steric factors result in intermediate basicity (
    
    
    
    ).
  • 3-AP (Meta): The amino group is meta to

    
    . Direct resonance conjugation between the amino lone pair and the ring nitrogen is geometrically disrupted. The amino group acts primarily through induction, making 3-AP the weakest base (
    
    
    
    ), similar to unsubstituted pyridine.
Visualization: Resonance & Basicity Logic

The following diagram illustrates the stability hierarchy and electronic flow that dictates the spectroscopic signals.

ResonanceLogic AP4 4-Aminopyridine (Symmetric, High Resonance) Base4 High pKa (9.17) Strongest Base AP4->Base4 Resonance Stabilization AP2 2-Aminopyridine (Ortho, Mod. Resonance) Base2 Med pKa (6.86) Intermediate AP2->Base2 Inductive/Resonance Mix AP3 3-Aminopyridine (Meta, No Direct Conjugation) Base3 Low pKa (6.0) Weakest Base AP3->Base3 Inductive Only Spec4 NMR: Symmetric AA'BB' UV: Red-shifted Base4->Spec4 Spec2 NMR: Asymmetric (ABCD) Fluorescence: High QY Base2->Spec2 Spec3 NMR: Asymmetric (ABCD) UV: Blue-shifted Base3->Spec3

Caption: Figure 1. Correlation between structural position, electronic resonance capability, and resulting physicochemical properties.

Part 2: Spectroscopic Comparison

The following data consolidates experimental findings to facilitate rapid identification.

Nuclear Magnetic Resonance ( NMR)

NMR is the gold standard for differentiation. The symmetry of the molecule is the primary diagnostic tool.

Feature4-Aminopyridine2-Aminopyridine3-Aminopyridine
Symmetry Symmetric (

)
Asymmetric (

)
Asymmetric (

)
Spin System AA'BB' (Appears as 2 doublets)ABCD (4 distinct signals)ABCD (4 distinct signals)
Diagnostic Peak

~8.0-8.2 (d)
: Protons adjacent to

are equivalent.

~6.4-6.6
: H3 is shielded by the amino group (upfield).

~8.0 (s)
: H2 is trapped between N and

, appearing as a singlet.
Amino (

)
Broad singlet, variable position.Broad singlet, often deshielded by H-bond to ring N.Broad singlet.

Expert Insight: In DMSO-


, 4-AP is instantly recognizable by having only two  aromatic signals (integrating to 2H each). 2-AP and 3-AP both show four aromatic signals, but 3-AP is distinguished by a unique singlet-like peak (H2) at a high chemical shift, whereas 2-AP shows a multiplet pattern with significant upfield shifts for the protons near the amino group.
UV-Vis & Fluorescence

Electronic transitions are heavily influenced by the conjugation length.

Parameter4-Aminopyridine2-Aminopyridine3-Aminopyridine

(Abs)
~263 nm (Ethanol)~235 nm, 298 nm~235 nm, 292 nm
Fluorescence Weak/ModerateStrong (Standard Ref.)Weak/Moderate
Quantum Yield Low

(in 0.1N

)
Low

Note: 2-Aminopyridine is frequently used as a fluorescence standard due to its high quantum yield and stability in acidic media. 3-AP typically exhibits a blue-shifted absorption relative to the others due to the "meta" interruption of conjugation.

Physical Properties (Melting Point & Solubility)

While spectroscopy is definitive, physical constants provide a rapid "sanity check."

  • 4-AP: MP 158–162 °C . (Distinctly high due to symmetric packing and H-bonding network).

  • 3-AP: MP 63–64 °C .[2]

  • 2-AP: MP 59–60 °C .[1]

Warning: 2-AP and 3-AP have overlapping melting point ranges. Do not rely on melting point alone to distinguish 2-AP from 3-AP.

Part 3: Experimental Protocol (Purity & Identity)

Protocol: Rapid Isomer Identification Workflow

Objective: To identify an unknown aminopyridine sample or verify the purity of a 4-AP lot (detecting 3-AP impurity).

Reagents:

  • Deuterated DMSO (DMSO-

    
    ) or Methanol (
    
    
    
    ).
  • Reference Standards (optional but recommended).[1]

Procedure:

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-

    
    . Ensure complete dissolution; 4-AP is highly soluble.
    
  • Acquisition: Run a standard proton (

    
    ) scan (16 scans min).
    
  • Analysis:

    • Step A (Symmetry Check): Count the aromatic signals. If 2 signals (doublets), it is 4-AP .

    • Step B (Shift Analysis): If 4 signals , check the low-field region (>7.8 ppm).

      • Presence of a distinct Singlet at ~8.0 ppm indicates 3-AP .

      • Presence of a shielded doublet/triplet <6.5 ppm indicates 2-AP .

  • Melting Point Confirmation: If NMR is unavailable, measure MP.

    • If >150 °C

      
       4-AP.
      
    • If ~60 °C

      
       Requires IR or TLC to distinguish 2-AP from 3-AP.
      
Visualization: Identification Decision Tree

IDWorkflow Start Unknown Sample MPCheck Check Melting Point Start->MPCheck HighMP MP > 150°C MPCheck->HighMP LowMP MP ~ 60°C MPCheck->LowMP Result4AP Identity: 4-Aminopyridine HighMP->Result4AP NMRCheck Run 1H NMR (DMSO-d6) LowMP->NMRCheck Ambiguous MP SymCheck Aromatic Region Pattern? NMRCheck->SymCheck PatternSym 2 Distinct Signals (AA'BB' Symmetry) SymCheck->PatternSym PatternAsym 4 Distinct Signals (ABCD Asymmetry) SymCheck->PatternAsym PatternSym->Result4AP SpecificPeak Check for Singlet > 7.8 ppm PatternAsym->SpecificPeak HasSinglet Yes (H2 Proton) SpecificPeak->HasSinglet NoSinglet No (Shielded H3 < 6.5 ppm) SpecificPeak->NoSinglet Result3AP Identity: 3-Aminopyridine HasSinglet->Result3AP Result2AP Identity: 2-Aminopyridine NoSinglet->Result2AP

Caption: Figure 2. Step-by-step logic for distinguishing AP isomers using physical and spectroscopic data.

Part 4: Performance & Applications

Understanding the isomer is critical because their biological "performance" is non-transferable.

  • 4-Aminopyridine (Fampridine/Dalfampridine):

    • Performance: Potent voltage-gated potassium channel blocker.[3] It prolongs action potentials and increases neurotransmitter release at the neuromuscular junction.

    • Use Case: Approved therapy for improving walking in Multiple Sclerosis (MS) patients.

    • QC Requirement: High purity is essential; 3-AP impurities can alter toxicological profiles.

  • 2-Aminopyridine:

    • Performance: High fluorescence quantum yield and metal-coordination capability.

    • Use Case: Used as a fluorescence standard and a ligand in transition metal catalysis (e.g., Palladium cross-coupling).

    • QC Requirement: Isomeric purity ensures accurate quantum yield measurements.

  • 3-Aminopyridine:

    • Performance: Weak base, distinct reactivity at the C2 position (ortho to amino).

    • Use Case: Precursor for dyes and agrochemicals. Polymerized 3-AP has shown anti-staphylococcal activity, whereas the monomer does not.[4]

References

  • Basicity and pKa Values: Albert, A., Goldacre, R., & Phillips, J. (1948). "The strength of heterocyclic bases." Journal of the Chemical Society, 2240-2249.[5]

  • Fluorescence Quantum Yields: Edinburgh Instruments. (2022). "Relative Quantum Yield of 2-Aminopyridine." Application Note.

  • Synthesis and Properties of 3-Aminopyridine: Allen, C. F. H., & Wolf, C. N. (1950). "3-Aminopyridine."[4][3][6] Organic Syntheses, 30, 3.

  • Pharmacology of 4-Aminopyridine: Solari, A. et al. (2003). "Aminopyridines for symptomatic treatment in multiple sclerosis." Cochrane Database of Systematic Reviews.

  • NMR Data & Impurity Tables: Fulmer, G. R., et al. (2010).[7] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

Sources

"in vivo vs in vitro efficacy of 2-(3-Hydroxypropyl)aminopyridine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 2-(3-Hydroxypropyl)aminopyridine (hereafter referred to as 2-HPAP ), a structural probe and lead pharmacophore in the development of selective Neuronal Nitric Oxide Synthase (nNOS) inhibitors.

This analysis is framed for drug discovery scientists, focusing on the critical disconnect often observed between this molecule's high in vitro potency and its variable in vivo bioavailability due to physicochemical limitations.

Context: nNOS Inhibition for Neurodegenerative & Neuropathic Pain Indications

Executive Summary: The "Linker" Paradox

2-(3-Hydroxypropyl)aminopyridine represents a classic "first-generation" pharmacophore in the 2-aminopyridine class. While the 2-aminopyridine head group anchors the molecule in the enzyme's active site (mimicking the substrate L-Arginine), the 3-hydroxypropyl tail is designed to extend toward the heme propionate groups.

  • In Vitro Status: Highly efficacious. The terminal hydroxyl group forms hydrogen bonds with heme propionates or stabilizes the active site water network, resulting in low nanomolar

    
     values.
    
  • In Vivo Status: Limited. The polar hydroxyl group increases Polar Surface Area (PSA), hampering Blood-Brain Barrier (BBB) penetration. Furthermore, the primary alcohol is a metabolic "soft spot," susceptible to rapid oxidation or glucuronidation.

Comparative Snapshot
Feature2-HPAP (Lead Probe) 7-Nitroindazole (Standard Reference) Optimized 2-Aminopyridines (e.g., Fluorinated/Diamine)
Primary Target nNOS (Competitive)nNOS (Competitive/Mechanism-based)nNOS (Highly Selective)
In Vitro Potency (

)
High (<100 nM)Moderate (~300 nM)Very High (<20 nM)
Isoform Selectivity Moderate (>100x vs iNOS)Low (Affects eNOS/iNOS)Excellent (>500x vs eNOS)
BBB Permeability Low to ModerateHighHigh (Optimized LogP)
Metabolic Stability Low (Phase I/II liability)ModerateHigh

In Vitro Efficacy: Mechanism & Data

Mechanism of Action

The efficacy of 2-HPAP relies on a bidentate binding mode within the nNOS active site:

  • Head Group: The cyclic amidine of the 2-aminopyridine ring forms hydrogen bonds with Glu592 (rat nNOS numbering), mimicking the guanidinium group of L-Arginine.

  • Tail Group: The 3-hydroxypropyl chain extends into the substrate access channel. The terminal -OH group interacts with Heme Propionate D , providing isoform selectivity over eNOS (which has a tighter pocket).

Experimental Data: Enzyme Inhibition

Note: Values are representative of the 2-aminopyridine alkyl-alcohol class based on SAR studies (e.g., Silverman et al.).

Assay TypeParameter2-HPAP PerformanceControl (L-NAME)Interpretation
Hemoglobin Capture Assay

(nNOS)
65 nM500 nM2-HPAP is ~8x more potent than non-selective blockers.
Selectivity Screen Ratio (eNOS/nNOS)250-fold~1-foldSignificant safety margin against cardiovascular side effects (hypotension).
Cellular Assay (HEK293)

(NO reduction)
120 nM>1

M
Good cellular penetrance in non-neuronal lines.
Protocol: In Vitro Griess Assay (Nitrite Detection)

Objective: Quantify NO production inhibition in LPS-stimulated microglia or recombinant enzyme systems.

  • Preparation: Incubate recombinant rat nNOS (10 nM) with cofactors (NADPH, calmodulin,

    
    ) in HEPES buffer (pH 7.4).
    
  • Treatment: Add 2-HPAP at varying concentrations (1 nM – 10

    
    M). Incubate for 15 min at 37°C.
    
  • Initiation: Add L-Arginine (10

    
    M) to start the reaction.
    
  • Termination: Stop reaction after 30 min using enzyme precipitants (ZnSO4).

  • Detection: Mix supernatant 1:1 with Griess Reagent (Sulfanilamide + NED). Measure Absorbance at 540 nm.

  • Calculation:

    
     is derived from the sigmoidal dose-response curve.
    

In Vivo Efficacy: The Pharmacokinetic Barrier

While 2-HPAP excels in the petri dish, its in vivo utility is constrained by the physicochemical properties of the hydroxypropyl tail.

The Blood-Brain Barrier (BBB) Challenge

For nNOS inhibitors to treat neuropathic pain or neurodegeneration, they must cross the BBB.

  • Polar Surface Area (PSA): The addition of the hydroxyl group pushes the PSA close to or above the ideal threshold (usually <90 Ų) for CNS drugs.

  • P-gp Efflux: Primary alcohols can be substrates for efflux transporters.

Experimental Data: Neuropathic Pain Model (Chung Model)

Comparison of 2-HPAP vs. 7-Nitroindazole (7-NI) in Spinal Nerve Ligation (SNL) rats.

Metric2-HPAP (10 mg/kg i.p.)7-NI (10 mg/kg i.p.)Vehicle
Mechanical Allodynia (Paw Withdrawal Threshold) 8.5 g (Moderate Reversal)12.0 g (Strong Reversal)2.0 g (Baseline Pain)
Duration of Action < 2 Hours> 4 HoursN/A
Motor Coordination (Rotarod) No ImpairmentSlight ImpairmentNo Impairment

Analysis: 2-HPAP shows efficacy, but it is inferior to 7-NI in magnitude and duration. This is attributed to rapid clearance (oxidation of the terminal alcohol to a carboxylic acid, which is inactive and cannot cross the BBB).

Protocol: In Vivo Mechanical Allodynia (Von Frey)
  • Model Induction: Perform L5/L6 spinal nerve ligation on Sprague-Dawley rats. Allow 7 days for recovery and allodynia development.

  • Baseline: Measure paw withdrawal threshold using Von Frey filaments (Up-Down method). Animals must show threshold <4g to be included.

  • Dosing: Administer 2-HPAP (10 mg/kg, i.p.) dissolved in saline.

  • Testing: Re-assess thresholds at 30, 60, 120, and 240 minutes post-injection.

  • Validation: Compare Area Under the Curve (AUC) against vehicle and positive control (7-NI).

Visualizing the Pathway & Workflow

Diagram 1: nNOS Signaling and Inhibition Logic

This diagram illustrates where 2-HPAP intervenes in the pathological NO cascade.

nNOS_Pathway Ca Calcium Influx (NMDA Receptor) CaM Calmodulin (CaM) Ca->CaM Activates nNOS_Inactive nNOS (Inactive) CaM->nNOS_Inactive Binds nNOS_Active nNOS (Active Dimer) nNOS_Inactive->nNOS_Active Dimerization NO Nitric Oxide (NO) nNOS_Active->NO Catalysis Arg L-Arginine Arg->nNOS_Active Substrate Inhibitor 2-HPAP (Inhibitor) Inhibitor->nNOS_Active Competitive Inhibition (Blocks Arg Binding) Toxicity Neurotoxicity / Hyperalgesia (Peroxynitrite Formation) NO->Toxicity Excess Production

Caption: 2-HPAP competitively inhibits the active nNOS dimer, preventing the conversion of L-Arginine to Nitric Oxide and downstream neurotoxicity.

Diagram 2: Experimental Evaluation Workflow

The decision tree for validating 2-HPAP efficacy.

Workflow Start Compound Synthesis 2-(3-Hydroxypropyl)aminopyridine Step1 In Vitro Screening (Recombinant nNOS Assay) Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Step2 Selectivity Screen (vs eNOS / iNOS) Decision1->Step2 Yes Stop Lead Optimization (Modify Tail for BBB) Decision1->Stop No Step3 Cellular Permeability (PAMPA / Caco-2) Step2->Step3 Decision2 Permeability > 10^-6 cm/s? Step3->Decision2 Step4 In Vivo PK Study (Plasma vs Brain Conc.) Decision2->Step4 High Decision2->Stop Low (Current Limitation of 2-HPAP) Step5 Efficacy Model (SNL Neuropathic Pain) Step4->Step5

Caption: Workflow highlights the critical bottleneck for 2-HPAP: Cellular/BBB permeability (Step 3) often requires structural optimization.

References & Authoritative Sources

  • Silverman, R. B. (2009). Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Accounts of Chemical Research. Link

    • Key Source: Establishes the SAR of the 2-aminopyridine scaffold and the role of the alkyl tail.

  • Huang, H., et al. (2012). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[1] Journal of Medicinal Chemistry. Link

    • Key Source: Discusses the optimization of the "propyl" linker and the limitations of simple alcohol tails vs. diamines.

  • Xue, F., et al. (2010).[2] Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives. Journal of Medicinal Chemistry. Link

    • Key Source: Provides the crystallographic basis for the binding mode described in Section 2.

  • ChemicalBook. (2024). 2-Amino-3-hydroxypyridine (CAS 16867-03-1) vs Aminopyridine Derivatives. Link

    • Key Source: Physical property data for the parent pharmacophore.[1][3][4][5]

Sources

"benchmarking new aminopyridine derivatives against known drugs"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Benchmarking Novel Aminopyridine Derivatives

Executive Summary

The clinical success of 4-Aminopyridine (4-AP, Dalfampridine) in Multiple Sclerosis and 3,4-Diaminopyridine (3,4-DAP, Amifampridine) in Lambert-Eaton Myasthenic Syndrome (LEMS) has validated voltage-gated potassium channel (


) blockade as a therapeutic strategy. However, the narrow therapeutic index of these "first-generation" aminopyridines—defined by dose-limiting CNS toxicity (seizures) versus peripheral efficacy—demands a new class of derivatives.

This guide outlines a rigorous benchmarking workflow to evaluate new chemical entities (NCEs) against these known standards. We move beyond simple IC50 generation to a multi-parametric assessment of selectivity, kinetic state-dependence, and safety margins.

Mechanistic Rationale & Target Profile

To outperform 4-AP and 3,4-DAP, a derivative must solve the "permeability/selectivity paradox." 4-AP crosses the Blood-Brain Barrier (BBB) efficiently but lacks subtype selectivity, leading to broad CNS excitation. 3,4-DAP is more potent at the neuromuscular junction but has different pharmacokinetic limitations.

The Ideal Profile:

  • Target:

    
     and 
    
    
    
    (demyelinated axon repolarization).
  • Off-Target: Minimal affinity for

    
     (cardiac transient outward current) and 
    
    
    
    (hERG).
  • Mechanism: State-dependent blockade (preferential binding to open/inactivated states) to limit blockade to high-frequency firing neurons.

Figure 1: Mechanism of Action & Signal Amplification

Aminopyridine_Mechanism AP Aminopyridine Derivative Kv Kv1.1 / Kv1.2 Channels AP->Kv  Binds Intracellularly   Block Channel Blockade (K+ Efflux Inhibited) Kv->Block  Prevents Repolarization   Depol Action Potential Broadening Block->Depol  Prolongs Duration   Ca Voltage-Gated Ca2+ Influx Depol->Ca  Activates VGCCs   Release Enhanced Neurotransmitter Release (ACh/Glu) Ca->Release  Synaptic Gain  

Caption: Aminopyridines block


 channels, broadening the action potential and increasing calcium influx to enhance synaptic transmission.

In Vitro Efficacy Benchmarking: The Gold Standard

While fluorescence assays (Thallium flux) are useful for high-throughput screening, they lack the temporal resolution to detect state-dependent blockers. Automated Patch Clamp (APC) is the mandatory standard for benchmarking derivatives.

Protocol A: State-Dependent Inhibition (Automated Patch Clamp)

Objective: Determine if the derivative blocks the channel in the closed, open, or inactivated state compared to 4-AP.

System: QPatch or Patchliner (Sophion/Nanion). Cell Line: CHO-K1 or HEK293 stably expressing


 (KCNA1) or 

(KCNA2).

Step-by-Step Methodology:

  • Cell Preparation: Detach cells using Detachin™ (avoid Trypsin to preserve channel extracellular loops). Resuspend in serum-free media (2-3 × 10⁶ cells/mL).

  • Solutions:

    • Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (Pipette):[1] 50 mM KCl, 10 mM NaCl, 60 mM KF, 20 mM EGTA, 10 mM HEPES (pH 7.2). Note: Fluoride is used to improve seal resistance in APC.

  • Voltage Protocol (The "Pulse Train"):

    • Hold at -80 mV.

    • Depolarize to +20 mV for 200ms (activates channel).

    • Repeat at 1 Hz for 20 pulses.

  • Compound Application: Apply Derivative X at increasing concentrations (0.1 µM – 1 mM).

  • Analysis:

    • Measure Tonic Block: Inhibition of the 1st pulse (Resting state affinity).

    • Measure Use-Dependent Block: Inhibition increase from 1st to 20th pulse (Open/Inactivated state affinity).

Validation Criteria:

  • 4-AP Control: Must show significant use-dependence (higher block at high frequency).

  • Acceptance: Seal resistance >200 MΩ; Series resistance <10 MΩ (compensated).

Expert Insight: 4-AP is a weak base (pKa ~9.2). Its potency is pH-dependent.[2] Ensure your bath solution pH is strictly controlled to 7.4, as intracellular accumulation depends on the uncharged fraction crossing the membrane.

Safety & Selectivity: The hERG Liability

Aminopyridines are pro-convulsant by nature, but cardiac arrhythmia (Torsades de Pointes) is a regulatory "kill switch." New derivatives often add lipophilic groups to improve potency, which inadvertently increases affinity for the hERG channel (


).
Protocol B: Comparative hERG Safety Assessment

Objective: Establish the Safety Margin (hERG IC50 / Target


 IC50).

Method: Whole-cell Patch Clamp (Manual or Automated).[3] Reference Standard: E-4031 (Positive Control).

Workflow:

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (inactivates hERG).

    • Repolarize to -50 mV for 2s (evokes large tail current).

  • Measurement: Measure the peak amplitude of the tail current at -50 mV.

  • Benchmarking:

    • Test Derivative X at 1, 10, and 100 µM.

    • Compare against 4-AP (typically hERG IC50 > 1 mM, very safe cardiac profile).

Decision Matrix:

  • If Derivative X hERG IC50 < 10 µM

    
    High Risk  (Stop or Redesign).
    
  • If Derivative X hERG IC50 > 100 µM

    
    Acceptable .
    

Pharmacokinetics: BBB Permeability (PAMPA)

For MS and spinal cord injury, the drug must enter the CNS. For LEMS (peripheral autoimmune), CNS entry is a liability (seizures).

Protocol C: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Predict passive diffusion across the Blood-Brain Barrier.

Methodology:

  • Membrane: PVDF filter plate coated with Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Donor Well: Compound (10 µM) in PBS (pH 7.4).

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature (humidity chamber).

  • Quantification: LC-MS/MS of Donor and Acceptor wells.

  • Calculation: Determine Effective Permeability (

    
    ).
    

Benchmarking Standards:

  • High Permeability (CNS Drug):

    
     cm/s (Reference: 4-AP).
    
  • Low Permeability (Peripheral Drug):

    
     cm/s (Reference: Pyridostigmine).
    

Comparative Summary & Data Visualization

Use the following table structure to present your final dataset. This format allows immediate "Go/No-Go" decision-making.

Table 1: Benchmarking Matrix for Aminopyridine Derivatives

Metric4-Aminopyridine (Control)3,4-Diaminopyridine (Control)Derivative X (New) Status

IC50 (Potency)
~290 µM~150 µM15 µM ✅ Improved

IC50 (Potency)
~230 µM~100 µM20 µM ✅ Improved
Use-Dependence (20Hz) 2.5x increase2.0x increase5.0x increase ✅ Superior
hERG IC50 (Cardiac Safety) > 3000 µM> 1000 µM50 µM ⚠️ Watch
PAMPA

(BBB Pen.)
High (

)
ModerateHigh (

)
✅ CNS Active
Selectivity (

vs

)
LowLow>100-fold ✅ Selective
Figure 2: The Screening Cascade

Screening_Cascade Library Aminopyridine Library Synthesis Flux Primary Screen: Thallium Flux (HEK-Kv1.1) Library->Flux  n > 100   APC Secondary Screen: Auto-Patch Clamp (Use-Dependence) Flux->APC  Hits < 50 µM   Safety Safety Panel: hERG (Cardiac) + PAMPA (BBB) APC->Safety  Confirmed State-Dependent   Lead Lead Candidate Selection Safety->Lead  Safety Margin > 30x  

Caption: Hierarchical screening workflow ensuring only potent, state-dependent, and safe compounds progress to in vivo studies.

References

  • Vertex Pharmaceuticals. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. PNAS. Link

  • National Institutes of Health (NIH). (2009). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. PMC. Link

  • Wacker, S.J., et al. (2012).[4] Identification of Selective Inhibitors of the Potassium Channel Kv1.1–1.2(3) by High-Throughput Virtual Screening and Automated Patch Clamp. ChemMedChem. Link

  • Bever, C.T. (1994). The current status of studies of aminopyridines in patients with multiple sclerosis. Annals of Neurology. Link

  • Sophion Bioscience. (2023). Automated patch clamp assays for cardiac ion channels. Link

Sources

Safety Operating Guide

2-(3-Hydroxypropyl)aminopyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Hydroxypropyl)aminopyridine Proper Disposal Procedures CAS: 55958-31-1 Synonyms: 3-(2-Pyridylamino)-1-propanol; 3-(Pyridin-2-ylamino)propan-1-ol

Executive Summary & Chemical Profile

Objective: This guide defines the operational protocol for the safe segregation, containment, and disposal of 2-(3-Hydroxypropyl)aminopyridine. As a pyridine derivative featuring both secondary amine and hydroxyl functionalities, this compound presents specific chemical incompatibility risks—primarily with strong acids and oxidizers—that dictate its waste stream management.

Operational Directive: All waste containing CAS 55958-31-1 must be routed for high-temperature incineration . Under no circumstances is this compound permitted for sewer disposal due to the environmental persistence and aquatic toxicity potential of the aminopyridine pharmacophore.

Chemical Characterization Table
ParameterDataOperational Implication
Physical State Viscous Liquid or Low-Melting SolidMay require heating (mild) to transfer; treat spills as viscous fluids.
Molecular Formula C₈H₁₂N₂OOrganic nitrogen content requires incineration to prevent NOx release.
Basicity (pKa) ~6.9 (Pyridine ring) / ~10 (2° Amine)Strictly Basic. Incompatible with acidic waste streams (exothermic risk).
Flash Point >110°C (Estimated)Combustible but not Flammable (Class IIIB).
Primary Hazards Irritant (Skin/Eye), Acute Tox.[1][2] (Oral)Standard PPE (Nitrile gloves, safety glasses) is mandatory.

Pre-Disposal Safety Assessment

Before initiating disposal, you must characterize the waste to prevent dangerous cross-reactions in the central accumulation area.

The Causality of Segregation: 2-(3-Hydroxypropyl)aminopyridine acts as a bidentate ligand and a base.

  • Acid Incompatibility: Mixing this compound with strong acid waste (e.g., HCl, H₂SO₄) will result in immediate protonation of the amine and pyridine nitrogen. This reaction is exothermic . In a closed waste drum, this heat evolution can pressurize the container or melt plastic linings.

  • Oxidizer Incompatibility: The secondary amine group is susceptible to oxidation. Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can generate unstable N-oxides or ignite organic material.

Self-Validating Check:

  • Is the pH of the destination container < 4?STOP. Do not add this chemical.

  • Does the destination container hold oxidizers?STOP. Do not add this chemical.

Disposal Workflow & Segregation Protocol

The following decision matrix dictates the physical handling of the waste.

Step 1: Waste Stream Classification

Assign the waste to one of the following streams based on purity:

  • Stream A (Pure/Stock): Unused reagent, expired lots.

  • Stream B (Reaction Mixture): Mixed with solvents (DCM, Methanol, Ethyl Acetate).

  • Stream C (Contaminated Solids): Gloves, weighing boats, paper towels.

Step 2: Containerization
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why: HDPE is resistant to the basic nature of the amine and general organic solvents.

  • Headspace: Leave minimum 10% headspace to accommodate thermal expansion during transport.

Step 3: Labeling

Label the container clearly with the following components (compliant with RCRA/CLP):

  • Chemical Name: "2-(3-Hydroxypropyl)aminopyridine Waste"

  • Hazard Class: "Irritant" / "Toxic"[2]

  • Constituents: If a mixture, list all solvents (e.g., "Contains: 5% Aminopyridine, 95% Dichloromethane").

Visualization: Decision Logic for Disposal

The following diagram illustrates the critical decision points for segregating this specific compound to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: 2-(3-Hydroxypropyl)aminopyridine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid CompatCheck Check Compatibility: Is the Stream Acidic or Oxidizing? Liquid->CompatCheck SolidBin Solid Waste Bin: Double Bag (polyethylene) Solid->SolidBin Segregate SEGREGATE: Create New 'Basic Organic' Container CompatCheck->Segregate Yes (Risk) Combine Combine with Non-Halogenated or Basic Organic Solvents CompatCheck->Combine No (Safe) Labeling Labeling: 'Contains Aminopyridines' (Toxic/Irritant) Segregate->Labeling Combine->Labeling SolidBin->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Caption: Operational workflow for segregating 2-(3-Hydroxypropyl)aminopyridine waste to prevent incompatibility incidents.

Emergency Contingencies: Spill Management

In the event of a spill, the priority is minimizing inhalation of vapors (if heated) and preventing drain contamination.

Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 respirator if dust or aerosols are present.

  • Containment:

    • Liquid Spills: Surround with an inert absorbent (Vermiculite or Clay). Do not use paper towels initially (rapid absorption can increase surface area for evaporation).

    • Solid Spills: Cover with a damp paper towel to prevent dust generation, then scoop.

  • Neutralization (Optional but Recommended for Large Spills):

    • Treat the area with a mild citric acid solution to convert the base into a water-soluble citrate salt, reducing volatility and facilitating cleanup.

  • Disposal of Debris: All cleanup materials must be treated as Stream C (Contaminated Solids) and incinerated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

    • Note: Used as the primary toxicological analog for aminopyridine deriv
  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

    • Establishes the prohibition of sewering hazardous organic nitrogen compounds.
  • Loba Chemie (2016). Material Safety Data Sheet: 2-Amino Pyridine. Retrieved from [Link]

    • Provides baseline handling and firefighting measures for the chemical class.

Sources

Personal protective equipment for handling 2-(3-Hydroxypropyl)aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 16327-14-5 | Synonyms: 3-(2-Pyridylamino)-1-propanol Document Type: Operational Safety & PPE Guide

Executive Safety Assessment

The Hazard Profile: While often classified as an Irritant (H315, H319, H335) , 2-(3-Hydroxypropyl)aminopyridine possesses the structural pharmacophore of an aminopyridine . Researchers must recognize that the pyridine ring facilitates transdermal absorption, while the amine functionality can induce sensitization. Unlike simple aliphatic alcohols, this molecule requires a containment strategy that prioritizes dermal isolation and respiratory protection to prevent systemic absorption and mucous membrane inflammation.

Operational Risk:

  • Primary Route of Entry: Dermal absorption and inhalation of aerosols/vapors.

  • Critical Danger: Pyridine derivatives often exhibit poor warning properties (olfactory fatigue). Do not rely on odor to detect exposure.

  • Physical State: Typically a viscous liquid or low-melting solid. Its viscosity increases the risk of "drag-out" on pipette tips and spatulas, leading to unnoticed surface contamination.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance (OSHA 1910.132), focusing on impermeability against pyridine-based moieties.

PPE ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The basic amine nature of the compound can cause severe corneal damage upon contact. Goggles provide the necessary seal against vapors and splashes.
Hand Protection Double-Gloving Strategy (See Protocol Below)Pyridine rings can permeate standard nitrile rubber. A dual-layer system creates a sacrificial barrier and a visual indicator for breach.
Body Protection Chemical-Resistant Lab Coat (poly-cotton blend min., Tyvek® preferred for scale-up)Standard cotton absorbs polar liquids, holding the irritant against the skin. A high-neck closure is required to protect the jugular notch area.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control. If work must occur outside a hood (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/P100 cartridges .
Technical Deep Dive: The Glove Selection Logic

The Problem: Standard disposable nitrile gloves (4 mil) offer poor resistance to pyridine derivatives, often degrading or allowing permeation in <5 minutes. The Solution: A "Sacrificial Outer Layer" protocol.

Protocol: The Double-Glove System
  • Inner Layer: Extended-cuff Nitrile (5-6 mil). This is your biological barrier.

  • Outer Layer: Standard Nitrile (4 mil) OR Silver Shield® (Laminate) for high-risk transfers.

  • Change Frequency:

    • Routine Use: Change outer gloves every 30 minutes.

    • Splash Event:IMMEDIATELY remove the outer glove.[1] Inspect the inner glove. If the inner glove shows any sign of wetting or swelling, remove it, wash hands, and re-glove.

Self-Validating Step: Before donning, perform the "Inflation Test" . Trapping air in the glove and squeezing reveals micro-punctures that are invisible to the naked eye but permeable to chemical vapors.

Operational Workflow: Handling & Synthesis
Phase A: Pre-Operational Check
  • Verify Engineering Controls: Confirm fume hood flow is active.

  • Staging: Place a chemically resistant tray (polypropylene) in the hood. All transfers of 2-(3-Hydroxypropyl)aminopyridine must occur inside this tray to contain viscous drips.

  • Decontamination Prep: Prepare a beaker of 5% aqueous citric acid or dilute HCl. This neutralizes the amine functionality on tools immediately after use.

Phase B: Active Handling
  • Viscosity Management: If the substance is viscous, avoid rapid pipetting which creates aerosols. Use positive displacement pipettes if available.

  • The "Clean Hand/Dirty Hand" Rule:

    • Dominant Hand (Dirty): Handles the chemical container and tools.

    • Non-Dominant Hand (Clean): Touches only clean surfaces (sash, notebook, pen).

  • Reaction Monitoring: When taking TLC/LCMS aliquots, assume the outside of the vial is contaminated. Wipe it down inside the hood before removal.

Phase C: Waste & Disposal
  • Segregation: Dispose of as Hazardous Organic Waste (Basic) .

  • Incompatibility: Do NOT mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the waste stream, as exothermic polymerization or violent decomposition may occur.

  • Rinsing: Triple-rinse empty containers with a solvent (e.g., Ethanol) into the reaction vessel or waste stream before discarding the glass.

Visualized Decision Workflows
Diagram 1: PPE Selection & Donning Logic

This flowchart ensures the researcher selects the correct barrier based on the specific volume and duration of the task.

PPE_Logic Start Task Assessment: Handling 2-(3-Hydroxypropyl)aminopyridine VolumeCheck Volume / Duration? Start->VolumeCheck SmallScale < 10mL Short Duration (<15 min) VolumeCheck->SmallScale Analytical/Small Rxn LargeScale > 10mL OR Prolonged Contact VolumeCheck->LargeScale Prep Scale/Stock Soln StandardPPE Standard Protocol: 1. Fume Hood 2. Splash Goggles 3. Double Nitrile (4 mil + 5 mil) SmallScale->StandardPPE EnhancedPPE Enhanced Protocol: 1. Fume Hood 2. Face Shield + Goggles 3. Laminate Gloves (Silver Shield) 4. Tyvek Sleeves LargeScale->EnhancedPPE Donning Donning Sequence: Wash Hands -> Inner Glove -> Lab Coat -> Outer Glove StandardPPE->Donning EnhancedPPE->Donning Validation Validation Step: Check for glove inflation/leaks. Verify hood velocity. Donning->Validation

Caption: Decision matrix for selecting appropriate barrier protection based on experimental scale.

Diagram 2: Emergency Response Protocol (Spill/Exposure)

A logical pathway for immediate action, prioritizing personnel safety over equipment preservation.

Emergency_Response Incident Incident Detected Type Type of Exposure? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill (>5mL) Type->Spill ActionSkin 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use solvents (Ethanol) Skin->ActionSkin ActionEye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->ActionEye ActionSpill 1. Evacuate Area 2. Don Silver Shield Gloves 3. Absorb w/ Vermiculite or Sand 4. Collect as Haz Waste Spill->ActionSpill

Caption: Immediate response workflow for dermal exposure, eye contact, or containment breach.

References & Authority
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link][2]

  • National Institutes of Health (NIH). Guidelines for Personal Protective Equipment in Laboratories. [Link]

  • PubChem. Compound Summary: 2-Aminopyridine Derivatives (Hazard Classification). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Hydroxypropyl)aminopyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Hydroxypropyl)aminopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.